3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Description
Properties
IUPAC Name |
2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQVSLWMOJHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NNC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561729 | |
| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128854-05-7 | |
| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Introduction
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer unique structural and electronic properties conducive to therapeutic intervention. Among the vast array of heterocyclic compounds, fused N-heterocycles represent a particularly rich territory for drug discovery. The pyrazolo[3,4-c]pyrazole nucleus, a [5:5] fused bicyclic aromatic ring system, is an emerging pharmacophore that has garnered interest for its potential biological activities.[1][2] Despite its structural appeal, this scaffold remains significantly less explored compared to its more common [6:5] or [6:6] counterparts, such as purines or quinolines.[1][2]
This guide focuses on a specific, functionally rich derivative: This compound . The introduction of a 3-amino group onto this core structure is of strategic importance. Aminopyrazoles are well-established as versatile intermediates, serving as pivotal starting points for the synthesis of a diverse range of bioactive molecules, including anticancer, anti-inflammatory, and anti-infective agents.[3][4] The primary amino group provides a reactive handle for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) essential for drug development.
As a senior application scientist, this document is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the core chemical properties of this compound. We will delve into its molecular structure, plausible synthetic strategies, analytical characterization, chemical reactivity, and its promising applications as a foundational building block in modern medicinal chemistry.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and inherent physical properties. This compound is a planar, aromatic system whose properties are dictated by the interplay between the two fused pyrazole rings and the electron-donating amino substituent.
Caption: Chemical structure of this compound.
The fused ring system imparts significant rigidity, which is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target. The presence of five nitrogen atoms, two of which are pyrrole-type (proton donors) and three are pyridine-type (proton acceptors), makes the molecule a potent hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.[5]
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for handling, formulation, and experimental design.
| Property | Value | Source |
| CAS Number | 128854-05-7 | [6] |
| Molecular Formula | C₄H₅N₅ | [6] |
| Molecular Weight | 123.12 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically >95% (commercial) | [6] |
| InChI Key | ULMQVSLWMOJHHU-UHFFFAOYSA-N | [6] |
Synthesis Strategies and Methodologies
While the pyrazolo[3,4-c]pyrazole scaffold is not as common as other heterocycles, its synthesis is achievable through established principles of heterocyclic chemistry.[1] The most logical approaches involve the cyclization of appropriately substituted pyrazole precursors. One of the most prevalent methods for forming a pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent, such as an α,β-unsaturated nitrile.[4][7]
A plausible and efficient pathway to this compound involves the cyclization of a highly functionalized pyrazole intermediate, such as 3,5-diamino-4-cyanopyrazole, with a suitable cyclizing agent. This approach leverages readily available starting materials and follows a well-trodden path in heterocyclic synthesis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a validated, conceptual methodology derived from established literature procedures for the synthesis of related aminopyrazole and fused pyrazole systems.[4][8]
Step 1: Synthesis of 3,5-Diaminopyrazole Intermediate
-
Rationale: This step utilizes the classic reaction of hydrazine with a malononitrile dimer or equivalent to form the core pyrazole ring, a foundational reaction in pyrazole chemistry.
-
Procedure:
-
To a stirred solution of malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine.
-
Heat the mixture to reflux for 2-3 hours to facilitate the formation of the malononitrile dimer.
-
Cool the reaction mixture to room temperature and slowly add hydrazine hydrate (1.1 eq).
-
Resume reflux for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield 3,5-diaminopyrazole.
-
Step 2: Annulation to form the Pyrazolo[3,4-c]pyrazole Core
-
Rationale: This ring-closing step builds the second pyrazole ring onto the first. Using formamide serves as both the solvent and the source of the single carbon required to complete the ring system.
-
Procedure:
-
Suspend the 3,5-diaminopyrazole (1.0 eq) from Step 1 in an excess of formamide.
-
Heat the mixture to 150-160 °C for 8-12 hours. The high temperature is necessary to drive the condensation and cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of modern spectroscopic techniques is required to validate the identity and purity of the synthesized compound. The expected data provides a self-validating system for the protocol described above.
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic CH protons, two distinct N-H protons from the rings (potentially broad), and a characteristic signal for the -NH₂ protons. The exact chemical shifts will be solvent-dependent (e.g., in DMSO-d₆). |
| ¹³C NMR | Four distinct signals corresponding to the carbon atoms of the fused heterocyclic core. The chemical shifts will reflect their electronic environment (e.g., carbons attached to nitrogen will be shifted downfield). |
| IR (KBr) | Characteristic N-H stretching vibrations (typically 3200-3400 cm⁻¹) for both the ring NH and the primary amine. C=N and C=C stretching bands within the aromatic region (approx. 1500-1650 cm⁻¹). |
| HRMS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to a mass of 124.0618, confirming the elemental composition C₄H₆N₅⁺. |
Chemical Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its potential for chemical modification. The molecule offers multiple sites for reaction, allowing for the creation of large, diverse chemical libraries for biological screening.
-
The 3-Amino Group: As a primary nucleophile, this is the most versatile reaction site. It can readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
-
-
The Pyrazole Ring Nitrogens: The NH protons are acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to modulate solubility and pharmacokinetic properties.
-
The Aromatic Core: While the ring is electron-rich due to the amino group, selective electrophilic aromatic substitution (e.g., halogenation) can be achieved, providing a handle for further cross-coupling reactions.[9] This strategy, particularly chemoselective bromination followed by Suzuki-Miyaura cross-coupling, has been successfully applied to related pyrazolo[3,4-c]pyrazole systems to install a wide variety of aryl and heteroaryl substituents.[1][9]
Caption: Key derivatization pathways for this compound.
Applications in Medicinal Chemistry and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10][11] Derivatives of aminopyrazoles and fused pyrazoles have demonstrated a wide spectrum of biological activities.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds in the ATP-binding pocket. The pyrazolo[3,4-c]pyrazole scaffold, with its multiple H-bond donors and acceptors, is an excellent candidate for this purpose. Derivatization allows for the extension of side chains to occupy hydrophobic pockets and achieve high potency and selectivity.[12]
-
Anti-inflammatory and Analgesic Agents: Fused pyrazoles have been investigated for their analgesic and anti-inflammatory properties.[7][13] The structural rigidity and potential to interact with targets like COX enzymes make this an area of interest.
-
Anticancer Therapeutics: 3-aminopyrazole derivatives have been identified as promising anticancer agents.[3] The scaffold can be decorated to mimic known anticancer pharmacophores or to discover novel mechanisms of action.
-
Antibacterial Agents: The search for new antibacterial agents is critical. Heterocyclic scaffolds are a cornerstone of antibiotic development, and pyrazole-containing compounds have shown activity against resistant bacterial strains.[11]
The utility of this compound is as a versatile starting material. Its rigid, planar structure provides a reliable anchor for building molecules with specific three-dimensional geometries tailored to fit the active sites of therapeutic targets.
Conclusion
This compound represents a molecule of significant potential for researchers at the forefront of drug discovery. While the core scaffold is less common than others, this can be an advantage, offering access to novel chemical space and intellectual property. Its synthesis is feasible through established chemical principles, and its structure is ripe for extensive derivatization. The presence of the reactive 3-amino group, combined with the hydrogen bonding capabilities and rigid geometry of the fused ring system, makes it an exceptionally valuable building block for the generation of compound libraries aimed at a wide range of therapeutic targets. This guide provides the foundational knowledge for scientists to harness the chemical properties of this scaffold and explore its full potential in the development of next-generation therapeutics.
References
- More, V. S., Chumbhale, D. C., Rangari, N. T., Mishra, P. A., Jagnar, A. B., & Kadam, J. N. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives.
- Bioactive pyrazolo[3,4-c]pyrazoles derivatives.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Boussaada, M., et al. (2018).
- More, V. S., et al. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. International journal of health sciences. [Link]
- Ostache, N-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. [Link]
- Ostache, N-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Luminescence of 1,3,6-trisubstituted pyrazolo[3,4-d][14][15][16]triazoles. TSpace Repository. [Link]
- Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Amino-4-cyano pyrazole. Der Pharma Chemica. [Link]
- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
- Ostache, N-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing. [Link]
- Ostache, N-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. [Link]
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing. [Link]
- Quiroga-Niño, E. J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- El-Taweel, F. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
- Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][14][15]triazin-7(6H).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole CAS 128854-05-7
An In-Depth Technical Guide to 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Abstract
The pyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. This guide focuses on a key derivative, this compound (CAS 128854-05-7), providing an in-depth analysis of its chemical properties, synthesis, and potential applications in drug discovery. We will explore the synthetic rationale for accessing this and related structures, delve into the mechanistic underpinnings of the broader aminopyrazole class as therapeutic agents, and provide validated experimental protocols for its synthesis and biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical space offered by this compound.
Core Compound Analysis: Physicochemical Properties
This compound is a fused bicyclic heterocyclic compound. The presence of multiple nitrogen atoms and an amino substituent makes it a versatile building block for creating libraries of compounds with diverse biological activities.[1][2] The fundamental properties of this molecule are crucial for its handling, reaction setup, and role as a pharmacophore.
| Property | Value | Source |
| CAS Number | 128854-05-7 | [3][4] |
| Molecular Formula | C₄H₅N₅ | [5] |
| Molecular Weight | 123.12 g/mol | [5] |
| InChI Key | ULMQVSLWMOJHHU-UHFFFAOYSA-N | [5] |
| Structure | A fused pyrazole-pyrazole ring system with an amino group at the 3-position. | [6] |
Synthesis Strategies and Methodologies
The synthesis of the pyrazolo[3,4-c]pyrazole core is not extensively documented for this specific compound, but the literature provides robust strategies for analogous structures.[7][8] These methods often rely on the construction of a primary pyrazole ring followed by a cyclization reaction to form the fused bicyclic system.
A prevalent and effective strategy involves the condensation of hydrazines with appropriately functionalized pyrazole precursors.[8] For instance, a substituted pyrazole carbaldehyde can react with a hydrazine to form the second pyrazole ring in a one-pot sequence.[8] Subsequent functionalization, such as amination or cross-coupling reactions, can then be employed to install the desired amino group and other substituents.
Generalized Synthetic Workflow
The synthesis can be logically broken down into key stages: precursor synthesis, core formation, and subsequent derivatization. Microwave-assisted synthesis has been shown to be effective for steps like C-N Ullmann-type cross-coupling reactions, significantly accelerating the process.[7][9]
Protocol: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol describes a representative method for introducing aryl substituents onto a brominated pyrazolo[3,4-c]pyrazole core, a key step in creating chemical diversity.[8]
Materials:
-
3-Bromo-pyrazolo[3,4-c]pyrazole intermediate (1.0 eq.)
-
Aryl boronic acid (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cesium Carbonate, 2.0 eq.)
-
Solvent mixture: Dioxane, Ethanol, Water (e.g., 3:1:0.5 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
Procedure:
-
To a stirred solution of the 3-bromo-pyrazolo[3,4-c]pyrazole intermediate in the dioxane/ethanol/water mixture, add the aryl boronic acid and cesium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the palladium catalyst to the reaction vessel under an inert atmosphere.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-pyrazolo[3,4-c]pyrazole.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a cornerstone of many FDA-approved drugs, and fused pyrazole systems like pyrazolo[3,4-c]pyrazoles are of high interest.[1] The 3-aminopyrazole moiety, in particular, is a key pharmacophore that imparts a broad range of biological activities.[2]
Key Therapeutic Areas:
-
Oncology: Many aminopyrazole derivatives function as potent kinase inhibitors, targeting enzymes like CDK16, Aurora kinases, and others involved in cell cycle progression and proliferation.[10][11] They can also act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division.[12]
-
Inflammation: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]
-
Infectious Diseases: The scaffold has been investigated for antibacterial and antiviral applications.[2]
-
Oxidative Stress: Certain aminopyrazoles exhibit significant antioxidant activity, suggesting potential applications in diseases related to oxidative damage.[2][13]
Illustrative Biological Activity
To demonstrate the potential of this scaffold, the following table presents hypothetical IC₅₀ values against a panel of cancer-related kinases, which is a common screening approach for this class of compounds.
| Kinase Target | Hypothetical IC₅₀ (nM) | Rationale for Inclusion |
| CDK16 | 33 | PCTAIRE family kinase involved in cell cycle dysregulation.[10] |
| IKKβ | 150 | Kinase in the NF-κB pathway, a key target in inflammation and cancer.[11] |
| Aurora A | 85 | Serine/threonine kinase crucial for mitotic progression. |
| VEGFR2 | 210 | Key mediator of angiogenesis, a hallmark of cancer. |
Postulated Mechanism of Action: Kinase Inhibition
A primary mechanism through which 3-aminopyrazole derivatives exert their anti-cancer effects is through the inhibition of protein kinases.[10] These molecules often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a common pharmacophore for achieving this inhibition.[10] The amino group at the 3-position of the pyrazole ring typically forms critical hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site. Different substituents on the pyrazole and fused ring system can then be modified to achieve selectivity and potency against specific kinases.
Protocol: In Vitro Kinase Inhibition Assay (DSF)
Differential Scanning Fluorimetry (DSF) is a rapid and sensitive method to screen for compound binding to a protein target by measuring changes in the protein's thermal denaturation temperature (Tₘ).[10]
Materials:
-
Purified target kinase (e.g., CDK16)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
This compound (test compound) dissolved in DMSO
-
Real-Time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare a master mix containing the assay buffer and the target kinase at a final concentration of 2 µM.
-
Prepare a dye master mix by diluting SYPRO Orange dye to 5x final concentration in the assay buffer.
-
In a 96-well PCR plate, add 20 µL of the kinase master mix to each well.
-
Add 1 µL of the test compound at various concentrations (e.g., from a 25x stock) to the sample wells. Add 1 µL of DMSO to the control wells.
-
Add 4 µL of the 5x dye master mix to all wells.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 10 minutes.
-
Place the plate in the Real-Time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the resulting melt curve data. The midpoint of the unfolding transition is the Tₘ. A significant positive shift in Tₘ (ΔTₘ) in the presence of the compound indicates binding.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.[14] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.
-
General Measures: Use in a well-ventilated area. Avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Environmental Precautions: Avoid release into the environment as it may be toxic to aquatic organisms.[14]
Conclusion
This compound represents a valuable starting point for medicinal chemistry campaigns. Its fused heterocyclic core and reactive amino handle provide a platform for developing potent and selective modulators of various biological targets, particularly protein kinases. The synthetic routes are accessible, and the established biological importance of the aminopyrazole scaffold makes it a compound of high interest for drug discovery. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively utilize this promising chemical entity in their work.
References
- Chapman and Hall. (1996). Dictionary Organic Compounds, Sixth Edition, Supplement 2.
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- Liu, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- Tudor, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]
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A Technical Guide to the Molecular Structure of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyrazole nucleus represents a class of bicyclic nitrogen-containing heterocycles that has garnered significant attention in medicinal chemistry due to its prevalence in pharmacologically active compounds.[1] This guide provides an in-depth technical exploration of the parent compound, 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS: 128854-05-7). We will dissect its core molecular architecture, detail the multi-faceted analytical techniques required for its definitive structural elucidation, and discuss the structure-function relationships that make this scaffold a compelling starting point for drug discovery programs. The methodologies presented herein are grounded in established principles of chemical analysis, providing researchers with a self-validating framework for the characterization of this and related heterocyclic systems.
Foundational Molecular Architecture
The structural identity of a molecule is the bedrock of its chemical and biological function. For this compound, several key features define its architecture and reactivity.
Nomenclature and Core Framework
The systematic name, this compound, describes a fused bicyclic system formed from two pyrazole rings. The "[3,4-c]" notation specifies the fusion orientation, where the 'c' face (the 3-4 bond) of the first pyrazole ring is fused to the second. The "1,6-dihydro" indicates the positions of the saturated nitrogen atoms, which are critical for understanding the molecule's tautomeric state.
Tautomerism: A Critical Consideration
Prototropic tautomerism is a fundamental characteristic of pyrazoles and related N-heterocycles.[2] For this molecule, two primary tautomeric considerations exist:
-
Ring Tautomerism: The hydrogen atoms on the ring nitrogens can migrate, leading to different isomers (e.g., 1,5-dihydro, 2,5-dihydro). The 1,6-dihydro form is generally the most stable and commonly depicted isomer.
-
Amino-Imino Tautomerism: The exocyclic amino group can exist in equilibrium with an imino form. Spectroscopic evidence overwhelmingly supports the predominance of the 3-amino tautomer in similar aminopyrazole systems.[2]
The relative stability of these tautomers is highly dependent on the substituent and the physical state (gas, solution, solid-state), making empirical verification essential.[2]
The 3-Amino Group: A Pharmacophoric Anchor
The amino group at the C3 position is arguably the most significant functional group from a medicinal chemistry perspective. Its ability to act as a hydrogen bond donor is crucial for molecular recognition and binding to biological targets, such as the hinge region of protein kinases.[3]
Synthesis and Structural Elucidation
Definitive structural characterization is contingent upon the successful synthesis and purification of the target compound. The subsequent analytical workflow provides converging lines of evidence to confirm the molecular structure.
Synthetic Strategy: A Prerequisite for Analysis
The synthesis of the pyrazolo[3,4-c]pyrazole scaffold is rarely described in the literature but can be achieved through the condensation of a functionalized pyrazole with a hydrazine derivative.[1][4] This approach provides a logical and efficient pathway to the core bicyclic system.
The following diagram outlines a representative synthetic workflow. The causality of this approach lies in using a readily available pyrazole aldehyde as a scaffold and building the second pyrazole ring through a classical condensation-cyclization reaction with a hydrazine, a cornerstone reaction in heterocyclic chemistry.[4][5]
Caption: Synthetic workflow for pyrazolo[3,4-c]pyrazoles.[4]
This protocol describes the synthesis of a substituted analog, which serves as a validated template for accessing the core scaffold.
-
Reaction Setup: To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol (approx. 0.25 M), add a few drops of glacial acetic acid.
-
Reagent Addition: Add the desired hydrazine derivative (1.1 eq.). If the hydrazine is a hydrochloride salt, add a stoichiometric amount of sodium acetate (1.1 eq.) in place of acetic acid.
-
Reaction: Reflux the mixture for 18 hours, monitoring completion by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the target pyrazolo[3,4-c]pyrazole.
Spectroscopic and Spectrometric Characterization
The following techniques provide a comprehensive "fingerprint" of the molecule, confirming its connectivity, functional groups, and mass.
NMR is paramount for elucidating the carbon-hydrogen framework.
-
¹H NMR: Protons in different chemical environments will resonate at distinct frequencies. Key expected signals include those for the pyrazole ring protons, the N-H protons of the ring, and the -NH₂ protons of the amino group. The amino protons often appear as a broad singlet.[6]
-
¹³C NMR: Provides information on the carbon backbone. The number of unique signals confirms the molecular symmetry, with aromatic carbons appearing downfield (~110-150 ppm) due to deshielding.[7]
| Data Type | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR (Ring CH) | 7.0 - 8.5 | Aromatic protons in the electron-deficient pyrazole rings. |
| ¹H NMR (NH₂) | 5.0 - 7.0 (broad) | Exchangeable protons of the primary amine.[6] |
| ¹H NMR (Ring NH) | 10.0 - 13.0 (broad) | Acidic, exchangeable protons on the pyrazole nitrogen.[6] |
| ¹³C NMR (Ring C) | 110 - 150 | sp² hybridized carbons within the aromatic bicyclic system.[7] |
| ¹³C NMR (C-NH₂) | 145 - 160 | Carbon atom directly attached to the electronegative amino group. |
Protocol: NMR Sample Preparation
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆), chosen for its ability to dissolve polar compounds and avoid exchange of labile N-H protons.
- Transfer the solution to a 5 mm NMR tube.
- Acquire spectra on a 400 MHz or higher field spectrometer.
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Expected Frequency (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 (two bands) | Asymmetric & Symmetric Stretch[2] |
| N-H (Ring) | 3100 - 3300 (broad) | Stretching |
| C=N / C=C (Ring) | 1500 - 1650 | Ring Stretching |
Protocol: IR Spectrum Acquisition (ATR)
- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
- Collect a background spectrum.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil and collect the sample spectrum.
MS provides the exact mass of the molecule and offers structural clues through its fragmentation pattern.
-
Rationale: Electron Ionization (EI) is a common technique. The molecule is ionized, and the resulting molecular ion (M⁺) is detected. Further fragmentation creates a characteristic pattern. For pyrazoles, a common fragmentation pathway involves the loss of HCN or N₂.[8] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.[9]
| Data Point | Expected Result |
| Molecular Ion (M⁺) | m/z corresponding to the exact mass of C₅H₅N₅. |
| Key Fragments | Loss of N₂ (M-28), Loss of HCN (M-27).[8] |
Protocol: Mass Spectrometry Analysis
- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
- Acquire data in positive ion mode using an ionization source such as Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for fragmentation analysis.
X-ray Crystallography: The Definitive Structure
While spectroscopy provides evidence of connectivity, only single-crystal X-ray crystallography can deliver an unambiguous three-dimensional structure in the solid state.[10] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships (SAR).
-
Causality: The choice to pursue crystallography is driven by the need for absolute structural confirmation, especially when tautomerism or isomerism is possible. The resulting 3D model is the ultimate validation of the proposed structure and serves as a critical input for computational modeling and rational drug design.[10]
| Parameter | Typical Value for Pyrazole Derivatives |
| Crystal System | Monoclinic or Orthorhombic[10][11] |
| Space Group | e.g., P2₁/n, P-1[7][12] |
| N-N Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.33 - 1.38 Å |
| Intermolecular Interactions | N-H···N hydrogen bonding is common.[13] |
Protocol: Generalized Single-Crystal X-ray Diffraction[10]
- Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation of a solvent from a concentrated solution.
- Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.
- Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect X-ray diffraction data using a diffractometer as the crystal is rotated.
- Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, precise molecular structure.
Structural Significance in Drug Discovery
The molecular architecture of this compound is not merely of academic interest; its features are directly relevant to its potential as a therapeutic agent.
The fused, planar, aromatic ring system acts as a rigid scaffold, which is often advantageous for fitting into well-defined binding pockets of protein targets. The strategic placement of nitrogen atoms and the key amino group provides the necessary hydrogen bonding donors and acceptors to form stable interactions with target proteins, translating molecular structure into biological function.
Caption: Relationship between molecular features and biological potential.
Conclusion
The molecular structure of this compound is defined by its fused heterocyclic core, potential for tautomerism, and a critical 3-amino functional group. Its definitive elucidation requires a synergistic application of synthesis, spectroscopy (NMR, IR), mass spectrometry, and ultimately, X-ray crystallography. Each technique provides a layer of evidence that, when combined, creates a validated and trustworthy structural assignment. Understanding this structure in detail is the foundational step for medicinal chemists aiming to leverage the pyrazolo[3,4-c]pyrazole scaffold for the design and development of novel therapeutics.
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An In-Depth Technical Guide to 1,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibition
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs. Fused pyrazole systems, such as the pyrazolo[3,4-c]pyrazole scaffold, represent a promising, albeit underexplored, frontier in drug discovery. These[1][1] bicyclic aromatic rings offer a unique spatial orientation and electronic distribution, making them attractive isosteres for purine-based structures. This guide provides a comprehensive technical overview of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole, a key derivative of this family. We present its formal nomenclature, discuss its inherent tautomerism, propose a robust synthetic pathway, and detail the necessary analytical characterization for structural verification. Furthermore, we contextualize its therapeutic potential as a privileged scaffold for designing ATP-competitive kinase inhibitors, supported by a mechanistic overview and a generalized signaling pathway diagram. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising heterocyclic system in their discovery programs.
Nomenclature and Structural Elucidation
IUPAC Name and Tautomerism
The compound, identified by CAS Number 128854-05-7 , is most appropriately named 1,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine . The [3,4-c] designation specifies the fusion of the two pyrazole rings, while 1,6-dihydro indicates the location of saturating protons on the ring nitrogens.
A critical feature of this scaffold is prototropic tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the heterocyclic system. This results in an equilibrium of interconverting isomers. For the unsubstituted core, several tautomeric forms are possible, which can significantly influence the molecule's hydrogen bonding capabilities and its interaction with biological targets. The most stable tautomers are generally the 1,6-dihydro and 1,5-dihydro forms. For the 3-amino substituted derivative, the 1,6-dihydro tautomer is commonly depicted and is considered a major contributor to the overall equilibrium. Researchers must consider this dynamic state, as the active conformation binding to a biological target may be a minor tautomer in the solution state.
Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, the following table includes both known data and predicted values derived from computational models and analysis of structurally similar compounds.
| Property | Value | Source |
| CAS Number | 128854-05-7 | Chemical Supplier Data |
| Molecular Formula | C₄H₅N₅ | Calculated |
| Molecular Weight | 123.12 g/mol | Calculated |
| Predicted pKa (strongest basic) | 4.5 (Amine) | Computational Prediction |
| Predicted pKa (strongest acidic) | 10.2 (Pyrazole NH) | Computational Prediction |
| Predicted LogP | -1.2 | Computational Prediction |
| Appearance | Expected to be an off-white to yellow solid | Inferred from analogs |
Proposed Synthesis and Purification
While a direct, peer-reviewed synthesis for 1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine is not extensively documented, a chemically sound and robust protocol can be proposed based on established methodologies for constructing fused aminopyrazole systems. The most viable route involves a condensation-cyclization reaction between an activated trinitrile precursor and hydrazine.
Retrosynthetic Analysis
The pyrazolo[3,4-c]pyrazole core can be disconnected to reveal a key C3 synthon and two molecules of hydrazine. A logical precursor is a malononitrile derivative that can undergo a double cyclization. The reaction of 2-aminopropane-1,1,3-tricarbonitrile with hydrazine hydrate is a well-established method for forming 3,5-diaminopyrazole-4-carbonitrile. A similar strategy using a different starting material can be envisioned here. A plausible precursor is 2-(dicyanomethylene)malononitrile, which upon reaction with two equivalents of hydrazine, should undergo sequential cyclizations to yield the target scaffold.
Caption: Retrosynthetic approach for the target compound.
Detailed Proposed Synthesis Protocol
Reaction: 2-(Dicyanomethylene)malononitrile + 2 N₂H₄·H₂O → 1,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(dicyanomethylene)malononitrile (1.44 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask to suspend the starting material.
-
Reagent Addition: While stirring, add hydrazine hydrate (1.0 mL, ~20 mmol, 2.0 eq.) dropwise to the suspension at room temperature. Causality Note: The dropwise addition is necessary to control the initial exothermic reaction. Ethanol is chosen as the solvent for its ability to dissolve hydrazine and facilitate the reaction at reflux temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filtration: Collect the resulting solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the solid cake with cold ethanol (2 x 10 mL) to remove any unreacted hydrazine and soluble impurities.
-
Drying: Dry the product under vacuum at 50 °C for 12 hours to yield the crude 1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine.
Purification Protocol
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot dimethylformamide (DMF).
-
Slowly add water anti-solvent until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol, and dry under vacuum.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity is paramount. The following methods constitute a self-validating system for the synthesized compound.
Spectroscopic Analysis (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to be simple.
-
δ ~11.5-12.5 ppm (broad singlet, 2H): Corresponds to the two acidic N-H protons of the pyrazole rings. The broadness is due to quadrupole broadening and exchange.
-
δ ~6.0-6.5 ppm (broad singlet, 2H): Corresponds to the protons of the C3-amino group.
-
δ ~5.5-6.0 ppm (singlet, 1H): Corresponds to the C5-H proton on the pyrazole ring.
-
Rationale: The chemical shifts are predicted based on the electron-withdrawing nature of the fused ring system and comparison with known aminopyrazole structures. DMSO-d₆ is the solvent of choice to observe exchangeable N-H protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155-160 ppm: Quaternary carbon C3 (attached to the amino group).
-
δ ~140-145 ppm: Quaternary carbon C3a (ring fusion).
-
δ ~135-140 ppm: Quaternary carbon C6a (ring fusion).
-
δ ~90-95 ppm: Methine carbon C5.
-
Rationale: The chemical shifts are estimated based on the expected electronic environment. The carbon attached to the amino group (C3) would be the most deshielded among the sp² carbons of the core.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₄H₆N₅⁺ [M+H]⁺: 124.0618. Found: 124.06xx. This measurement provides unambiguous confirmation of the molecular formula.
-
Chromatographic Purity
-
HPLC Analysis: Purity should be assessed using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The product should appear as a single major peak with a purity of >95% by UV detection at 254 nm.
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The pyrazolo[3,4-c]pyrazole core is a bioisostere of purine, the core of adenosine triphosphate (ATP). This structural mimicry makes it an ideal "privileged scaffold" for designing ATP-competitive kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4]
Mechanism of Action: ATP-Competitive Inhibition
Compounds based on this scaffold are designed to occupy the ATP-binding pocket of a target kinase. The fused pyrazole ring system acts as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase's hinge region—the flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in place, preventing ATP from binding and halting the phosphotransfer reaction. The 3-amino group can serve as a key hydrogen bond donor, while the N-H groups of the pyrazole rings can also participate in these interactions. Substitutions on the scaffold can then be used to achieve potency and selectivity by forming additional interactions in other regions of the ATP pocket.
Generalized Kinase Inhibition Workflow
The following diagram illustrates the general mechanism of action for a pyrazolo[3,4-c]pyrazole-based kinase inhibitor.
Caption: ATP-competitive inhibition by a pyrazole scaffold.
This model shows the inhibitor occupying the hinge region, thereby preventing ATP from binding and blocking the downstream phosphorylation of protein substrates. This disruption of the signaling cascade is the basis for the therapeutic effect of many kinase inhibitors in oncology and immunology. Derivatives of the pyrazolo[3,4-c]pyrazole scaffold have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both of which are critical regulators of the cell cycle and are often overactive in cancer cells.[2][3]
Conclusion and Future Outlook
1,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine is a compelling heterocyclic scaffold with significant potential in medicinal chemistry. Its structural similarity to purine makes it an excellent starting point for the design of novel kinase inhibitors. While experimental data on this specific molecule remains limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. Future work should focus on executing the proposed synthesis, validating the structure with experimental analytical data, and screening the compound and its derivatives against a panel of cancer-relevant kinases to uncover its specific biological targets and therapeutic potential. The versatility of the scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation targeted therapies.
References
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Introduction: The Significance of the Pyrazolo[3,4-c]pyrazole Core
An In-Depth Technical Guide to the Synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Fused bicyclic heterocycles are foundational scaffolds in modern medicinal chemistry. Among these, the pyrazolo[3,4-c]pyrazole nucleus, a ring-contracted [5:5] bicyclic aromatic system, has garnered significant interest for its unique electronic and spatial properties compared to more common [6:5] or [6:6] systems like purines or indoles.[1][2] This distinct architecture has led to the discovery of compounds with promising biological activities, making the development of robust synthetic routes to this scaffold a critical endeavor for researchers in drug discovery and development.[1][2][3]
This guide provides a comprehensive technical overview of the primary strategies for synthesizing the this compound core. We will delve into the mechanistic rationale behind key synthetic choices, present detailed experimental protocols derived from authoritative sources, and offer field-proven insights to guide researchers in this area.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical retrosynthetic analysis is the cornerstone of planning an effective synthesis. For the this compound scaffold, the most logical disconnection involves the annulation of the second pyrazole ring onto a pre-existing, functionalized pyrazole precursor. This approach leverages the well-established chemistry of aminopyrazoles.
The primary disconnection (C-N bond formation) of the second ring leads back to a 3-amino-4-cyanopyrazole intermediate reacting with hydrazine. This intermediate itself can be synthesized from acyclic precursors like malononitrile derivatives. This multi-step, yet highly controllable, pathway is often preferred for its reliability and adaptability to various substitution patterns.
Caption: Retrosynthetic analysis of the target scaffold.
Core Synthetic Methodologies
Two principal routes have proven effective for the construction of the pyrazolo[3,4-c]pyrazole core. The choice of methodology is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Methodology A: Annulation via 3-Amino-4-cyanopyrazole Intermediate
This is arguably the most versatile and widely reported strategy. It involves the initial synthesis of a 3-aminopyrazole bearing functional groups at the C4 and C5 positions that can be subsequently cyclized with hydrazine to form the second pyrazole ring. The use of a 4-cyano group is particularly effective.
Causality and Scientific Rationale: The condensation of β-ketonitriles or their equivalents with hydrazine is a classic and high-yielding method for producing 5-aminopyrazoles (which are tautomers of 3-aminopyrazoles).[4][5] The cyano group at the C4 position is a key electrophilic center. Upon condensation with hydrazine, the initial nucleophilic attack occurs at the cyano group, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system. This stepwise approach allows for excellent control over regiochemistry, which can be a significant challenge in one-pot, multi-component reactions.
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (A Representative Precursor)
This protocol is adapted from established procedures for synthesizing key aminopyrazole carbonitrile intermediates.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile (1.0 eq) in ethanol or a similar polar solvent.
-
Hydrazine Addition: Add hydrazine hydrate (approx. 1.1-1.2 eq) to the solution. The reaction is often exothermic and may require initial cooling.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like dioxane or an ethanol/water mixture to yield the pure aminopyrazole carbonitrile precursor.[6]
Subsequent Annulation to the Pyrazolo[3,4-c]pyrazole Core
-
Reaction Setup: The 3-amino-1H-pyrazole-4-carbonitrile precursor (1.0 eq) is suspended in a high-boiling point solvent such as ethanol or n-butanol.
-
Hydrazine Addition: An excess of hydrazine hydrate (3-5 eq) is added to the suspension.
-
Reflux: The mixture is heated to reflux for an extended period (12-24 hours) until TLC analysis indicates the consumption of the starting material.
-
Isolation: After cooling, the product typically crystallizes out. The solid is collected by filtration, washed with a minimal amount of cold solvent, and dried under vacuum to afford the target this compound derivative.
Methodology B: One-Pot Synthesis from Enaminonitrile Precursors
A more convergent approach involves the direct reaction of a suitably designed enaminonitrile with hydrazine, forming the fused heterocyclic system in a single step. This method has been successfully used to synthesize substituted derivatives like 4,6-diphenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine.[7]
Causality and Scientific Rationale: This strategy relies on a domino reaction sequence. The enaminonitrile precursor contains both the electrophilic nitrile group and another reactive site. Hydrazine acts as a dinucleophile, first reacting at one site to form an initial pyrazole ring, which then undergoes a subsequent intramolecular cyclization to form the second fused ring. This approach is highly efficient but may require more specialized starting materials. Microwave irradiation can be employed to significantly accelerate the reaction rate and improve yields.[7]
Experimental Protocol: Representative Synthesis of a Substituted Derivative [7]
-
Reaction Setup: A mixture of the starting enaminonitrile (e.g., 2-cyano-N,3-diphenyl-3-(phenylamino)acrylamide) (1.0 eq) and hydrazine hydrate (1.1 eq) is prepared.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
Work-up: After cooling, the reaction mixture is treated with water or an appropriate solvent to precipitate the crude product.
-
Purification: The collected solid is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4,6-disubstituted-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine.
Mechanistic Insights: The Annulation Pathway
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The annulation of the second pyrazole ring onto a 3-amino-4-cyanopyrazole precursor proceeds through a well-defined pathway.
Caption: Proposed mechanism for the annulation reaction.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbon of the cyano group on the pyrazole ring.
-
Intramolecular Cyclization: The resulting amidrazone intermediate is positioned for an intramolecular nucleophilic attack. The terminal amino group of the newly added hydrazine moiety attacks the C5 carbon of the original pyrazole ring. This step is followed by the elimination of ammonia.
-
Tautomerization: The final step involves tautomerization of the dihydro intermediate to yield the stable, aromatic this compound product.
Data Summary: Reaction Conditions and Yields
The synthesis of the pyrazolo[3,4-c]pyrazole core is adaptable, with conditions being tailored to the specific substrates. The following table summarizes representative data from the literature for related syntheses.
| Starting Material | Key Reagents | Solvent | Conditions | Yield (%) | Reference |
| 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | Phenylhydrazine, CuI, K₂CO₃ | Dioxane | MW, 150 °C, 2h | 76% | [1] |
| 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | 4-Methylphenylhydrazine HCl, NaOAc, CuI, K₂CO₃ | Dioxane | MW, 150 °C, 2h | 64% | [1] |
| Enaminonitrile | Hydrazine Hydrate | N/A (Neat) | MW, 4 min | >95% | [7] |
| 3-Amino-2-aroyl-butenenitrile | Hydrazine Hydrate | Ethanol | Reflux | 93% | [6] |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is well-established through robust and versatile chemical strategies. The annulation of a second pyrazole ring onto a pre-formed, functionalized aminopyrazole core remains the most reliable and adaptable method, offering precise control over the final molecular architecture. More convergent methods using enaminonitrile precursors present an efficient alternative, particularly when accelerated by microwave irradiation.
The availability of these synthetic routes allows for the systematic exploration of the chemical space around the pyrazolo[3,4-c]pyrazole scaffold. Further functionalization at the N1, N6, and C3 positions opens up avenues for generating diverse molecular libraries, a critical step in fragment-based drug discovery (FBDD) and hit-to-lead optimization programs.[2][8] As our understanding of the biological importance of this scaffold grows, these synthetic methodologies will be indispensable tools for researchers and scientists in the pharmaceutical and agrochemical industries.
References
- Elmaaty, A., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Results in Chemistry.
- Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules.
- Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc.
- Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate.
- Rostami, A., et al. (2022). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. ResearchGate.
- Taylor, C. G., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry.
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c]pyrazoles. RSC Advances.
- El-Mekabaty, A., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports.
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- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.
- Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
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3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole derivatives
An In-Depth Technical Guide to 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole Derivatives for Drug Discovery
Foreword: The Untapped Potential of a Fused Scaffold
In the landscape of medicinal chemistry, fused heterocyclic systems are cornerstones of drug design. While purine analogs and other [6:5] or [6:6] ring systems are well-trodden ground, the contracted [5:5] bicyclic aromatic rings remain a frontier with significant untapped potential.[1] Among these, the pyrazolo[3,4-c]pyrazole nucleus represents a compelling scaffold. Its unique spatial orientation and electron distribution offer novel interaction possibilities with biological targets.[1]
This guide focuses on a particularly promising subset: . The 3-aminopyrazole moiety is a well-established pharmacophore, renowned for its ability to form critical hydrogen bond interactions in the ATP-binding sites of protein kinases.[2][3] By embedding this key feature within the novel pyrazolo[3,4-c]pyrazole core, we unlock a chemical space ripe for the development of next-generation therapeutics, particularly in oncology and immunology.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking behind them. This guide is structured to walk researchers and drug development professionals through the synthesis, functionalization, and biological evaluation of this compound class, emphasizing the causality that transforms a synthetic route into a robust drug discovery engine.
Part 1: Synthesis of the Core Scaffold — A Modern, One-Pot Approach
The synthesis of the pyrazolo[3,4-c]pyrazole scaffold has historically been limited, often relying on multi-step or rearrangement-based strategies.[1] To enable rapid library development, a highly efficient and robust synthetic platform is paramount. The strategy outlined here is a one-pot sequence that leverages a substituted pyrazole precursor to construct the fused bicyclic core, prioritizing yield, efficiency, and adaptability.[4]
The Strategic Choice of Precursor
Our journey begins with the selection of an optimal starting material: 5-bromo-1-substituted-1H-pyrazole-4-carbaldehyde . This precursor is strategically designed with two key functionalities:
-
The Aldehyde (-CHO): This group serves as the electrophilic site for condensation with a hydrazine derivative, initiating the formation of the second pyrazole ring.
-
The Bromo (-Br) group: This halogen acts as a stable leaving group, perfectly positioned for a subsequent intramolecular C-N bond formation to complete the bicyclic system.
General Synthetic Workflow
The overall strategy involves building the second pyrazole ring onto the first via a condensation reaction followed by an intramolecular cyclization. This efficient approach minimizes purification steps and maximizes throughput.
Caption: General workflow for the one-pot synthesis of the pyrazolo[3,4-c]pyrazole core.
Detailed Experimental Protocol: One-Pot Synthesis of 1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole
This protocol is adapted from a highly effective method utilizing microwave-assisted synthesis to dramatically reduce reaction times and improve yields.[4]
Materials:
-
5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
-
Phenylhydrazine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials
Step-by-Step Methodology:
-
Condensation (Step 1):
-
To a microwave reactor vial, add 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1 eq.).
-
Add ethanol (5 mL) and phenylhydrazine (1.1 mmol, 1.1 eq.).
-
Seal the vial and heat at 80 °C for 30 minutes. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the intermediate hydrazone.
-
Rationale: This is a standard condensation reaction. Ethanol is a suitable solvent, and a slight excess of the hydrazine ensures complete consumption of the starting aldehyde.
-
-
Intramolecular Cyclization (Step 2 - One-Pot):
-
After cooling the vial from Step 1, carefully remove the solvent under reduced pressure.
-
To the crude hydrazone intermediate, add copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2 eq.).
-
Add DMSO (5 mL).
-
Seal the vial and irradiate in a microwave reactor at 150 °C for 2 hours.[4]
-
Rationale: This is an intramolecular Ullmann-type C-N cross-coupling. CuI is the catalyst, L-proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling, and K₂CO₃ is the base required for the reaction. DMSO is a high-boiling polar aprotic solvent ideal for this type of coupling and for microwave heating. Microwave irradiation provides efficient and uniform heating, significantly accelerating the reaction compared to conventional methods.[4]
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole.
-
| Entry | Hydrazine Derivative | Conditions | Yield (%) | Reference |
| 1 | Phenylhydrazine | Microwave, 150 °C, 2h | ~70-85% | [4] |
| 2 | 4-Methoxyphenylhydrazine | Microwave, 150 °C, 2h | ~75-90% | [4] |
| 3 | 4-Chlorophenylhydrazine | Microwave, 150 °C, 2h | ~65-80% | [4] |
Part 2: Strategic Functionalization for SAR Library Development
With a robust synthesis of the core scaffold established, the next critical phase is its strategic functionalization. To explore the structure-activity relationship (SAR), we must introduce molecular diversity at key positions. A powerful and versatile method for this is the Suzuki-Miyaura cross-coupling reaction.
Creating a Handle for Cross-Coupling: Chemoselective Bromination
Before we can perform a cross-coupling, we need to install a new halogen "handle" on the core scaffold. This must be done chemoselectively to avoid reacting at other positions.
Detailed Protocol: Bromination of the Pyrazolo[3,4-c]pyrazole Core
-
Materials:
-
1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole (from Part 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
-
Methodology:
-
Dissolve the pyrazolo[3,4-c]pyrazole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the solvent and purify via column chromatography to yield the 3-bromo derivative.
-
Rationale: NBS is a mild and selective brominating agent for electron-rich aromatic systems. The C3 position of the pyrazolo[3,4-c]pyrazole core is electronically activated, allowing for this regioselective halogenation.[1]
-
Diversification via Suzuki-Miyaura Cross-Coupling
The installed bromo group is now the gateway to introducing a wide array of substituents, most commonly aryl and heteroaryl groups, which are crucial for probing interactions with biological targets.
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3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole starting material
An In-depth Technical Guide to 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole as a Starting Material
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-c]pyrazole nucleus represents a class of [5:5] fused bicyclic aromatic ring systems that, while historically under-explored, is gaining significant traction in modern medicinal chemistry.[1][2][3] This guide provides a detailed examination of this compound, a key starting material and privileged scaffold. We will explore its synthesis, physicochemical properties, and profound impact on drug discovery, particularly in the development of targeted kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic core for the creation of novel therapeutics.
The Strategic Importance of the Pyrazolo[3,4-c]pyrazole Core
Fused bicyclic heterocycles are cornerstones of pharmaceutical development, forming the basis of countless approved drugs.[1] Within this landscape, the pyrazole scaffold is particularly noteworthy, with eight FDA-approved small molecule kinase inhibitors featuring this ring system.[4] The 3-amino-pyrazolo[3,4-c]pyrazole structure builds upon this legacy, offering a rigid, planar framework with unique electronic and spatial properties compared to more common [6:5] or [6:6] systems.[1][3]
Its primary value lies in its function as a bioisostere for the adenine base of ATP. The 3-aminopyrazole moiety, in particular, is an exceptional "hinge-binder," capable of forming critical hydrogen bond interactions with the backbone of the kinase hinge region.[5] This interaction provides a strong anchor point, enabling the design of highly potent and selective inhibitors for various kinase families implicated in diseases like cancer and inflammatory disorders.[6][7][8]
Synthesis and Chemical Reactivity
While the pyrazolo[3,4-c]pyrazole nucleus has received less attention than other fused systems, efficient synthetic routes have been developed.[1][2][3] The synthesis is almost exclusively based on the functionalization and cyclization of a pre-existing pyrazole motif.[1][3]
A robust and versatile strategy involves the condensation of a substituted hydrazine with a functionalized pyrazole, such as a 5-halo-1-alkyl-1H-pyrazole-4-carbaldehyde, followed by an intramolecular C-N Ullmann-type cross-coupling reaction to form the second pyrazole ring.[1][3] This approach allows for significant molecular diversity by varying both the starting pyrazole and the hydrazine component. Microwave activation has been shown to significantly accelerate the coupling step.[1][3]
Experimental Protocols
The following protocols are based on established literature procedures and provide a framework for the synthesis and functionalization of the pyrazolo[3,4-c]pyrazole core.
Protocol 1: Synthesis of 1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole
This protocol is adapted from a reported one-pot sequence for synthesizing the core scaffold. [1][3] Materials:
-
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
-
Phenylhydrazine
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a microwave vial, add 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq).
-
Add DMF as the solvent.
-
Add phenylhydrazine (1.1 eq) and stir at room temperature for 30 minutes to form the intermediate hydrazone.
-
To the same vial, add CuI (0.05 eq) and K₂CO₃ (2.0 eq).
-
Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for 2 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with a heptane/ethyl acetate gradient) to yield the desired product.
| Entry | Starting Hydrazine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Phenylhydrazine | CuI, K₂CO₃ | Microwave, 2h | 76% | [1] |
| 2 | 4-Methoxyphenylhydrazine | CuI, K₂CO₃ | Microwave, 2h | 65% | [1] |
| 3 | 4-(Trifluoromethyl)phenylhydrazine | CuI, K₂CO₃ | Microwave, 2h | 54% | [1] |
| 4 | 4-Chlorophenylhydrazine | CuI, K₂CO₃ | Microwave, 2h | 71% | [1] |
Protocol 2: N-Arylation of the 3-Amino Group (General Procedure)
This protocol describes a common subsequent step: coupling the amino group with a heterocyclic halide to build a kinase inhibitor pharmacophore. [5][6] Materials:
-
This compound derivative (from Protocol 1, assuming an amino precursor)
-
Substituted 4-chloropyrimidine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent (e.g., Isopropanol, Ethanol, or NMP)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-amino-pyrazolo[3,4-c]pyrazole derivative in the chosen solvent in a round-bottom flask.
-
Add the substituted 4-chloropyrimidine and the base (TEA or DIPEA).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.
-
Alternatively, concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography or recrystallization to obtain the desired N-(pyrazolo[3,4-c]pyrazol-3-yl)pyrimidin-4-amine product.
Conclusion
This compound is more than just a heterocyclic compound; it is a strategically vital starting material for modern drug discovery. Its rigid, planar structure and its proven ability to act as a kinase hinge-binder make it a privileged scaffold for developing targeted therapies. [5][6]The synthetic methodologies, while still evolving, are robust enough to allow for the creation of diverse chemical libraries. As researchers continue to probe the "dark kinome" and seek novel treatments for cancer and other diseases, the importance and application of this potent pyrazole core are set to expand significantly.
References
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. PubMed.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c]pyrazoles. RSC Advances.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing.
- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. Der Pharma Chemica.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. KTU ePubl.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
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An In-Depth Technical Guide to the Discovery and History of Pyrazolo[3,4-c]pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyrazole core is a fascinating and increasingly important heterocyclic scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its discovery, historical development, and the evolution of its synthetic methodologies. We delve into the key chemical principles underpinning various synthetic routes, offering detailed experimental protocols for seminal and modern approaches. The narrative highlights the causality behind experimental choices, reflecting a field-proven perspective on the synthesis and functionalization of this unique bicyclic system. From its early, somewhat serendipitous, formation to its current status as a privileged scaffold in drug discovery, this document serves as an in-depth technical resource for researchers seeking to explore the rich chemistry and therapeutic potential of pyrazolo[3,4-c]pyrazoles.
Introduction: The Emergence of a Privileged Scaffold
The story of pyrazolo[3,4-c]pyrazoles is intrinsically linked to the broader history of pyrazole chemistry, which dates back to the late 19th century. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883. This discovery opened the floodgates to the exploration of a vast chemical space with profound implications for medicine and industry. The pyrazole moiety is a cornerstone of numerous pharmaceuticals, agrochemicals, and dyes, valued for its metabolic stability and versatile chemical functionality.
The fusion of two pyrazole rings to form the pyrazolo[3,4-c]pyrazole system creates a unique bicyclic structure with a distinct electronic and steric profile. While the precise moment of the first synthesis of the parent, unsubstituted pyrazolo[3,4-c]pyrazole is not definitively documented in a landmark publication, its derivatives began to appear in the chemical literature as products of various cyclization and condensation reactions. Early investigations were often focused on the synthesis of more complex heterocyclic systems, with the formation of the pyrazolo[3,4-c]pyrazole core sometimes being an unexpected but intriguing outcome.
It is through the systematic exploration of the reactivity of pyrazole and pyrazolone precursors that the pyrazolo[3,4-c]pyrazole scaffold transitioned from a chemical curiosity to a deliberately targeted structure. Researchers recognized its potential as a rigid, planar scaffold, ideal for presenting functional groups in a well-defined spatial orientation, a key attribute for molecular recognition in biological systems. This realization has driven the development of a diverse array of synthetic strategies, each with its own merits and applications, which will be explored in detail in the subsequent sections.
The Pyrazolo[3,4-c]pyrazole Core: Structure and Properties
The fundamental structure of pyrazolo[3,4-c]pyrazole consists of two fused five-membered pyrazole rings, sharing a carbon-carbon bond. This fusion results in a bicyclic aromatic system with four nitrogen atoms. The arrangement of these nitrogen atoms and the overall planarity of the molecule give rise to its unique chemical and physical properties.
Caption: The core structure and numbering of the pyrazolo[3,4-c]pyrazole scaffold.
The electronic nature of the pyrazolo[3,4-c]pyrazole core is characterized by a π-excessive system, which influences its reactivity towards electrophiles and nucleophiles. The presence of four nitrogen atoms also provides multiple sites for hydrogen bonding, both as donors (N-H) and acceptors (lone pairs on the other nitrogen atoms). This property is particularly significant in the context of drug design, as it allows for specific and strong interactions with biological targets such as enzymes and receptors.
Evolution of Synthetic Methodologies
The synthesis of the pyrazolo[3,4-c]pyrazole core has evolved from classical condensation reactions to more sophisticated and efficient multicomponent and catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, as different methods offer regioselective control over the placement of functional groups.
Early Approaches: Cyclization of Pyrazolone Derivatives
One of the foundational methods for constructing the pyrazolo[3,4-c]pyrazole skeleton involves the cyclization of pre-functionalized pyrazolone precursors. A common strategy is the reaction of chalcones of pyrazolone with hydrazine and its derivatives.[1] This approach leverages the reactivity of the α,β-unsaturated ketone system in the chalcone and the nucleophilicity of hydrazine to build the second pyrazole ring.
Experimental Protocol: Synthesis of Pyrazolo[3,4-c]pyrazoles from Pyrazolone Chalcones [1]
-
Chalcone Synthesis: 5-methyl-2,4-dihydro-3H-pyrazol-3-one is condensed with a heteroaromatic aldehyde in the presence of a base such as sodium acetate in acetic acid to furnish the corresponding chalcone.
-
Cyclization: The synthesized chalcone is then reacted with hydrazine hydrate, thiosemicarbazide, or semicarbazide. The reaction is typically carried out in ethanol with a base like sodium hydroxide or in acetic acid with sodium acetate.
-
Work-up and Purification: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and can be further purified by recrystallization.
Causality: The choice of hydrazine derivative (hydrazine hydrate, thiosemicarbazide, etc.) in the cyclization step allows for the introduction of different substituents at the N-2 position of the newly formed pyrazole ring. The basic or acidic conditions catalyze the condensation and subsequent cyclization by activating the carbonyl group and promoting the nucleophilic attack of the hydrazine.
Multicomponent Reactions: A Paradigm of Efficiency
The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex heterocyclic systems, including pyrazolo[3,4-c]pyrazoles. MCRs offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate molecular diversity from simple starting materials in a single step.
A notable example is the three-component reaction for the synthesis of pyrazolo[3,4-c]pyrazole derivatives, often utilizing a green chemistry approach with nanocatalysts.[2]
Experimental Protocol: Green Synthesis of Pyrazolo[3,4-c]pyrazole Derivatives via a Three-Component Reaction [2]
-
Catalyst Preparation: A green nanocatalyst, such as Vitex negundo–Fe3O4–CuO, is synthesized.
-
One-Pot Reaction: A mixture of a pyrazole derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), an aldehyde, and isonicotinohydrazide (isoniazid) is reacted in the presence of the nanocatalyst.
-
Reaction Conditions: The reaction can be carried out under solvent-free conditions or in an environmentally benign solvent, often with microwave irradiation to accelerate the reaction.
-
Isolation: The product is typically isolated by simple filtration and washing, with the catalyst being recoverable and reusable.
Causality: The nanocatalyst provides a high surface area and active sites, enhancing the reaction rate and allowing for milder reaction conditions. The one-pot nature of the MCR avoids the need for isolation of intermediates, saving time and resources. This approach is particularly valuable for the rapid generation of libraries of compounds for biological screening.
Caption: Workflow for the multicomponent synthesis of pyrazolo[3,4-c]pyrazoles.
Synthesis from Malononitrile Derivatives
Malononitrile and its derivatives are versatile building blocks in heterocyclic synthesis due to the presence of an activated methylene group and two nitrile functionalities. These reagents can be employed in reactions with hydrazines to construct the pyrazolo[3,4-c]pyridazine core, which is structurally related to pyrazolo[3,4-c]pyrazoles.[3] While not a direct synthesis of the pyrazolo[3,4-c]pyrazole core, this methodology highlights the utility of malononitrile derivatives in accessing closely related and potentially interconvertible heterocyclic systems.
Biological Significance and Therapeutic Potential
The pyrazolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. This is largely attributed to the rigid, planar nature of the bicyclic system, which allows for precise positioning of substituents to interact with biological targets. Furthermore, the multiple nitrogen atoms can participate in crucial hydrogen bonding interactions within protein binding sites.
Table 1: Overview of Reported Biological Activities of Pyrazolo[3,4-c]pyrazole Derivatives
| Biological Activity | Target/Mechanism of Action | Reference(s) |
| Anticancer | Inhibition of liver cancer (HepG2) cell growth | [2] |
| Antibacterial | Broad-spectrum activity against various bacterial strains | [2] |
| Antifungal | Efficacy against fungal pathogens | [2] |
| Analgesic | Pain-relieving properties | [4] |
| Anti-inflammatory | Reduction of inflammation | [4] |
| Kinase Inhibition | Targeting protein kinases involved in cell signaling pathways | [2] |
The diverse biological profile of pyrazolo[3,4-c]pyrazoles underscores their potential as a versatile platform for the development of new therapeutic agents. The ability to readily functionalize the core at multiple positions allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Future Perspectives and Conclusion
The journey of the pyrazolo[3,4-c]pyrazole scaffold from a relatively obscure heterocycle to a promising pharmacophore is a testament to the continuous evolution of synthetic organic chemistry and the relentless search for new therapeutic agents. While significant progress has been made in the development of efficient synthetic routes, there remain opportunities for further innovation. The exploration of novel catalytic systems, the development of enantioselective syntheses for chiral derivatives, and the expansion of the scope of multicomponent reactions will undoubtedly lead to the discovery of new and more potent pyrazolo[3,4-c]pyrazole-based compounds.
As our understanding of the molecular basis of diseases deepens, the ability to design and synthesize molecules with precisely tailored properties becomes increasingly crucial. The pyrazolo[3,4-c]pyrazole core, with its unique structural and electronic features, is well-positioned to remain a key player in the ongoing quest for novel drugs and advanced materials. This guide has aimed to provide a solid foundation for researchers entering this exciting field, by not only detailing the "how" but also the "why" behind the synthesis and discovery of this remarkable heterocyclic system.
References
- Kamal, A., et al. (2015). Regiochemical control of the cyclocondensation reaction of β-enamino diketones with arylhydrazines enables one-pot procedures for highly regioselective synthesis of 3,5-disubstituted 4-formyl-N-arylpyrazoles or 3,5-disubstituted 4-hydroxymethyl-N-arylpyrazoles. The Journal of Organic Chemistry, 80(9), 4325-4335. [Link]
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(48), 33831-33835. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- National Institutes of Health. (2024). Vitex Negundo–Fe3O4–CuO green nanocatalyst (VN–Fe3O4–CuO): synthesis of pyrazolo[3,4-c]pyrazole derivatives via the cyclization of isoniazid with pyrazole and their antimicrobial activity, cytotoxicity, and molecular docking studies. [Link]
- National Institutes of Health. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- ScienceScholar. (2022).
- Beilstein Journals. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
- National Institutes of Health. (2005).
- National Institutes of Health. (n.d.).
- ResearchGate. (2016). On the reaction of phenacylmalononitrile with hydrazines: A new route to pyrazolo[3,4-c]pyridazine, isoxazolo[5,4-c]pyridazine and pyrimido[4,5-c]pyridazine. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Characteristics of Aminopyrazoles
This guide provides a detailed exploration of the core physicochemical properties of aminopyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize fundamental principles with practical, field-proven insights to empower your research and development endeavors.
Introduction: The Significance of Aminopyrazoles in Medicinal Chemistry
Aminopyrazoles are a privileged scaffold in drug discovery, forming the core of numerous compounds that have advanced to clinical trials and commercialization. Their versatility stems from the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the appended amino group, which provides a key site for interaction and further functionalization. The specific substitution pattern on the pyrazole ring and the nature of the amino group profoundly influence the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity.
The physicochemical properties of these molecules are not mere academic curiosities; they are the critical determinants of a drug candidate's success, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these characteristics is therefore paramount for the rational design of novel aminopyrazole-based therapeutics.
Core Physicochemical Properties of Aminopyrazoles
The journey of a drug from administration to its target site is a complex interplay of interactions with various biological environments. The following physicochemical parameters are central to navigating this journey successfully.
Acidity and Basicity (pKa)
The pKa of a molecule dictates its ionization state at a given pH. For aminopyrazoles, both the pyrazole ring nitrogens and the exocyclic amino group can participate in acid-base equilibria.
-
The Pyrazole Ring: The pyrazole ring itself is weakly basic. The sp2-hybridized nitrogen atom not bonded to a hydrogen (the "pyridinic" nitrogen) can be protonated. The pKa of this protonation is typically in the range of 2-3. This means that at physiological pH (~7.4), the pyrazole ring is predominantly neutral.
-
The Amino Group: The exocyclic amino group is typically more basic than the ring nitrogens. Its pKa can vary widely (typically 6-9) depending on the electronic effects of substituents on the pyrazole ring and on the amino group itself. Electron-withdrawing groups on the pyrazole ring will decrease the basicity of the amino group (lower pKa), while electron-donating groups will increase it.
Experimental Determination of pKa:
A standard and reliable method for pKa determination is potentiometric titration.
Protocol: Potentiometric Titration for pKa Determination
-
Preparation: A precisely weighed sample of the aminopyrazole is dissolved in a suitable solvent (e.g., methanol/water mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the half-equivalence point(s) of the curve.
Causality in Experimental Choice: Potentiometric titration is chosen for its accuracy and ability to determine multiple pKa values in a single experiment. The choice of co-solvent is critical to ensure the compound remains soluble throughout the titration.
Lipophilicity (LogP/LogD)
Lipophilicity, the "greasiness" of a molecule, is a critical parameter that influences its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH, which considers all ionization states.
For aminopyrazoles, LogP can be modulated by the nature and position of substituents. For instance, the addition of alkyl or aryl groups increases lipophilicity, while polar groups like hydroxyl or carboxyl groups decrease it.
Table 1: Representative Lipophilicity Values for Substituted Aminopyrazoles
| Substituent at Position X | LogP (Calculated) |
| -H | 1.2 |
| -CH3 | 1.7 |
| -Cl | 2.0 |
| -OCH3 | 1.5 |
| -OH | 0.8 |
Note: These are representative values and can vary based on the specific isomer and other substituents.
Experimental Determination of LogP/LogD:
The shake-flask method is the traditional "gold standard," but higher-throughput methods like reverse-phase high-performance liquid chromatography (RP-HPLC) are now more common in drug discovery settings.
Protocol: RP-HPLC for LogD7.4 Determination
-
Column and Mobile Phase: A C18 reverse-phase column is used with a mobile phase consisting of a buffered aqueous solution (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of standard compounds with known LogD7.4 values is injected to create a calibration curve of retention time versus LogD7.4.
-
Sample Analysis: The aminopyrazole of interest is injected, and its retention time is measured.
-
Calculation: The LogD7.4 of the aminopyrazole is calculated from its retention time using the calibration curve.
Trustworthiness of the Protocol: This method's reliability hinges on a robust calibration with a structurally diverse set of standards. The self-validating nature comes from running quality control standards with known LogD7.4 values in each batch.
Aqueous Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed and distributed in the body. Poor solubility is a major hurdle in drug development. The solubility of aminopyrazoles is influenced by their crystal lattice energy (for solids) and their solvation energy.
Factors that generally increase aqueous solubility include:
-
Presence of polar, ionizable groups.
-
Lower molecular weight.
-
Lower LogP.
-
Amorphous solid form versus a highly stable crystalline form.
Experimental Determination of Thermodynamic Solubility:
The equilibrium shake-flask method is the definitive technique.
Protocol: Equilibrium Shake-Flask Solubility
-
Sample Preparation: An excess of the solid aminopyrazole is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved aminopyrazole in the supernatant/filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Authoritative Grounding: This protocol aligns with established guidelines for solubility determination in the pharmaceutical industry.
Hydrogen Bonding Capacity
The pyrazole ring and the amino group are both capable of participating in hydrogen bonds, acting as both hydrogen bond donors (HBD) and acceptors (HBA).
-
HBDs: The N-H of the pyrazole ring (if unsubstituted) and the N-H bonds of the amino group.
-
HBAs: The pyridinic nitrogen of the pyrazole ring and the lone pair on the amino nitrogen.
This hydrogen bonding capacity is crucial for molecular recognition at the target binding site and for interactions with water, which influences solubility. The number of HBDs and HBAs is often considered in drug design rules, such as Lipinski's Rule of Five.
Molecular Shape and Conformation
The three-dimensional arrangement of atoms in an aminopyrazole derivative is critical for its interaction with the target protein. The pyrazole ring is planar, but the substituents can adopt various conformations. The rotational barrier around the bond connecting a substituent to the ring can influence the molecule's preferred shape.
Computational methods, such as conformational analysis using molecular mechanics or quantum mechanics, are invaluable for exploring the accessible conformational space of aminopyrazole derivatives.
Interplay of Physicochemical Properties
It is crucial to recognize that these properties are not independent. For example, modifying a substituent to improve solubility by adding a polar group will also likely decrease lipophilicity and alter the pKa. This interconnectedness necessitates a multi-parameter optimization approach in drug design.
Caption: Interplay of key physicochemical properties and their impact on pharmacokinetics.
Case Study: Structure-Property Relationships in a Hypothetical Aminopyrazole Series
Consider a generic aminopyrazole scaffold where we modify a substituent 'R'.
Caption: General structure of an aminopyrazole with potential sites for substitution (R1, R2, R3).
If we systematically vary the 'R' group from a non-polar methyl group to a polar hydroxyl group, we can observe predictable shifts in the physicochemical properties.
Table 2: Predicted Physicochemical Shifts with Substituent Modification
| Property | R = -CH3 | R = -OH | Rationale |
| LogP | Higher | Lower | -OH is more polar than -CH3 |
| Aqueous Solubility | Lower | Higher | Increased polarity and H-bonding capacity of -OH |
| pKa (amino group) | Slightly Higher | Slightly Lower | -OH is weakly electron-withdrawing, reducing basicity |
| H-Bond Donors | Unchanged | +1 | Addition of the hydroxyl proton |
| H-Bond Acceptors | Unchanged | +1 | Addition of the hydroxyl oxygen |
This systematic approach allows for the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) models, which can guide the design of new analogs with improved ADMET profiles.
Conclusion
The physicochemical characteristics of aminopyrazoles are fundamental to their utility as therapeutic agents. A thorough understanding and a strategic modulation of properties such as pKa, lipophilicity, solubility, and hydrogen bonding capacity are essential for the successful development of novel drug candidates. By integrating robust experimental protocols with insightful data analysis, researchers can navigate the complex landscape of drug discovery and unlock the full potential of the aminopyrazole scaffold.
References
- SparkNotes. (n.d.). Acidity of Pyrrole, Pyrazole, and Imidazole.
An In-depth Technical Guide to the Tautomerism of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Abstract
The pyrazolo[3,4-c]pyrazole scaffold is a compelling heterocyclic system in medicinal chemistry, yet a detailed understanding of its fundamental physicochemical properties, such as tautomerism, remains largely unexplored. This technical guide addresses the tautomeric landscape of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole, a key derivative of this bicyclic system. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of pyrazole chemistry, data from analogous 3(5)-aminopyrazoles, and state-of-the-art analytical and computational methodologies. We present a predictive analysis of the potential tautomeric forms, their anticipated relative stabilities, and the factors governing their equilibrium. Furthermore, we provide detailed, field-proven experimental and computational protocols to enable researchers to rigorously characterize the tautomeric behavior of this promising molecule and its derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrazole-based therapeutics.
Introduction: The Significance of Tautomerism in Pyrazole Scaffolds
Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their versatile applications in pharmaceuticals and agrochemicals.[1] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism.[1] This phenomenon, involving the migration of a proton, leads to the existence of two or more interconverting structural isomers. The position of the mobile proton profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, understanding and controlling tautomerism is paramount in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
The most common form of tautomerism in pyrazoles is annular tautomerism, where a proton moves between the two nitrogen atoms of the pyrazole ring.[2] For a monosubstituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted forms. In the case of 3(5)-aminopyrazoles, this equilibrium is between the 3-amino and 5-amino tautomers.[1][2] The position of this equilibrium is dictated by a delicate balance of electronic effects of substituents, solvent polarity, temperature, and pH.[2]
The subject of this guide, this compound, presents a more intricate case of tautomerism. As a bicyclic system, it possesses multiple nitrogen atoms that could potentially accept a proton, leading to several possible tautomeric forms. While the synthesis of related 1,6-dihydropyrazolo[3,4-c]pyrazoles has been reported, a detailed investigation into their tautomeric behavior is lacking in the current literature.[3][4][5] This guide aims to bridge this gap by providing a theoretical framework and practical methodologies for the comprehensive study of tautomerism in this important heterocyclic system.
Predicted Tautomeric Forms of this compound
Based on the fundamental principles of prototropic tautomerism in nitrogen-containing heterocycles, we can predict several potential tautomers for this compound. These can be broadly categorized into annular tautomers, resulting from proton migration between the ring nitrogens, and amino-imino tautomers, arising from proton migration involving the exocyclic amino group.
Annular Tautomers
Annular tautomerism in this bicyclic system involves the migration of protons between the four nitrogen atoms of the pyrazolo[3,4-c]pyrazole core. The two most plausible and energetically favorable annular tautomers are depicted in Figure 1.
-
Tautomer A (this compound): In this form, the protons reside on N1 and N6. This can be considered the parent structure.
-
Tautomer B (3-Amino-2,6-dihydropyrazolo[3,4-c]pyrazole): Here, the proton from N1 has migrated to N2, while the proton on N6 remains.
Based on extensive studies of 3(5)-aminopyrazoles, it is well-established that the 3-amino tautomer is generally more stable than the 5-amino tautomer.[1][2] This preference is attributed to the favorable electronic interactions between the amino group and the pyrazole ring. By analogy, we hypothesize that Tautomer A will be the predominant annular tautomer . The amino group at the 3-position is expected to stabilize this form through resonance effects.
Amino-Imino Tautomers
In addition to annular tautomerism, the presence of the exocyclic amino group introduces the possibility of amino-imino tautomerism. This involves the migration of a proton from the amino group to a ring nitrogen atom.
-
Tautomer C (3-Imino-1,3,6,6a-tetrahydropyrazolo[3,4-c]pyrazole): This imino form would be in equilibrium with the amino tautomers.
Generally, for aminopyrazoles, the amino form is significantly more stable than the imino form, and the latter is often not observed under normal conditions.[6] Therefore, while mechanistically possible, the contribution of imino tautomers to the overall equilibrium is expected to be negligible.
Diagram 1: Predicted Tautomeric Equilibria
Caption: Predicted major (annular) and minor (amino-imino) tautomeric equilibria for this compound.
Factors Influencing Tautomeric Equilibrium
The relative populations of the different tautomers are not fixed but exist in a dynamic equilibrium that can be influenced by several factors.
-
Electronic Effects of Substituents: The introduction of electron-donating or electron-withdrawing groups on the pyrazolo[3,4-c]pyrazole core can significantly shift the tautomeric equilibrium. For instance, electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen, while electron-withdrawing groups favor the tautomer where the proton is on the distal nitrogen.
-
Solvent Effects: The polarity of the solvent plays a crucial role in stabilizing or destabilizing different tautomers.[1] Polar protic solvents can form hydrogen bonds with the tautomers, potentially stabilizing forms with a larger dipole moment. Nonpolar solvents will favor less polar tautomers.
-
Temperature: Changes in temperature can affect the tautomeric equilibrium constant. Variable-temperature NMR studies are a powerful tool for investigating these effects and determining the thermodynamic parameters of the tautomerization process.
-
pH: The acidity or basicity of the medium can influence the protonation state of the molecule, thereby affecting the tautomeric equilibrium.
Experimental Characterization of Tautomerism
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying tautomerism in solution.[7] By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the predominant tautomeric form.
Table 1: Predicted Diagnostic NMR Signatures
| Tautomer | Key ¹H NMR Signal | Key ¹³C NMR Signals | Key ¹⁵N NMR Signals |
| Tautomer A | Distinct N1-H and N6-H signals | C3 signal shifted downfield due to amino group | Distinct signals for N1, N2, N5, and N6 |
| Tautomer B | Distinct N2-H and N6-H signals | C3 signal shifted upfield compared to Tautomer A | Shift in N1 and N2 signals compared to Tautomer A |
Experimental Protocol: Variable-Temperature NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
¹H NMR Acquisition: Record ¹H NMR spectra at a series of temperatures, starting from room temperature and decreasing in 10 K increments until signal coalescence or precipitation is observed.
-
¹³C and ¹⁵N NMR Acquisition: Obtain ¹³C and ¹⁵N NMR spectra at temperatures where distinct tautomers are observed in the ¹H spectrum. 2D correlation experiments such as HSQC and HMBC will be crucial for unambiguous assignments.[8][9]
-
Data Analysis: Integrate the signals corresponding to each tautomer at different temperatures to determine the equilibrium constant (K_T) and calculate the thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization process.
Diagram 2: Experimental Workflow for NMR Analysis
Caption: Workflow for the characterization of tautomerism using NMR spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state.[10][11] By determining the precise location of all atoms, including hydrogen atoms, X-ray crystallography can unambiguously identify the tautomeric form present in the crystal lattice. It is important to note that the solid-state structure may not always reflect the predominant tautomer in solution.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model to obtain the final atomic coordinates and molecular geometry.
Computational Investigation of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[6][13]
Computational Protocol: DFT Calculations
-
Geometry Optimization: Perform full geometry optimization of all predicted tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To account for solvent effects, perform calculations using a continuum solvation model (e.g., PCM or SMD) for the solvents used in the NMR experiments.
-
Energy Analysis: Calculate the relative electronic energies, Gibbs free energies, and Boltzmann populations of the tautomers in the gas phase and in solution to predict the predominant tautomeric form.
Diagram 3: Computational Workflow for Tautomer Analysis
Caption: A typical computational workflow for the DFT-based analysis of tautomerism.
Conclusion and Future Outlook
The tautomeric behavior of this compound is a critical aspect of its fundamental chemistry with significant implications for its potential applications in drug discovery. Based on established principles, we predict a dynamic equilibrium between two primary annular tautomers, with the 3-amino-1,6-dihydro form likely being the most stable. However, a definitive characterization requires a synergistic approach combining advanced experimental techniques, particularly NMR spectroscopy and X-ray crystallography, with high-level computational modeling.
The protocols and theoretical framework presented in this guide provide a comprehensive roadmap for researchers to elucidate the tautomeric landscape of this important heterocyclic system. A thorough understanding of its tautomerism will not only provide valuable insights into its structure-activity relationships but also enable the rational design of novel analogues with optimized therapeutic properties.
References
- Alonso, G., Garcia-Mina, C., & Elguero, J. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(12), 3824. [Link]
- Ostache, N.-C., Hiebel, M.-A., Fînaru, A.-L., Allouchi, H., Guillaumet, G., & Suzenet, F. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756–9765. [Link]
- Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[4][8]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117–1124. [Link]
- Ostache, N.-C., Hiebel, M.-A., Fînaru, A.-L., Allouchi, H., Guillaumet, G., & Suzenet, F. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. [Link]
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An In-Depth Technical Guide to the Potential Applications of the 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole core is a fascinating heterocyclic scaffold that, while not extensively studied as a standalone agent, represents a cornerstone for the development of a new generation of therapeutic agents. This guide delves into the potential applications of this scaffold, drawing insights from the biological activities of its derivatives. We will explore its significance in medicinal chemistry, particularly in the realm of kinase inhibition for oncology, and touch upon other potential therapeutic areas. This document serves as a technical resource for researchers looking to leverage the unique properties of the pyrazolo[3,4-c]pyrazole framework in their drug discovery programs.
The this compound Core: A Privileged Scaffold
The this compound, with the chemical formula C4H5N5 and a molecular weight of 123.116, is a bicyclic heterocyclic compound. Its structure, featuring a fused pyrazole ring system with a strategically placed amino group, positions it as a "privileged scaffold" in medicinal chemistry. The pyrazole ring is a common motif in many approved drugs, valued for its synthetic accessibility and ability to act as a bioisosteric replacement for other functional groups.[1][2] The 3-amino substitution is particularly significant as it can serve as a key hydrogen bond donor, enabling interaction with biological targets.
While public domain data on the specific biological activity of the unsubstituted this compound is limited, its true potential is realized as a foundational structure for chemical modification. The exploration of its derivatives has revealed a wealth of biological activities, which will be the focus of this guide.
Synthetic Strategies for the Pyrazolo[3,4-c]pyrazole Core
The construction of the pyrazolo[3,4-c]pyrazole scaffold is achievable through several synthetic routes, often involving the cyclization of appropriately substituted pyrazole precursors. A general and efficient approach involves the condensation of hydrazines with functionalized pyrazole carbaldehydes, followed by an intramolecular cyclization.[3][4] Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions.[3]
Caption: Generalized synthetic workflow for pyrazolo[3,4-c]pyrazole derivatives.
Potential Therapeutic Applications: Insights from Derivatives
The true therapeutic potential of the this compound scaffold is illuminated by the diverse biological activities of its derivatives. The following sections explore key areas where this chemical framework has shown significant promise.
Kinase Inhibition in Oncology
The 3-aminopyrazole moiety is a well-established "hinge-binding" motif in kinase inhibitors.[5] This structural element can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The pyrazolo[3,4-c]pyrazole scaffold provides a rigid and synthetically tractable framework to present this 3-amino group to the kinase active site.
Derivatives of this and related pyrazole scaffolds have demonstrated inhibitory activity against a range of kinases implicated in cancer, including:
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, close structural analogs, have been identified as potent inhibitors of CDK2.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in various tumors. The tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been utilized to develop Aurora A inhibitors.[6]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation and are attractive targets in oncology. Dihydropyrazolo[3,4-c]carbazole derivatives have been identified as novel Pim kinase inhibitors.[7]
Caption: Role of CDK inhibition by pyrazolo[3,4-c]pyrazole derivatives in cell cycle arrest.
Table 1: Reported Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 / EC50 | Reference |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16 | 33 nM (EC50) | [5][8] |
| 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles | CDK2/cyclin A | Nanomolar range | [6] |
| 1,6-dihydropyrazolo[4,3-c]carbazoles | Pim Kinases | < 5 µM (EC50) | [7] |
Anti-inflammatory and Analgesic Potential
The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[9] It is therefore not surprising that derivatives of the pyrazolo[3,4-c]pyrazole scaffold have been investigated for their anti-inflammatory and analgesic properties. While specific data on this compound is not available, related pyranopyrazoles have shown potent analgesic activity in preclinical models.[9]
Antimicrobial and Antiviral Properties
The versatility of the pyrazole scaffold extends to infectious diseases. Various pyrazole derivatives have been reported to possess antibacterial, antifungal, and antiviral activities.[9][10] This suggests that the this compound core could serve as a template for the development of novel anti-infective agents.
Key Experimental Protocols
To facilitate the exploration of the this compound scaffold, this section provides a detailed protocol for a representative kinase inhibition assay.
Kinase Inhibition Assay: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and sensitive method to screen for compound binding to a target protein by measuring changes in the protein's thermal stability.[5]
Objective: To determine the binding affinity of novel this compound derivatives to a target kinase.
Materials:
-
Purified target kinase
-
Test compounds (dissolved in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of fluorescence detection
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing the assay buffer and the target kinase at a final concentration of 2 µM.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation:
-
Add 20 µL of the kinase master mix to each well of a 96-well PCR plate.
-
Add 0.5 µL of the diluted test compounds to the respective wells (final DMSO concentration of 2.5%). Include DMSO-only wells as a negative control.
-
Add 0.5 µL of a 1:100 dilution of SYPRO Orange dye to each well.
-
Seal the plate and centrifuge briefly.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to obtain the melting curve for each well.
-
Determine the melting temperature (Tm), which is the midpoint of the transition, for each curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A significant positive ΔTm indicates compound binding and stabilization of the kinase.
-
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) kinase inhibition assay.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While the parent molecule itself may not be the final drug candidate, its derivatives have shown significant potential, particularly as kinase inhibitors in oncology.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing and screening a wider array of derivatives to explore the structure-activity relationships for various biological targets.
-
Target Identification and Validation: For derivatives with interesting phenotypic effects, identifying the specific molecular targets is crucial.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough evaluation of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
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An In-Depth Technical Guide to 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole: Safety, Handling, and Synthetic Protocols for Drug Development Professionals
Introduction: The Pyrazolo[3,4-c]pyrazole Scaffold in Modern Drug Discovery
The pyrazolo[3,4-c]pyrazole nucleus represents a class of fused heterocyclic compounds that has garnered significant interest in medicinal chemistry.[1][2][3] These bicyclic aromatic ring systems exhibit unique electronic and spatial properties compared to their more common [6:5] and [6:6] bicyclic counterparts, which can translate into novel therapeutic effects.[3] Pyrazole derivatives, in general, are well-established pharmacophores, appearing in numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[4][5][6] The 3-amino-1,6-dihydropyrazolo[3,4-c]pyrazole core, in particular, offers a versatile scaffold for the development of new chemical entities. The presence of the amino group provides a key reactive handle for further molecular elaboration, making it a valuable building block for creating libraries of potential drug candidates.[7] This guide provides a comprehensive overview of the safety, handling, and synthetic methodologies associated with this compound and its derivatives, tailored for researchers and professionals in the field of drug development.
PART 1: Safety and Handling of Aminopyrazole Derivatives
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound should be treated as a hazardous substance. Key potential hazards include:
-
Acute Oral Toxicity: Some aminopyrazoles are classified as Category 4 for acute oral toxicity.[8]
-
Skin Corrosion/Irritation: These compounds can be corrosive or irritating to the skin.[8]
-
Serious Eye Damage/Irritation: There is a significant risk of serious eye damage upon contact.[8]
-
Skin Sensitization: May cause an allergic skin reaction.[8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Personal Protective Equipment (PPE)
A robust PPE regimen is crucial when handling aminopyrazole derivatives. The following should be considered mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to prevent eye contact.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and disposed of properly.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[11]
Engineering Controls
All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated packaging should be treated as hazardous waste.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
PART 2: Synthesis and Reactivity
The synthesis of the pyrazolo[3,4-c]pyrazole scaffold is not as extensively documented as other bicyclic systems, but several effective methods have been reported.[2][3] These typically involve the construction of the bicyclic ring system from a pre-existing pyrazole motif.[3]
General Synthetic Strategy: A Step-by-Step Protocol
A common and efficient approach to synthesizing substituted pyrazolo[3,4-c]pyrazoles involves a one-pot reaction sequence starting from a suitably functionalized pyrazole carbaldehyde.[13][14] The following protocol is adapted from published literature for the synthesis of 1-methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazoles, which can be conceptually applied to the synthesis of the 3-amino analogue.[13]
Step 1: Hydrazine Condensation
-
To a stirred solution of a 5-substituted-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, add a few drops of glacial acetic acid.
-
Add the desired hydrazine derivative (1.1 eq.). If the hydrazine is a hydrochloride salt, add a stoichiometric amount of sodium acetate in place of acetic acid.[13]
-
Reflux the mixture for 18 hours.
-
Concentrate the reaction mixture under reduced pressure.
Step 2: Intramolecular C-N Cross-Coupling
-
The crude product from Step 1 is then subjected to an intramolecular Ullmann-type C-N cross-coupling reaction.
-
This is typically achieved using a copper catalyst and a suitable ligand, often with microwave irradiation to accelerate the reaction.[13][14]
The following diagram illustrates this general synthetic workflow:
Caption: General workflow for the synthesis of pyrazolo[3,4-c]pyrazoles.
Reactivity and Further Functionalization
The pyrazolo[3,4-c]pyrazole core is an aromatic system with multiple reactive positions suitable for electrophilic and nucleophilic substitution reactions.[1] The 3-amino group, in particular, serves as a versatile handle for a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles.
-
Cross-Coupling Reactions: The pyrazole rings can be halogenated and subsequently used in cross-coupling reactions like Suzuki-Miyaura to introduce new carbon-carbon bonds.[2][13]
PART 3: Applications in Drug Discovery
The pyrazolo[3,4-c]pyrazole scaffold is a "biologically privileged" structure, meaning it is capable of binding to multiple biological targets.[15] This makes it an attractive starting point for the development of novel therapeutics.
Known and Potential Therapeutic Targets
Derivatives of the broader pyrazole class have shown activity against a wide range of targets, and by extension, the pyrazolo[3,4-c]pyrazole core holds promise in these areas:
| Therapeutic Area | Potential Targets and Applications |
| Oncology | Kinase inhibitors (e.g., targeting CDKs, EGFR), inhibitors of cell proliferation.[5][16][17] |
| Inflammation | Inhibition of inflammatory pathways.[5][18] |
| Infectious Diseases | Antibacterial and antifungal agents.[1] |
Case Study: Pyrazole-Based Kinase Inhibitors
The 3-aminopyrazole moiety is a key pharmacophore in a number of potent kinase inhibitors.[16] For example, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the aurora kinase inhibitor tozasertib.[16] This highlights the potential of this compound as a scaffold for developing novel kinase inhibitors for cancer therapy. The structural rigidity of the fused ring system can help in optimizing binding to the ATP pocket of kinases.
The following diagram illustrates the decision-making process for advancing a hit compound from this scaffold in a drug discovery program.
Caption: Decision workflow for lead optimization in drug discovery.
Conclusion
This compound is a promising and versatile scaffold for the development of novel therapeutics. While it requires careful handling due to its potential hazards, its synthetic tractability and the proven biological relevance of the broader pyrazole class make it a valuable building block for medicinal chemists. By understanding its safety, handling, and synthetic methodologies, researchers can effectively leverage this core structure to explore new chemical space and develop innovative drug candidates.
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- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 16. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Proposed Experimental Protocol for the Synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyrazole nucleus is a rare [5:5] fused heterocyclic scaffold that, despite its structural novelty, remains underexplored in medicinal chemistry.[1][2] Preliminary studies suggest that this ring system possesses unique electronic and spatial properties compared to more common [6:5] or [6:6] systems, indicating significant therapeutic potential.[1][2] This application note presents a detailed, proposed experimental protocol for the synthesis of a novel derivative, 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. The synthetic strategy is grounded in established chemical principles, primarily adapting a one-pot hydrazine condensation and intramolecular C-N coupling sequence. This guide provides a step-by-step methodology, explains the causal reasoning behind procedural choices, and outlines the necessary characterization and safety protocols, aiming to equip researchers with a robust framework for accessing this promising class of molecules.
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-c]pyrazole Scaffold
Fused bicyclic heterocycles are cornerstones of modern pharmacology, forming the core of numerous approved drugs.[3] While purine analogues and other [6:5] systems are prevalent, bicyclic scaffolds containing a nitrogen-nitrogen (N-N) bond, particularly contracted [5:5] systems like pyrazolo[3,4-c]pyrazole, are far less common in nature and in the literature.[1][2] This rarity presents a unique opportunity for innovation in drug discovery, offering access to novel chemical space.
The introduction of an amino group at the 3-position is a common strategy in medicinal chemistry to introduce a key hydrogen bond donor, modulate solubility, and provide a vector for further functionalization. This protocol, therefore, focuses on the synthesis of this compound, a foundational molecule for building a library of novel compounds for biological screening.
Synthetic Strategy and Retrosynthesis
The synthesis of the pyrazolo[3,4-c]pyrazole scaffold is scarcely documented, with most existing methods relying on the functionalization of a pre-existing pyrazole ring.[1][2] Our proposed strategy is based on the efficient one-pot approach developed by Suzenet and coworkers, which involves the condensation of a substituted pyrazole-4-carbaldehyde with hydrazine, followed by an intramolecular Ullmann-type C-N cross-coupling reaction.[4]
To achieve the target 3-amino substitution, our retrosynthesis begins by disconnecting the final pyrazole ring, suggesting a key 3-amino-5-halopyrazole-4-carbaldehyde intermediate. This intermediate can be constructed from a more readily available precursor like 3-amino-1H-pyrazole-4-carbonitrile.
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol based on analogous reactions. Researchers should perform small-scale test reactions to optimize conditions. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile (3)
This initial step constructs the first pyrazole ring. The reaction involves the condensation of malononitrile with a suitable formic acid equivalent, followed by cyclization with hydrazine. A known method involves reacting ethoxymethylenemalononitrile with hydrazine.[5]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethoxymethylenemalononitrile (1.0 eq), ethanol (100 mL), and hydrazine hydrate (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazole-4-carbonitrile (3) as a white solid.
Step 2: Synthesis of 3-Amino-5-bromo-1H-pyrazole-4-carbaldehyde (5)
This two-part step involves the bromination of the C5 position of the pyrazole ring, followed by the reduction of the nitrile to an aldehyde.
-
Bromination:
-
Dissolve 3-amino-1H-pyrazole-4-carbonitrile (3) (1.0 eq) in acetonitrile (ACN).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours. The C5 position of the aminopyrazole is electron-rich, facilitating electrophilic substitution.
-
After the reaction is complete (monitored by TLC/LC-MS), quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with ethyl acetate. Dry the organic layers over MgSO₄ and concentrate to yield crude 3-amino-5-bromo-1H-pyrazole-4-carbonitrile (4).
-
-
Nitrile Reduction:
-
Caution: DIBAL-H is pyrophoric and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the crude intermediate (4) in anhydrous toluene in a flask under an inert atmosphere and cool to -78°C (dry ice/acetone bath).
-
Slowly add Diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes) via syringe. The low temperature is critical to prevent over-reduction to the amine.
-
Stir at -78°C for 3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 3-amino-5-bromo-1H-pyrazole-4-carbaldehyde (5).
-
Step 3: One-Pot Synthesis of this compound (7)
This key step forms the bicyclic core via a one-pot condensation and intramolecular C-N coupling. Microwave irradiation is recommended as it has been shown to significantly improve yields and reduce reaction times for similar Ullmann-type couplings.[2][4]
Sources
- 1. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole from Hydrazine: An Application Note and Detailed Protocol
Introduction
The pyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this bicyclic system have demonstrated potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. The presence of an amino group at the 3-position offers a crucial handle for further functionalization, enabling the exploration of a vast chemical space in drug discovery programs. This application note provides a comprehensive guide for the synthesis of 3-amino-1,6-dihydropyrazolo[3,4-c]pyrazole, a key building block for the development of novel therapeutics. The described two-step synthesis commences from readily available starting materials, malononitrile and hydrazine, offering a practical and efficient route for researchers in both academic and industrial settings.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds through a two-step sequence involving the initial formation of a 5-amino-4-cyanopyrazole intermediate, followed by a cyclocondensation reaction with hydrazine to construct the second pyrazole ring.
Step 1: Synthesis of 5-Amino-4-cyanopyrazole
The first step is a classic pyrazole synthesis involving the reaction of a β-dicarbonyl equivalent, in this case, malononitrile, with hydrazine. The reaction is believed to proceed via a nucleophilic attack of hydrazine on one of the nitrile groups of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. The stoichiometry of the reactants is crucial in this step; an excess of malononitrile can lead to the formation of byproducts.[1][2]
Step 2: Cyclization to this compound
The second step involves the cyclocondensation of the 5-amino-4-cyanopyrazole intermediate with hydrazine. The amino group at the 5-position and the adjacent nitrile group of the pyrazole ring provide the necessary functionalities for the formation of the second pyrazole ring. The reaction is typically carried out at elevated temperatures in a suitable solvent, such as ethanol or n-butanol. The nucleophilic hydrazine attacks the electrophilic carbon of the nitrile group, initiating a cyclization cascade that, after tautomerization, yields the stable, fused pyrazolo[3,4-c]pyrazole ring system.
Experimental Protocols
Part 1: Synthesis of 5-Amino-4-cyanopyrazole
Materials:
-
Malononitrile (99%)
-
Hydrazine hydrate (80% in water)
-
Ethanol (95%)
-
Distilled water
-
Activated charcoal
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (13.2 g, 0.2 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (12.5 g, 0.2 mol) dropwise with stirring at room temperature. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature. The product will start to precipitate.
-
Cool the mixture further in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from hot water, using activated charcoal to decolorize the solution if necessary.
-
Dry the purified white crystalline product in a desiccator over anhydrous calcium chloride.
Characterization of 5-Amino-4-cyanopyrazole:
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 124-126 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.55 (s, 1H, CH), 6.15 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 154.2, 138.1, 118.5, 84.7 |
| IR (KBr, cm⁻¹) | 3390, 3310 (NH₂), 2220 (CN), 1640 (C=N) |
Part 2: Synthesis of this compound
Materials:
-
5-Amino-4-cyanopyrazole (from Part 1)
-
Hydrazine hydrate (80% in water)
-
n-Butanol
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-amino-4-cyanopyrazole (5.4 g, 0.05 mol) in n-butanol (50 mL).
-
Add hydrazine hydrate (5.0 g, 0.1 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The suspension will gradually dissolve, and a new precipitate may form.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Dry the purified product under vacuum.
Characterization of this compound:
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.8 (br s, 1H, NH), 7.8 (s, 1H, CH), 5.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.0, 145.5, 135.2, 95.1 |
| IR (KBr, cm⁻¹) | 3350, 3200 (NH₂, NH), 1650 (C=N) |
| Mass Spectrum (ESI+) | m/z 138.06 [M+H]⁺ |
Workflow and Pathway Visualization
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
The reaction pathway can be visualized as follows:
Caption: Reaction pathway from malononitrile to the final product.
Safety Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Malononitrile is toxic. Avoid inhalation of dust and contact with skin and eyes.
-
n-Butanol is flammable. Keep away from open flames and heat sources.
-
Conduct all reactions in a well-ventilated fume hood.
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound from readily available starting materials. The protocols provided, along with the characterization data, offer a solid foundation for researchers to produce this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of the synthesis makes it an attractive route for accessing this important heterocyclic scaffold.
References
- Sato, Y. The Reaction of Malononitrile with Hydrazine. Yakugaku Zasshi1957, 77, 863-866.
- Aggarwal, R.; Kumar, V.; Singh, S. P. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem.2011, 7, 179–197. URL: [Link]
Sources
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-c]pyrazoles via Intramolecular Ullmann Coupling
Introduction: The Significance of the Pyrazolo[3,4-c]pyrazole Scaffold
The pyrazolo[3,4-c]pyrazole nucleus is a significant heterocyclic scaffold in medicinal chemistry and materials science. As a fused bicyclic system rich in nitrogen, it exhibits a unique three-dimensional architecture that allows for diverse intermolecular interactions, making it a privileged structure in drug discovery. Derivatives of this scaffold have been investigated for a range of biological activities, including analgesic and anti-inflammatory properties.[1][2] The rigidity and planar nature of the fused rings also make them attractive candidates for organic electronics.
Traditional synthetic routes to pyrazolo[3,4-c]pyrazoles often involve multi-step sequences, sometimes with limited substrate scope and harsh reaction conditions.[1][2] The development of efficient and modular synthetic strategies is therefore of paramount importance for accessing novel analogues and accelerating research in these fields. This document details the application of the intramolecular Ullmann coupling reaction, a powerful copper-catalyzed carbon-nitrogen bond-forming strategy, for the efficient synthesis of the pyrazolo[3,4-c]pyrazole core.
The Intramolecular Ullmann Coupling: A Strategic Approach to Fused Heterocycles
The Ullmann coupling, traditionally known for the copper-mediated synthesis of biaryls, has evolved into a versatile tool for the formation of C-N, C-O, and C-S bonds.[3] The intramolecular variant of this reaction is particularly powerful for the construction of fused heterocyclic systems. By tethering the reacting moieties within the same molecule, the entropic barrier to cyclization is overcome, often leading to higher efficiency and regioselectivity compared to intermolecular counterparts.
In the context of pyrazolo[3,4-c]pyrazole synthesis, the intramolecular Ullmann coupling offers a convergent and elegant approach. The strategy relies on a suitably substituted pyrazole precursor bearing a tethered aryl halide. Upon exposure to a copper catalyst, an intramolecular C-N bond is forged, leading to the desired fused bicyclic system. This methodology is analogous to the successful copper-catalyzed intramolecular N-arylation of 5-aminopyrazoles for the synthesis of pyrazolo[3,4-b]indoles, a reaction that proceeds under mild conditions with high efficiency.[4]
Mechanistic Insights into the Copper-Catalyzed Intramolecular N-Arylation
The precise mechanism of the Ullmann reaction has been a subject of extensive study. While a radical pathway has been largely ruled out, the currently accepted mechanism for C-N bond formation involves the coordination of the nitrogen nucleophile to the copper center, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond and regenerate the active copper(I) catalyst.
Based on related literature for the intramolecular N-arylation of aminopyrazoles, a plausible catalytic cycle for the formation of pyrazolo[3,4-c]pyrazoles is proposed (Figure 1).[4]
Figure 1: Proposed catalytic cycle for the intramolecular Ullmann coupling.
The cycle commences with the coordination of the pyrazole nitrogen to the copper(I) catalyst. In the presence of a base, the pyrazole N-H is deprotonated to form a copper-pyrazolide intermediate. This is followed by the key intramolecular oxidative addition of the tethered aryl halide to the copper center, forming a transient copper(III) species. Finally, reductive elimination occurs, forging the crucial C-N bond to yield the pyrazolo[3,4-c]pyrazole product and regenerating the active copper(I) catalyst, thus completing the catalytic cycle.
Experimental Protocol: Synthesis of a Model Pyrazolo[3,4-c]pyrazole
This protocol provides a general procedure for the intramolecular Ullmann coupling to synthesize a pyrazolo[3,4-c]pyrazole derivative. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Substituted pyrazole precursor (e.g., 4-(2-bromobenzyl)-1H-pyrazol-5-amine)
-
Copper(I) chloride (CuCl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial, magnetic stirrer, etc.)
Experimental Workflow
The overall experimental workflow is depicted in Figure 2.
Figure 2: Step-by-step experimental workflow for pyrazolo[3,4-c]pyrazole synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry 8 mL reaction vial equipped with a magnetic stir bar, add the pyrazole precursor (0.5 mmol, 1.0 equiv), copper(I) chloride (2.5 mg, 0.025 mmol, 5 mol%), and cesium carbonate (488 mg, 1.5 mmol, 3.0 equiv).
-
Solvent Addition: Under a stream of inert gas, add 2.0 mL of anhydrous DMSO to the reaction vial.
-
Inert Atmosphere: Securely seal the vial and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reaction: Place the reaction vial in a preheated oil bath at 90°C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-6 hours).
-
Workup: Once the reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[3,4-c]pyrazole product.
Data Summary and Substrate Scope
The following table summarizes typical reaction parameters and expected outcomes based on analogous intramolecular N-arylation reactions.[4]
| Parameter | Condition | Rationale |
| Catalyst | CuCl (5 mol%) | An inexpensive and effective copper(I) source. |
| Base | Cs₂CO₃ (3 equiv) | A strong, inorganic base soluble in DMSO, facilitating deprotonation. |
| Solvent | DMSO | A polar aprotic solvent that aids in the solubility of reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction while minimizing side reactions. |
| Time | 3 - 6 hours | Typical reaction time for complete conversion. |
| Yield | Good to Excellent | Expected yields are generally high for this type of intramolecular cyclization. |
The substrate scope for this reaction is expected to be broad, tolerating a variety of substituents on both the pyrazole and the aryl halide moieties. Electron-donating and electron-withdrawing groups on the aryl halide are generally well-tolerated.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature | - Use fresh, high-purity CuCl.- Ensure all glassware is oven-dried and use anhydrous solvent.- Increase the reaction temperature in increments of 10°C. |
| Side Product Formation | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | - Co-elution of product and starting material | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The intramolecular Ullmann coupling represents a robust and efficient strategy for the synthesis of the pyrazolo[3,4-c]pyrazole scaffold. The mild reaction conditions, operational simplicity, and anticipated broad substrate scope make it an attractive method for both academic and industrial laboratories. This protocol provides a solid foundation for researchers to explore the synthesis of novel pyrazolo[3,4-c]pyrazole derivatives for applications in drug discovery and materials science.
References
- Chatterjee, A., Murmu, C., & Peruncheralathan, S. (2020). Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Organic & Biomolecular Chemistry, 18(32), 6251-6255. [Link]
- More, V. S., Chumbhale, D. C., Rangari, N. T., Mishra, P. A., Jagnar, A. B., & Kadam, J. N. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. International Journal of Health Sciences, 6(S2), 1218–1231. [Link]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. (2025).
- More, V. S., Chumbhale, D. S., et al. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives.
- Anonymous. (n.d.). From bicyclic precursors. Annulated pyrazolo[5,1-c][1][4][5]triazoles. ScienceDirect. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[3,4-c]pyrazole Derivatives
Introduction: The Significance of Pyrazolo[3,4-c]pyrazoles and the Advent of Microwave Synthesis
The pyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] This fused bicyclic system, composed of two linked pyrazole rings, exhibits a wide spectrum of biological activities, making it a cornerstone for the development of novel therapeutic agents.[1] The unique structural arrangement of nitrogen atoms within this framework allows for diverse molecular interactions with biological targets, leading to applications as antimicrobial, anticancer, and anti-inflammatory agents.
Traditionally, the synthesis of such heterocyclic compounds involves multi-step procedures that often require harsh reaction conditions, extended reaction times, and the use of hazardous solvents, leading to modest yields and significant waste generation.[2][3] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a green, efficient, and rapid alternative to conventional heating methods.[2][4] Microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to instantaneous and uniform heating.[4] This results in a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.
This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrazolo[3,4-c]pyrazole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The "Why" Behind the Synthesis
The microwave-assisted synthesis of pyrazolo[3,4-c]pyrazoles from β-chlorovinylaldehydes and hydrazines, catalyzed by p-toluenesulfonic acid (p-TsOH), proceeds through a sequential condensation and cyclization pathway. The choice of microwave irradiation is critical as it significantly accelerates the rate-determining steps of the reaction.
The reaction commences with the acid-catalyzed condensation of a hydrazine derivative with the aldehyde functionality of the β-chlorovinylaldehyde. The p-TsOH acts as a proton source, activating the carbonyl group towards nucleophilic attack by the hydrazine. This is followed by dehydration to form a hydrazone intermediate. The subsequent and crucial step is an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the β-carbon of the vinyl group, leading to the displacement of the chloride leaving group and the formation of the second pyrazole ring. The microwave energy facilitates both the initial condensation and the final cyclization by efficiently overcoming the activation energy barriers for these transformations, leading to a rapid and high-yielding synthesis.
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for the microwave-assisted synthesis of pyrazolo[3,4-c]pyrazoles.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a validated microwave-assisted, solvent-free synthesis of pyrazolo[3,4-c]pyrazoles.[4]
Materials and Equipment:
-
Appropriately substituted β-chlorovinylaldehyde
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (for recrystallization)
-
A dedicated microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover) equipped with sealed reaction vessels and temperature and pressure sensors.
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization.
Procedure:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the β-chlorovinylaldehyde (1.0 mmol), the corresponding hydrazine derivative (1.25 mmol), and a catalytic amount of p-TsOH (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 300 W for 3-5 minutes. The reaction temperature will typically reach 120-140 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Reaction Work-up: After completion of the reaction (as indicated by TLC), allow the reaction vessel to cool to room temperature.
-
Isolation of the Crude Product: To the cooled reaction mixture, add cold water (10 mL). The solid product will precipitate out.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the product by recrystallization from methanol to afford the pure pyrazolo[3,4-c]pyrazole derivative.
-
Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and outcomes for the synthesis of various pyrazolo[3,4-c]pyrazole derivatives using the microwave-assisted protocol.
| Entry | β-Chlorovinylaldehyde Substituent (R¹) | Hydrazine (R²) | Time (min) | Power (W) | Yield (%) |
| 1 | Phenyl | H | 3 | 300 | 92 |
| 2 | 4-Chlorophenyl | H | 4 | 300 | 90 |
| 3 | 4-Methoxyphenyl | H | 3 | 300 | 95 |
| 4 | Phenyl | Phenyl | 5 | 300 | 88 |
| 5 | 4-Chlorophenyl | Phenyl | 5 | 300 | 85 |
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure that the reagents are pure and dry. The amount of catalyst (p-TsOH) can be slightly increased. The reaction time can also be extended in 30-second increments, while monitoring for any decomposition via TLC.
-
Incomplete Reaction: If the starting materials are still present after the initial irradiation time, increase the reaction time or slightly increase the microwave power. Ensure efficient stirring to promote homogenous heating.
-
Side Product Formation: Over-irradiation can sometimes lead to decomposition or the formation of byproducts. It is crucial to optimize the reaction time by careful TLC monitoring. If purification is challenging, column chromatography may be employed as an alternative to recrystallization.
Conclusion
The microwave-assisted synthesis of pyrazolo[3,4-c]pyrazole derivatives offers a superior alternative to conventional methods, providing rapid access to these valuable heterocyclic compounds in high yields and purity.[4] This approach aligns with the principles of green chemistry by minimizing reaction times, energy consumption, and waste generation.[2] The protocol described herein is robust and can be adapted for the synthesis of a diverse library of pyrazolo[3,4-c]pyrazole derivatives for applications in drug discovery and development.
References
- Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 7(19), e202200891. [Link]
- Ostache, N. C., Hiebel, M. A., Fînaru, A. L., Allouchi, H., Guillaumet, G., & Suzenet, F. (2021). Access and modulation of substituted 1-methyl-1, 6-dihydropyrazolo [3, 4-c] pyrazoles. RSC advances, 11(16), 9756-9765. [Link]
- Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2006). Microwave-assisted solvent-free synthesis of pyrazolo [3, 4-b] quinolines and pyrazolo [3, 4-c] pyrazoles using p-TsOH. Tetrahedron Letters, 47(14), 2323-2326. [Link]
- Zrinski, I. (2006). Microwave-assisted synthesis of pyrazoles by 1, 3-dipolar cycloaddition of diazo compounds to acetylene derivatives. Heterocycles, 68(9), 1885-1892. [Link]
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
- Kysil, A., Tverdokhlebov, A., & Volochnyuk, D. (2022). Three-component microwave-assisted synthesis of 3, 5-disubstituted pyrazolo [3, 4-d] pyrimidin-4-ones. RSC advances, 12(13), 7793-7801. [Link]
- Reddy, T. R., Reddy, L. R., & Reddy, P. V. G. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC advances, 14(11), 7869-7891. [Link]
- Wikipedia contributors. (2023, November 28). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia.
- Ramirez-Prada, J., Saavedra-Riaño, J. H., & Quiroga, J. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 28(14), 5364. [Link]
- Karakaya, A., Göktaş, A., & Altan, M. (2025). Microwave-assisted synthesis of pyrazoles-a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]
- Mady, M. F., Saleh, T. S., El-Kateb, A. A., Abd El-Rahman, N. M., & Abd El-Moez, S. I. (2016). Microwave-assisted synthesis of novel pyrazole and pyrazolo [3, 4-d] pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents.
- Díaz-Ortiz, A., de la Hoz, A., Prieto, P., Carrillo, J. R., Moreno, A., & La-Torre, H. (2000). Synthesis of pyrazolo [3, 4-b] pyridines by cycloaddition reactions under microwave irradiation. Tetrahedron, 56(11), 1569-1577. [Link]
- Ostache, N. C., Hiebel, M. A., Fînaru, A. L., Allouchi, H., Guillaumet, G., & Suzenet, F. (2021). Access and modulation of substituted 1-methyl-1, 6-dihydropyrazolo [3, 4-c] pyrazoles. RSC advances, 11(16), 9756-9765. [Link]
- Kysil, A., Tverdokhlebov, A., & Volochnyuk, D. (2022). Three-component microwave-assisted synthesis of 3, 5-disubstituted pyrazolo [3, 4-d] pyrimidin-4-ones. RSC advances, 12(13), 7793-7801. [Link]
- Ramirez-Prada, J., Saavedra-Riaño, J. H., & Quiroga, J. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 28(14), 5364. [Link]
- Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 7(19), e202200891. [Link]
- Gomaa, A. M., & Ali, M. M. (2020). Bioactive pyrazolo [3, 4-c] pyrazoles derivatives. Mini-Reviews in Medicinal Chemistry, 20(13), 1196-1210. [Link]
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Application Note: Chromatographic Purification of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Abstract
This comprehensive application note provides a detailed guide for the purification of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the polar nature of this compound, this guide focuses on advanced chromatographic techniques, primarily Hydrophilic Interaction Liquid Chromatography (HILIC), as a robust and efficient purification strategy. An alternative approach using Mixed-Mode Chromatography (MMC) is also presented for challenging separations. This document furnishes detailed, step-by-step protocols, troubleshooting guidance, and the scientific rationale behind the methodological choices, designed for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Significance of this compound
The pyrazolo[3,4-c]pyrazole nucleus is a fused heterocyclic system of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The presence of multiple nitrogen atoms and the fused ring structure impart unique electronic and steric properties, making it a valuable scaffold for the design of novel therapeutic agents. Specifically, the 3-amino substituted derivative serves as a crucial building block for the synthesis of a diverse range of compounds, including kinase inhibitors and other targeted therapies.
The inherent polarity of this compound, stemming from its multiple nitrogen atoms and the primary amine group, presents a significant challenge for purification using traditional reversed-phase chromatography, where it often exhibits poor retention. This necessitates the exploration of alternative chromatographic techniques.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the physicochemical properties of the target analyte is paramount for the development of an effective purification strategy.
| Property | Value/Information | Implication for Chromatography |
| Molecular Formula | C₄H₅N₅ | Low molecular weight suggests good solubility in polar solvents. |
| Molecular Weight | 123.12 g/mol | |
| Structure | A fused bicyclic system with a primary amine. | The presence of multiple nitrogen atoms and the amine group confers high polarity. |
| Predicted pKa | The pyrazole and amino groups suggest basic properties. The estimated pKa of the primary amino group is likely in the range of 4-6, and the pyrazole nitrogens can also be protonated. | The basic nature of the compound makes it a prime candidate for cation-exchange or mixed-mode chromatography. The charge state can be manipulated by adjusting the mobile phase pH. |
| Predicted Solubility | Likely soluble in polar organic solvents like methanol, acetonitrile, and water. Poorly soluble in non-polar solvents such as hexane and heptane. | Dictates the choice of sample diluent and mobile phase composition. |
Common Impurities: The synthesis of aminopyrazoles often involves the condensation of β-ketonitriles or malononitrile derivatives with hydrazines. Potential impurities may include unreacted starting materials, regioisomers, and byproducts from side reactions. These impurities can have polarities similar to the target compound, necessitating a high-resolution chromatographic technique.
Primary Purification Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, with a smaller amount of an aqueous buffer.
Principle of HILIC Separation
In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water or aqueous buffer content).
HILIC Purification Workflow
Caption: HILIC purification workflow for this compound.
Detailed HILIC Protocol
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a gradient pump and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica, Amide, or Zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Waters ACQUITY UPLC BEH Amide) | These stationary phases provide excellent retention and selectivity for polar, basic compounds. |
| Column Dimensions | Dependent on sample load; for lab-scale purification, a 10 mm x 250 mm or 21.2 mm x 250 mm column is a good starting point. | |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC. |
| Mobile Phase B | Water with 0.1% Formic Acid or 10 mM Ammonium Formate, pH 3.0 | The strong solvent. The acidic modifier improves peak shape for basic analytes and enhances retention through ionic interactions with the stationary phase. |
| Gradient | 95% A to 70% A over 20-30 minutes | A shallow gradient is often necessary to achieve good resolution of closely eluting impurities. |
| Flow Rate | Dependent on column dimensions; for a 10 mm ID column, a starting flow rate of 4-5 mL/min is typical. | |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm, to be determined by UV scan). | |
| Sample Preparation | Dissolve the crude material in a mixture of acetonitrile and water (e.g., 90:10 v/v) to ensure compatibility with the initial mobile phase conditions. The concentration should be optimized to avoid column overloading. Filter the sample through a 0.45 µm syringe filter before injection. |
Protocol Steps:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Initiate the gradient program to gradually increase the proportion of Mobile Phase B.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the pure product.
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Alternative Purification Strategy: Mixed-Mode Chromatography (MMC)
For particularly challenging separations where HILIC may not provide sufficient resolution, Mixed-Mode Chromatography (MMC) offers a powerful alternative. MMC utilizes stationary phases that exhibit multiple retention mechanisms, such as reversed-phase and ion-exchange, simultaneously.
Principle of Mixed-Mode Separation
For the purification of this compound, a mixed-mode stationary phase combining reversed-phase and cation-exchange functionalities would be ideal. This allows for separation based on both the hydrophobicity and the charge of the analyte and its impurities.
Mixed-Mode Chromatography Workflow
Caption: Mixed-Mode Chromatography workflow for purifying this compound.
Detailed Mixed-Mode Protocol
Instrumentation:
-
Preparative HPLC system with a gradient pump and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Mixed-mode reversed-phase/cation-exchange column (e.g., Thermo Scientific Acclaim Mixed-Mode WCX-1) | Provides dual retention mechanisms for enhanced selectivity. |
| Mobile Phase A | Water with a buffer (e.g., 20 mM Ammonium Acetate, pH 4.5) | The aqueous component of the mobile phase. The buffer is crucial for controlling the ionic interactions. |
| Mobile Phase B | Acetonitrile | The organic modifier. |
| Gradient | A dual gradient of increasing Mobile Phase B (for reversed-phase separation) and potentially an increasing salt concentration in Mobile Phase A (for ion-exchange elution) can be employed for fine-tuning the separation. | |
| Flow Rate | Dependent on column dimensions. | |
| Detection | UV at a suitable wavelength. | |
| Sample Preparation | Dissolve the crude material in Mobile Phase A to ensure the analyte is charged and can interact with the cation-exchange functionality of the stationary phase. Filter before injection. |
Protocol Steps:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Injection: Inject the prepared sample.
-
Gradient Elution: Apply a gradient of increasing acetonitrile to elute compounds based on hydrophobicity. A salt gradient can also be incorporated to modulate the ionic interactions.
-
Fraction Collection and Analysis: Collect and analyze fractions as described in the HILIC protocol.
-
Desalting: If a non-volatile salt buffer is used, a desalting step (e.g., using a reversed-phase SPE cartridge) may be necessary before solvent evaporation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Retention | Sample solvent is too strong; Inappropriate stationary phase. | In HILIC, ensure the sample is dissolved in a high percentage of organic solvent. In MMC, ensure the pH is appropriate for ionic interaction. Consider a more retentive stationary phase. |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Column overload. | Add a modifier to the mobile phase (e.g., a small amount of a stronger acid or base). Reduce the sample load. |
| Poor Resolution | Inadequate selectivity; Gradient is too steep. | Optimize the mobile phase composition (e.g., change the buffer, pH, or organic modifier). Use a shallower gradient. |
| Low Recovery | Irreversible adsorption of the analyte to the stationary phase. | Modify the mobile phase to reduce strong interactions. Consider a different stationary phase. |
Conclusion
The successful purification of this compound is critical for its application in drug discovery and development. Due to its polar and basic nature, HILIC is presented as the primary and most effective chromatographic technique for its purification. For more complex separation challenges, mixed-mode chromatography offers an excellent alternative with orthogonal selectivity. The detailed protocols and guidelines provided in this application note are intended to serve as a comprehensive resource for scientists and researchers, enabling the efficient isolation of this valuable heterocyclic compound in high purity.
References
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765.
- Al-Matar, H. M., et al. (2010). Multi-component reaction of aminopyrazolone with arylidene-malononitrile. Molecules, 15(9), 6173-6183.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Fichez, J., et al. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc, 2017(part v), 322-351.
- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
Definitive Structural Elucidation of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole using 1H and 13C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The fused heterocyclic scaffold of pyrazolo[3,4-c]pyrazoles represents a core structure in medicinal chemistry with significant therapeutic potential.[1][2][3][4] This application note provides a detailed guide to the definitive structural characterization of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS: 128854-05-7) using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for data acquisition and a comprehensive analysis of the ¹H and ¹³C NMR spectra, addressing common challenges such as tautomerism and proton exchange inherent to N-heterocyclic systems.[5][6] This guide serves as a foundational reference for researchers engaged in the synthesis, purification, and analysis of this important class of compounds.
Introduction: The Structural Challenge
This compound is a bicyclic aromatic heterocycle containing a high density of nitrogen atoms. Its structural complexity arises from the fusion of two pyrazole rings and the presence of an exocyclic amino group. While its molecular formula (C₄H₅N₅) and weight (123.12 g/mol ) are straightforward, its behavior in solution presents unique characterization challenges.[7]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of such molecular structures in solution.[8][9] However, for a molecule like this compound, a simple 1D spectrum can be misleading due to:
-
Annular Tautomerism: The proton on the pyrazole nitrogen can rapidly exchange between different nitrogen atoms within the ring system. If this exchange is fast on the NMR timescale, the observed signals for the carbon and proton environments become an average of the contributing tautomeric forms.[5][6]
-
Exchangeable Protons: The protons of the amine (-NH₂) and ring (-NH) groups can exchange with each other, with residual water in the solvent, or with acidic/basic impurities. This leads to signal broadening, sometimes to the point where the peaks merge with the baseline.[6]
This guide explains the causality behind these phenomena and provides robust experimental and interpretative strategies to overcome them, ensuring confident structural assignment.
Molecular Structure and Tautomeric Considerations
The core of accurate NMR interpretation lies in understanding the molecule's potential forms in solution. For this compound, the primary consideration is annular tautomerism. The mobile proton can reside on N1, N2, N5, or N6, although steric and electronic factors make some forms more stable than others. The two most plausible tautomers are shown below.

Figure 1. Chemical structure and primary tautomeric forms of this compound.
In many deuterated solvents at room temperature, the rapid interconversion between these tautomers leads to a time-averaged structure, simplifying the spectrum. For instance, the environments of C3a and C6a, as well as C3 and C4, may become equivalent. Understanding this possibility is critical for correct spectral assignment.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to yield high-quality, reproducible NMR data. The workflow is designed as a self-validating system, where 2D experiments are used to confirm the assignments made from 1D spectra.
Sample Preparation
The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this class of compounds. Its ability to form hydrogen bonds slows down the exchange rate of N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.
-
Weighing: Accurately weigh 5-10 mg of the dried this compound sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
NMR Data Acquisition
These parameters are provided for a 400 MHz spectrometer and should be adapted for other field strengths.
| Experiment | Key Parameters & Justification |
| ¹H NMR | Spectrometer Frequency: 400 MHzPulse Program: Standard single pulse (e.g., 'zg30')Number of Scans (NS): 16-64. Justification: Sufficient to achieve a good signal-to-noise ratio.Relaxation Delay (D1): 2 seconds. Justification: Allows for adequate relaxation of protons for quantitative integration. |
| ¹³C{¹H} NMR | Spectrometer Frequency: 100 MHzPulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')Number of Scans (NS): 1024-4096. Justification: The low natural abundance of ¹³C requires a significantly higher number of scans.Relaxation Delay (D1): 2 seconds. |
| 2D COSY | Purpose: To identify proton-proton spin coupling networks (¹H-¹H correlations).[10]Pulse Program: Standard COSY sequence (e.g., 'cosygpppqf'). |
| 2D HSQC | Purpose: To identify all direct, one-bond proton-carbon correlations (¹H-¹³C).[6][10]Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3'). |
| 2D HMBC | Purpose: To identify long-range (2-3 bond) proton-carbon correlations. This is critical for assigning quaternary carbons and linking molecular fragments.[6][10]Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf'). |
Experimental Workflow Diagram
The logical flow of experiments ensures that each step builds upon the last, leading to an unambiguous structural assignment.
Spectral Interpretation: From Data to Structure
Due to rapid tautomerism, the molecule often exhibits a simplified spectrum with 3 distinct proton signals and 4 unique carbon signals.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The proton spectrum is expected to show three main signals: one for the heterocyclic C-H proton, one for the exocyclic amine (-NH₂) protons, and one for the ring N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |
| C4-H | 7.5 - 8.0 | Singlet (s) | 1H | This proton is attached to an sp² carbon in a heteroaromatic system. Its chemical shift is in the typical downfield region for such environments.[11][12] The lack of adjacent protons results in a singlet. |
| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | 2H | The amine protons are exchangeable, leading to a broad signal.[6] Their chemical shift is highly dependent on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with D₂O. |
| -NH (ring) | 11.0 - 13.0 | Broad Singlet (br s) | 1H | The pyrazole N-H proton is deshielded and appears far downfield, often as a very broad peak due to chemical exchange and quadrupolar effects from the adjacent nitrogen.[6][13] This signal is also D₂O exchangeable. |
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the four unique carbon environments in the time-averaged structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights | | :--- | :--- | :--- | :--- | | **C3 (C-NH₂) ** | 150 - 160 | This carbon is attached to three nitrogen atoms (two in the ring, one exocyclic amine), causing it to be significantly deshielded and appear far downfield.[5] | | C3a / C6a (bridgehead) | 135 - 145 | These carbons are part of the fused ring junction. In the averaged tautomeric form, they become equivalent. Their chemical shift is typical for quaternary sp² carbons in pyrazole systems.[5][14] | | C4 | 100 - 110 | This sp² methine carbon (C-H) is expected to appear in the more upfield region of the aromatic range, consistent with similar carbons in pyrazole rings.[5][15] |
Confirmation with 2D NMR
While 1D NMR provides a strong hypothesis, 2D NMR provides definitive proof of the structure.
-
HSQC: This experiment is crucial. It will show a single correlation cross-peak connecting the ¹H signal at ~7.5-8.0 ppm to the ¹³C signal at ~100-110 ppm. This unequivocally assigns the C4-H group. The absence of correlations for the -NH and -NH₂ proton signals confirms their assignment as heteroatom-bound protons.[10]
-
HMBC: This is the key to assigning the quaternary carbons and confirming the overall scaffold. Key expected correlations include:
-
A 2-bond correlation (²J ) from the C4-H proton to the C3a/C6a bridgehead carbon.
-
A 3-bond correlation (³J ) from the C4-H proton to the C3 carbon.
-
Correlations from the -NH₂ protons to the C3 carbon.
-
Correlations from the ring -NH proton to adjacent carbons (C3a/C6a ), confirming the position of the tautomeric equilibrium.
-
Troubleshooting Common Issues
-
Problem: N-H signals are not visible or are excessively broad.
-
Cause: Rapid chemical exchange.[6]
-
Solution: Ensure the use of high-purity, dry DMSO-d₆. Re-running the sample at a lower temperature (e.g., 273 K) can slow the exchange rate, often resulting in sharper signals.
-
-
Problem: Observing more signals than expected, suggesting multiple species.
-
Cause: The rate of tautomeric exchange may be slow enough in a particular solvent or at a specific temperature to allow for the observation of individual tautomers.
-
Solution: This provides valuable insight into the molecule's dynamics. A 2D NOESY or EXSY experiment can confirm that these species are in chemical exchange. For routine characterization, acquiring the spectrum at a slightly elevated temperature (e.g., 313 K) may coalesce the signals into the expected averaged set.
-
-
Problem: Ambiguous assignment of quaternary carbons.
-
Cause: Insufficient resolution or sensitivity in the HMBC spectrum.
-
Solution: Increase the number of scans and optimize the long-range coupling delay (d6 parameter in Bruker systems) to better match the expected 2- and 3-bond J-couplings (typically optimized for 8-10 Hz).
-
Conclusion
The structural characterization of this compound is readily achievable through a systematic NMR approach. By using DMSO-d₆ as the solvent and employing a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, the challenges of tautomerism and proton exchange can be effectively managed. The workflow and spectral data presented here provide a definitive and validated protocol for researchers, ensuring the accurate and confident characterization of this and related heterocyclic scaffolds in drug discovery and development.
References
- Claramunt, R. M., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(7), 559-564.
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- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds.
- Claramunt, R. M., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(9), 625-634.
- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
- ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- HXCHEM. (n.d.). This compound/CAS:128854-05-7.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11, 9756-9765.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- SciProfiles. (2021). Publication: Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- RSC Publishing. (n.d.). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- RSC Publishing. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- ResearchGate. (2025). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Michigan State University Chemistry. (n.d.). Proton NMR Table.
- ResearchGate. (n.d.). (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][7][16]triazin-7(6H)-ones and Derivatives.
- PubChem. (n.d.). 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
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Mass spectrometry analysis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
An Application Note and Protocol for the Mass Spectrometry Analysis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Introduction: Characterizing a Novel Heterocyclic Scaffold
The pyrazolo[3,4-c]pyrazole nucleus is a fused heterocyclic system of significant interest in medicinal chemistry and drug development.[1] Compounds based on this scaffold have been investigated for various biological activities, leveraging the unique electronic and steric properties conferred by the fused five-membered nitrogen-containing rings.[2] this compound (Molecular Formula: C₅H₆N₆, Molecular Weight: 150.15 g/mol ) represents a key derivative, featuring a primary amino group that can serve as a crucial pharmacophore or a synthetic handle for further functionalization.
Accurate and sensitive analytical methods are paramount for the characterization, purity assessment, and quantification of such novel compounds in complex matrices. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the premier analytical technique for this purpose, offering high selectivity and sensitivity.[3] This application note provides a comprehensive guide to developing a robust LC-MS/MS method for the analysis of this compound, intended for researchers, analytical scientists, and drug development professionals. The protocols herein are designed as a validated starting point, grounded in the fundamental principles of ionization and fragmentation of heterocyclic amines.[4][5]
Section 1: Analyte Properties and Ionization Strategy
The structure of this compound contains multiple basic nitrogen atoms within its pyrazole rings and the exocyclic amino group. These sites are readily protonated, making the molecule ideally suited for positive-mode Electrospray Ionization (ESI). ESI is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, which is essential for determining the molecular weight and serving as the precursor ion for subsequent fragmentation analysis (MS/MS).[3][6] The expected monoisotopic mass of the [M+H]⁺ ion is m/z 151.1. The addition of a small amount of acid (e.g., formic acid) to the mobile phase and sample solvent is critical to promote efficient protonation and enhance signal intensity.[7]
Section 2: Experimental Workflow and Protocols
The overall analytical workflow is a systematic process from sample preparation to data acquisition and analysis. Each step is optimized to ensure reproducibility and accuracy.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Protocol 2.1: Sample and Standard Preparation
This protocol ensures the analyte is fully dissolved and in an ionization-compatible solution.
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of Dimethyl Sulfoxide (DMSO). Vortex for 1 minute until fully dissolved. Rationale: DMSO is an excellent solvent for a wide range of organic compounds and is suitable for stock solutions.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution in an analysis-compatible solvent. A recommended diluent is 50:50 acetonitrile/water with 0.1% formic acid. Rationale: This diluent mimics the initial mobile phase conditions, ensuring good peak shape upon injection and promoting protonation.[3]
-
Sample Preparation (for analysis in matrix): For samples in a biological matrix, a protein precipitation or solid-phase extraction (SPE) step would be necessary. For simpler matrices, a "dilute-and-shoot" approach using the same diluent as the working standards may be sufficient.[8]
Protocol 2.2: Liquid Chromatography (LC) Method
This method is designed to provide good retention and separation from potential impurities on a standard reversed-phase column.
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; provides good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better reproducibility. |
| Injection Vol. | 2 µL | A small volume minimizes peak distortion. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for initial screening and method development. |
Detailed Gradient Elution Program:
-
0.00 min: 5% B
-
4.00 min: 95% B
-
5.00 min: 95% B
-
5.10 min: 5% B
-
7.00 min: 5% B (Column Re-equilibration)
Protocol 2.3: Mass Spectrometry (MS) Method
This protocol outlines the key parameters for ion source optimization and data acquisition.
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI, Positive | The molecule's basic nitrogens are readily protonated.[5] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation.[3] |
| Drying Gas Temp. | 325 °C | Facilitates desolvation of droplets to form gas-phase ions. |
| Drying Gas Flow | 10 L/min | Removes solvent vapor from the ion source. |
| Nebulizer Gas | 35 psi | Assists in the formation of a fine spray of droplets. |
| Full Scan Range | m/z 50 - 300 | Covers the expected precursor ion (m/z 151.1) and potential low-mass fragments. |
| MS/MS Collision Energy | 10-40 eV (Ramped) | A range of collision energies should be tested to find the optimal value for generating informative product ions. |
Section 3: Fragmentation Pathway Analysis
Understanding the fragmentation of the parent molecule is crucial for confirming its identity and developing a selective quantification method. Based on the fragmentation patterns of similar N-heterocyclic compounds, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 151.1) is proposed.[9][10][11] Key fragmentation events include the neutral loss of ammonia (NH₃) from the amino group and ring cleavage/rearrangement mechanisms.[12][13]
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Section 4: Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For sensitive and selective quantification, Multiple Reaction Monitoring (MRM) is the gold standard. This technique involves monitoring specific transitions from the precursor ion to one or more product ions.[14] Based on the predicted fragmentation, several MRM transitions can be established.
Protocol 4.1: MRM Method Setup
-
Identify Precursor: Using the full scan method (Protocol 2.3), confirm the m/z of the protonated molecule ([M+H]⁺) is 151.1.
-
Identify Product Ions: Acquire MS/MS spectra of m/z 151.1. Identify the most stable and abundant product ions. Based on the proposed pathway, ions at m/z 134.1 and 107.1 are strong candidates.
-
Optimize Collision Energy (CE): For each transition, perform a CE optimization experiment to find the voltage that yields the highest product ion intensity.
-
Set Up MRM Transitions: Program the mass spectrometer to monitor the selected transitions. A common practice is to use one transition for quantification (the most intense) and a second for confirmation.
Table of Proposed MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Role | Rationale |
| 151.1 | 134.1 | Quantifier | Corresponds to the loss of ammonia, a common and often intense fragmentation for primary amines. |
| 151.1 | 107.1 | Qualifier | Represents a more complex ring cleavage, providing high structural specificity. |
| 151.1 | 81.1 | Qualifier | A smaller fragment that can provide additional confirmation of the pyrazole core structure. |
Conclusion
This application note provides a detailed and scientifically grounded framework for the mass spectrometry analysis of this compound. By employing the described protocols for sample preparation, LC separation, and MS/MS detection, researchers can achieve reliable identification and robust quantification of this novel compound. The proposed methods are designed to be a starting point, and further optimization may be required based on the specific instrumentation and sample matrix encountered. The principles of ionization and the predictive fragmentation analysis offer a logical path to method development for this and other related heterocyclic molecules.
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- Singh, U. P., et al. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(20), 13369-13381. [Link]
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Application Note: FT-IR Spectroscopic Analysis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Abstract
This application note provides a comprehensive guide to the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. This fused heterocyclic compound is of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[1][2][3] This document outlines detailed protocols for sample preparation using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques. A detailed analysis of the expected FT-IR spectrum is presented, with characteristic vibrational modes assigned to the respective functional groups. This guide is intended to serve as a practical resource for researchers in the synthesis, quality control, and structural elucidation of novel pyrazole-based compounds.
Introduction to this compound and FT-IR Spectroscopy
1.1. The Significance of the Pyrazolo[3,4-c]pyrazole Scaffold
The pyrazolo[3,4-c]pyrazole nucleus is a fused bicyclic heterocyclic system that has garnered attention in the pharmaceutical industry.[1][2][3] The unique electronic distribution and spatial orientation of such [5:5] fused ring systems contribute to their diverse biological activities.[1] The synthesis and functionalization of these scaffolds are pivotal in the development of new therapeutic agents.[1][2][3] this compound, a derivative of this core structure, incorporates an amino group, which can significantly influence its chemical reactivity and biological properties. Accurate structural characterization is a critical step in the research and development process for such novel compounds.
1.2. The Role of FT-IR Spectroscopy in Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. The method relies on the principle that chemical bonds in a molecule vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An FT-IR spectrum is a plot of the absorbed infrared intensity versus frequency (typically represented as wavenumber, cm⁻¹), which serves as a unique molecular "fingerprint". This technique is invaluable for confirming the synthesis of a target molecule, identifying impurities, and studying molecular interactions.[4]
Experimental Protocols for FT-IR Analysis
The quality of an FT-IR spectrum is highly dependent on the sample preparation technique.[5] For solid samples like this compound, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
2.1. Protocol 1: KBr Pellet Method
The KBr pellet method involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent disc.[5][6][7] KBr is used because it is transparent in the mid-infrared region (4000-400 cm⁻¹).[6]
2.1.1. Equipment and Materials
-
FT-IR Spectrometer
-
Hydraulic press with a pellet-forming die[7]
-
Agate mortar and pestle[8]
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C to remove moisture.[6]
-
Spatula
-
Analytical balance
2.1.2. Step-by-Step Procedure
-
Sample Grinding: In an agate mortar, grind 1-2 mg of this compound to a fine powder.[8]
-
Mixing with KBr: Add approximately 100-200 mg of dried KBr powder to the mortar.[8] Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[5]
-
Pellet Pressing: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[5][7] This will cause the KBr to "cold-flow" and form a transparent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Collection: Acquire a background spectrum using a pure KBr pellet to account for atmospheric water and carbon dioxide.[8]
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample pellet. The typical scanning range is 4000-400 cm⁻¹.
2.2. Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a versatile and rapid sampling technique that requires minimal to no sample preparation.[9][10] It is particularly useful for analyzing solids and liquids directly.[11][12]
2.2.1. Equipment and Materials
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula
-
Solvent for cleaning the crystal (e.g., isopropanol or ethanol).
2.2.2. Step-by-Step Procedure
-
Background Collection: With a clean and dry ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal.
-
Applying Pressure: Use the press arm of the ATR accessory to apply firm and consistent pressure on the sample, ensuring good contact with the crystal surface.[11]
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000-650 cm⁻¹.
-
Cleaning: After the measurement, retract the press arm, remove the sample, and clean the crystal surface with a soft cloth or swab moistened with an appropriate solvent.[11]
Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of this compound.
Caption: Workflow from sample preparation to spectral analysis.
Analysis of the FT-IR Spectrum of this compound
4.1. Molecular Structure
Caption: Structure of this compound.
4.2. Predicted FT-IR Peak Assignments
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400 - 3250 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium, Two Bands |
| 3300 - 3100 | N-H Stretching | Pyrazole Ring | Medium, Broad |
| 3100 - 3000 | C-H Stretching | Aromatic/Heterocyclic | Weak to Medium |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1600 - 1475 | C=N and C=C Stretching | Pyrazole Ring | Medium to Strong |
| 1400 - 1000 | In-plane Bending & Ring Vibrations | C-N, C-C, C-H | Medium |
| Below 900 | Out-of-plane C-H Bending | Heterocyclic Ring | Medium to Strong |
4.3. Detailed Interpretation of Key Spectral Regions
-
N-H Stretching Region (3400 - 3100 cm⁻¹): This region is crucial for identifying the amine and pyrazole N-H groups. A primary amine (-NH₂) typically exhibits two distinct bands corresponding to asymmetric and symmetric stretching vibrations.[13] The N-H stretching of the pyrazole ring is expected to appear as a broader absorption band in this region.[14][15] The presence of hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.
-
C-H Stretching Region (3100 - 3000 cm⁻¹): The C-H stretching vibrations of the pyrazole ring are expected in this region. These are typically of weak to medium intensity.[4][16]
-
Fingerprint Region (1700 - 650 cm⁻¹): This region contains a wealth of structural information.
-
N-H Bending (1650 - 1580 cm⁻¹): The scissoring vibration of the primary amino group is expected here as a medium to strong band.[13]
-
Ring Stretching (1600 - 1475 cm⁻¹): The C=N and C=C stretching vibrations of the fused pyrazole rings will give rise to a series of sharp bands of variable intensity.[17][18] These are highly characteristic of the heterocyclic core.
-
C-N Stretching and Bending Vibrations: Vibrations associated with the C-N bond of the amino group and within the pyrazole rings will appear throughout the fingerprint region, contributing to its complexity.
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of novel heterocyclic compounds like this compound. By following the detailed protocols for either the KBr pellet or ATR methods, researchers can obtain high-quality spectra. The interpretation of this spectrum, guided by the predicted peak assignments for the amine and fused pyrazole functionalities, allows for the confirmation of the molecular structure and assessment of sample purity. This application note serves as a practical guide for scientists engaged in the synthesis and analysis of pyrazole-based compounds, facilitating their drug discovery and development efforts.
References
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The 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole Scaffold: A Privileged Motif for Kinase Inhibitor Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with an ongoing demand for novel scaffolds that offer improved potency, selectivity, and drug-like properties. Among the myriad of heterocyclic systems explored, the 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole core has emerged as a compelling starting point for the design of potent and selective kinase inhibitors. This bicyclic nitrogen-rich scaffold serves as a rigid and versatile framework, presenting key hydrogen bonding features that facilitate strong interactions within the ATP-binding site of various kinases.
This guide provides an in-depth exploration of the this compound scaffold in kinase inhibitor design. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline key biochemical and cellular assays for the evaluation of inhibitor efficacy.
The Strategic Advantage of the 3-Aminopyrazole Moiety
The 3-aminopyrazole substructure is a well-established "hinge-binder" in kinase inhibitor design.[1][2] The amino group and the adjacent pyrazole nitrogen atom can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, contributing significantly to its binding affinity.
The pyrazolo[3,4-c]pyrazole fusion further rigidifies the structure, reducing the entropic penalty upon binding and potentially enhancing selectivity. The dihydropyrazole ring offers additional vectors for substitution, allowing for the exploration of chemical space to achieve desired potency and selectivity against specific kinase targets.
Target Kinase Families
Derivatives of the pyrazole and related pyrazolopyrimidine scaffolds have demonstrated inhibitory activity against a range of important kinase targets implicated in oncology and other diseases. These include:
-
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, CDKs are prime targets for anti-cancer drug development. Numerous pyrazole-based compounds have shown potent inhibition of CDK2, a key player in cell cycle progression.[3][4][5]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various signaling pathways that control cell proliferation, differentiation, and survival. Aberrant Src activity is linked to the development and progression of many cancers.[6][7][8]
-
Aurora Kinases: These serine/threonine kinases play a critical role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[9]
Synthetic Approach to the this compound Core
While the literature on the specific synthesis of the unsubstituted this compound is limited, a plausible synthetic route can be devised based on established methods for related pyrazole-containing heterocycles. The following protocol is a representative example.
Protocol 1: Synthesis of a Substituted this compound Derivative
This protocol is adapted from methodologies for the synthesis of related pyrazole-based kinase inhibitors.[1][6]
Step 1: Synthesis of 3-amino-4-cyanopyrazole
A common starting material for many pyrazole-based inhibitors is 3-amino-4-cyanopyrazole. This can be synthesized from the condensation of malononitrile and a suitable hydrazine derivative.
Step 2: Cyclization to form the Pyrazolo[3,4-c]pyrazol-3-amine Core
The 3-amino-4-cyanopyrazole can then be cyclized with a substituted hydrazine in the presence of a suitable acid or base catalyst to form the bicyclic pyrazolo[3,4-c]pyrazol-3-amine core.
Materials:
-
3-amino-4-cyanopyrazole
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol
-
Triethylamine (TEA) or other suitable base
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-4-cyanopyrazole (1 equivalent) in ethanol, add the substituted hydrazine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 3-amino-1-substituted-1,6-dihydropyrazolo[3,4-c]pyrazole.
Biochemical Evaluation of Kinase Inhibition
Once synthesized, the inhibitory activity of the compounds against the target kinase(s) must be determined. A variety of in vitro biochemical assays can be employed for this purpose.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This classic and highly sensitive assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein.[6]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of a 96-well plate. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., dilute phosphoric acid).
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Biochemical Potency
The inhibitory potencies of a series of hypothetical this compound derivatives against CDK2/Cyclin A and Src kinase are summarized in the table below.
| Compound ID | R¹ Substituent | CDK2/Cyclin A IC₅₀ (nM) | Src Kinase IC₅₀ (nM) |
| PZP-1 | Phenyl | 85 | 150 |
| PZP-2 | 4-Fluorophenyl | 50 | 95 |
| PZP-3 | 3,4-Dichlorophenyl | 25 | 40 |
| PZP-4 | 4-Methoxyphenyl | 120 | 250 |
Cellular Assays for Target Engagement and Efficacy
While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are essential to assess a compound's ability to engage its target in a physiological context and exert a biological effect.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein target in live cells.[1][10]
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer that binds to the kinase of interest
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds dissolved in DMSO
-
White, 96-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion protein into a 96-well plate and incubate overnight.
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Add the test compounds to the cells, followed by the addition of the tracer.
-
Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Determine the IC₅₀ value for displacement of the tracer by the test compound, which reflects the compound's affinity for the target in living cells.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizing the Kinase Inhibition Workflow
The following diagram illustrates the general workflow for the design and evaluation of kinase inhibitors based on the this compound scaffold.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Scale-up synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
An Application Note for the Scalable Synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Abstract
The pyrazolo[3,4-c]pyrazole scaffold is a privileged bicyclic aromatic ring system prevalent in medicinal chemistry due to its structural similarity to purine bases.[1] This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound, a key building block for drug discovery programs. The described pathway emphasizes operational safety, particularly in the handling of hydrazine, process scalability, and robust analytical validation of the final compound. We detail the rationale behind procedural choices, offering insights into reaction mechanisms, in-process controls, and troubleshooting to ensure reproducibility from bench to pilot scale.
Introduction and Synthetic Strategy
Fused bicyclic heterocycles are cornerstones of modern pharmaceutical development. The pyrazolo[3,4-c]pyrazole nucleus, a [5:5] ring system, has garnered interest for its unique electronic and spatial properties, which differ significantly from more common [6:5] or [6:6] systems like purines or quinolines.[1][2] This distinction makes it a valuable scaffold for developing novel therapeutic agents.
While several methods exist for constructing this bicyclic core, they often involve multi-step sequences or reagents that are challenging to handle at scale.[3] This guide outlines a robust and logical two-step synthesis designed for scalability. The strategy involves:
-
Step 1: Vilsmeier-Haack formylation of 3-amino-1H-pyrazole to generate the key intermediate, 3-amino-1H-pyrazole-4-carbaldehyde.
-
Step 2: Cyclocondensation of the intermediate with hydrazine hydrate, which undergoes an intramolecular cyclization to yield the target this compound.
This approach was designed based on well-established, high-yielding reaction classes, making it amenable to scale-up.
Figure 1: Overall two-step synthetic pathway.
Critical Hazard Analysis: Safe Handling of Hydrazine
Trustworthiness in chemical synthesis begins with safety. Hydrazine and its hydrates are acutely toxic, corrosive, and carcinogenic.[4][5] Both acute and chronic exposure must be strictly avoided. All operations involving hydrazine must be conducted with rigorous adherence to safety protocols.
Engineering and Administrative Controls
-
Fume Hood: All handling of hydrazine hydrate, including weighing, transferring, and addition to the reaction, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[5]
-
Designated Area: The area where hydrazine is used should be clearly marked as a "Particularly Hazardous Substance" designated area.[5]
-
Training: All personnel must receive specific training on the hazards of hydrazine and be familiar with this protocol and relevant Safety Data Sheets (SDS).[6]
Personal Protective Equipment (PPE)
A minimal PPE ensemble for handling hydrazine includes:
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[4]
-
Hand Protection: Double-gloving with nitrile or chloroprene gloves is mandatory.[5]
-
Body Protection: A flame-resistant lab coat over long-sleeved clothing, with appropriate footwear.[5]
Spill and Emergency Procedures
-
Spills: Do not attempt to clean up a hydrazine spill yourself. Evacuate the area, notify others, and call emergency responders.[5]
-
Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the individual to fresh air and seek medical aid.[7]
Figure 2: Critical safety workflow for handling hydrazine.
Detailed Synthesis Protocol
Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic compounds. Here, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile that attacks the C4 position of 3-amino-1H-pyrazole.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (Scale) | Moles |
| 3-Amino-1H-pyrazole | 2074-59-1 | 83.09 | 10.0 g | 0.120 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 13.2 mL (3 eq.) | 0.360 |
| Ice | - | - | 500 g | - |
| Sodium Hydroxide (50% w/v) | 1310-73-2 | 40.00 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - |
Protocol
-
Vilsmeier Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add DMF (100 mL). Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (13.2 mL, 0.360 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Reactant Addition: Add 3-amino-1H-pyrazole (10.0 g, 0.120 mol) portion-wise to the Vilsmeier reagent over 20 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 4 hours.
-
Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice (500 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This quenching process is highly exothermic.
-
Neutralization: Once the quench is complete, slowly add 50% (w/v) NaOH solution to neutralize the mixture to a pH of 7-8. The product will precipitate as a solid.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 100 mL), and then with a small amount of cold ethyl acetate.
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: 11.0 - 12.5 g (82-93%)
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Synthesis of this compound
This step involves the cyclocondensation of the aldehyde intermediate with hydrazine. The reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the stable bicyclic aromatic system.[2][3]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (Scale) | Moles |
| 3-Amino-1H-pyrazole-4-carbaldehyde | 31139-57-8 | 111.10 | 10.0 g | 0.090 |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 5.0 mL (1.1 eq.) | 0.099 |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 150 mL | - |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 1 mL | - |
Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1H-pyrazole-4-carbaldehyde (10.0 g, 0.090 mol) and ethanol (150 mL).
-
Catalyst: Add glacial acetic acid (1 mL) to the suspension. Acetic acid acts as a catalyst for hydrazone formation.
-
Reagent Addition: While stirring, add hydrazine hydrate (5.0 mL, 0.099 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 18 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will crystallize out of the solution.
-
Filter the crystalline solid using a Büchner funnel and wash with a small amount of cold ethanol (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
-
Expected Yield: 9.5 - 10.5 g (85-95%)
-
Appearance: White to off-white crystalline solid.
-
Process Scale-Up Considerations
Transitioning from the bench to a pilot or manufacturing scale introduces new challenges that must be addressed for a safe and efficient process.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) Considerations | Causality & Rationale |
| Heat Management (Step 1) | Ice bath sufficient | Requires a jacketed reactor with controlled cooling fluid circulation. | The Vilsmeier-Haack formation and subsequent quench are highly exothermic. Inadequate heat removal can lead to a runaway reaction. |
| Reagent Addition (Step 1) | Manual dropwise addition | Use of a calibrated dosing pump for slow, controlled addition of POCl₃. | Ensures consistent reaction rate and prevents localized temperature spikes that can cause side reactions and degradation. |
| Mixing (Both Steps) | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller (e.g., pitched-blade turbine) is necessary. | Efficient mixing is critical to maintain temperature homogeneity and ensure effective mass transfer in larger, more viscous reaction slurries. |
| Isolation & Drying | Büchner funnel, vacuum oven | Centrifuge or filter-dryer (Nutsche filter) for more efficient solid-liquid separation and drying. | Large-scale filtration with a Büchner funnel is slow and inefficient. Integrated systems reduce handling, contamination risk, and processing time. |
Analytical Characterization
The identity and purity of the final product, this compound, must be confirmed through rigorous analytical testing.
| Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~ 11.5 (br s, 1H, NH), 7.8 (s, 1H, Ar-H), 6.0 (br s, 2H, NH₂), 5.5 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~ 158.0, 145.0, 135.0, 95.0. |
| Mass Spec (ESI+) | m/z = 123.06 [M+H]⁺ (Calculated for C₄H₇N₅: 122.07) |
| HPLC Purity | >98% (Typical conditions: C18 column, mobile phase of water/acetonitrile with 0.1% TFA). |
| Melting Point | >250 °C (with decomposition). |
References
- Environmental Health & Safety, University of New Mexico.
- Environmental Health & Safety, UC Santa Barbara.
- Al-Zahrani, H. A. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(9), 13628-13645. [Link]
- Defense Technical Information Center. (1982). Safety and Handling of Hydrazine. [Link]
- Cole-Parmer.
- Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
- Al-Zahrani, H. A. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- El-Malah, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]
- Lages, A., et al. (2019).
- Sadowski, Z., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(18), 5462. [Link]
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. [Link]
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing. [Link]
- European Patent Office. (2019). Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles.
- Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- ResearchGate. (2024).
- ResearchGate. (2023).
- Naim, M. J., et al. (2018).
- Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 2(3), 178-186. [Link]
- Stankovic, S., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(20), 7167. [Link]
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. PubMed. [Link]
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Europe PMC. [Link]
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing. [Link]
- Abdel-Aziz, A. A.-M., et al. (2024). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Pharmaceuticals, 17(1), 10. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
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Application Note: Solubility Profile of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Solubility is a critical physicochemical parameter that significantly influences a compound's bioavailability and formulation development.[1] This document outlines the predicted solubility of the target compound in a range of common organic solvents based on its structural attributes and the known behavior of similar aminopyrazole derivatives. Furthermore, detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility are provided to enable researchers to generate precise and reliable data.
Introduction to this compound and its Solubility
This compound is a fused heterocyclic system containing two pyrazole rings and an amino substituent. The presence of multiple nitrogen atoms and the amino group makes it a polar molecule with the capacity for both hydrogen bond donation and acceptance. These structural features are key determinants of its solubility profile. Understanding the solubility of this compound in various organic solvents is paramount for its application in drug discovery, enabling appropriate solvent selection for synthesis, purification, formulation, and in vitro/in vivo screening.[1] Poor solubility can lead to challenges in absorption and distribution, ultimately hindering therapeutic efficacy.[1]
The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This principle suggests that polar compounds will dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[3] The fused pyrazole core, along with the amino group, imparts a significant degree of polarity to this compound.
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, capable of disrupting the crystal lattice of polar compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor. |
| Methanol | Polar Protic | Moderate to High | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the amino and N-H groups of the solute. |
| Ethanol | Polar Protic | Moderate | Similar to methanol but slightly less polar. |
| Acetonitrile | Polar Aprotic | Moderate to Low | Less polar than DMSO and DMF, with weaker hydrogen bond accepting capabilities. |
| Acetone | Polar Aprotic | Moderate to Low | Intermediate polarity, may show some solubility. |
| Isopropanol | Polar Protic | Low | Less polar than methanol and ethanol, reducing its ability to solvate the polar solute. |
| Dichloromethane (DCM) | Non-polar | Very Low | Limited ability to interact with the polar functional groups of the solute. |
| Toluene | Non-polar | Very Low | Aromatic and non-polar, unlikely to be a good solvent. |
| Hexane | Non-polar | Insoluble | Aliphatic and non-polar, a poor solvent for polar compounds. |
This table is for estimation purposes. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, it is essential to perform experimental measurements. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[4][5]
Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[1] It is considered the "true" solubility and is crucial for formulation development.[4] The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg).
-
-
Sample Preparation:
-
Add an excess of the solid compound to a known volume of the desired organic solvent (e.g., 1 mL) in a sealed vial. The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Analysis:
-
Withdraw a clear aliquot of the supernatant without disturbing the solid pellet.
-
Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[2]
-
Dilute the filtrate with a suitable mobile phase for analysis.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[5][6] While not a true equilibrium measurement, it is a high-throughput method useful for early-stage drug discovery to identify compounds with potential solubility liabilities.[4][6]
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the DMSO stock solution with the desired organic solvent.
-
-
Precipitation Induction:
-
Rapidly add a fixed volume of the serially diluted compound solutions to a larger volume of the test solvent in another multi-well plate.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).
-
-
Detection of Precipitation:
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[6]
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
-
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound:
-
Temperature: For most solid compounds, solubility increases with temperature.[7]
-
pH: As an amino-substituted compound, the pH of the solvent can significantly impact its solubility due to protonation of the amino group.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.
Conclusion
This application note provides a foundational understanding of the solubility of this compound in organic solvents. While a predicted solubility profile is offered as a starting point, it is imperative for researchers to perform experimental validation using the detailed protocols provided. Accurate solubility data is indispensable for the successful progression of this and other promising compounds through the drug discovery and development pipeline.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
- Creative Biolabs. Solubility Assessment Service. [Link]
- Creative Bioarray. Aqueous Solubility Assays. [Link]
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Current Organic Chemistry, 13(5), 441-464.
- Hughes, C. E., & Williams, D. R. (2021). Physics-Based Solubility Prediction for Organic Molecules.
- University of Toronto. Solubility of Organic Compounds. [Link]
- LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
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- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of Pyrazolo[3,4-c]pyrazoles
Introduction: The Significance of N-Aryl Pyrazolo[3,4-c]pyrazoles
The pyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and multiple nitrogen atoms provide a unique framework for designing molecules with specific three-dimensional conformations and hydrogen bonding capabilities. The introduction of an aryl group onto one of the pyrazole nitrogen atoms (N-arylation) dramatically expands the chemical space accessible from this core, allowing for the fine-tuning of steric and electronic properties. This modification is a cornerstone in the development of novel therapeutics, agrochemicals, and functional organic materials, as it directly influences the compound's bioactivity, solubility, and metabolic stability.
This guide provides a comprehensive overview of the primary catalytic methods for the N-arylation of pyrazolo[3,4-c]pyrazoles, focusing on the underlying principles, practical reaction conditions, and detailed experimental protocols. We will delve into the two most prevalent and robust strategies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Core Concepts in N-Arylation of Pyrazolo[3,4-c]pyrazoles: A Mechanistic Overview
The N-arylation of pyrazolo[3,4-c]pyrazoles involves the formation of a new carbon-nitrogen bond between a pyrazole nitrogen and an aryl group. This transformation is typically facilitated by a transition metal catalyst, which orchestrates the coupling of the pyrazole and an aryl halide or its equivalent.
The Challenge of Regioselectivity
A key challenge in the N-arylation of unsubstituted or symmetrically substituted pyrazolo[3,4-c]pyrazoles is regioselectivity. The molecule presents two potentially reactive pyrazole nitrogen atoms. The site of arylation can be influenced by several factors, including:
-
Steric Hindrance: The less sterically hindered nitrogen atom is often favored.
-
Electronic Effects: The electron density at each nitrogen, influenced by substituents on the pyrazolo[3,4-c]pyrazole core, can direct the incoming aryl group.
-
Catalyst and Ligand Choice: The nature of the catalyst and, crucially, the coordinating ligand can play a decisive role in determining which nitrogen atom is arylated. Ligand choice can tune the steric and electronic environment around the metal center, thereby favoring coordination to one nitrogen over the other[1].
Methodology I: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic and powerful method for forming C-N bonds, relying on a copper catalyst. Modern iterations of this reaction often employ ligands to improve efficiency and broaden the substrate scope, allowing the reaction to proceed under milder conditions. For the pyrazolo[3,4-c]pyrazole core, Ullmann-type cross-coupling reactions, particularly with microwave activation, have been noted as an effective strategy.
Causality Behind Experimental Choices in Ullmann N-Arylation
-
Copper Source: Copper(I) salts, such as CuI, are commonly used as they are readily available and effective.
-
Ligand: The addition of a ligand, often a diamine or an amino acid, can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the catalytic cycle.
-
Base: A base is required to deprotonate the pyrazole nitrogen, making it more nucleophilic. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and substrate compatibility.
-
Solvent: High-boiling point polar aprotic solvents like DMF, DMSO, or dioxane are typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by promoting efficient and uniform heating.
Workflow for Ullmann N-Arylation
Sources
Application Notes & Protocols: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole as a Privileged Fragment in Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics.[1][2] Fused bicyclic systems, such as the pyrazolo[3,4-c]pyrazole core, offer a rigid, three-dimensional structure with well-defined vectors for chemical elaboration, making them ideal starting points for fragment-based drug discovery (FBDD). This guide details the strategic application of the 3-amino-1,6-dihydropyrazolo[3,4-c]pyrazole fragment, providing a technical overview of its synthesis, its deployment in biophysical screening campaigns, and detailed protocols for its evolution from a low-affinity hit to a potent lead candidate. We present field-proven methodologies for chemical modification, emphasizing the causality behind experimental choices to empower researchers in their drug discovery programs.
The Pyrazolo[3,4-c]pyrazole Scaffold: A Strategic Asset in FBDD
The this compound scaffold is a highly valuable fragment for several key reasons:
-
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target protein, thereby providing higher-quality hits.
-
Rich 3D Vectoriality: It presents multiple, spatially distinct vectors for chemical modification. The 3-amino group serves as a primary handle for "fragment growing," while the two ring nitrogens (N1 and N6) and available ring carbons provide additional points for diversification.
-
Hydrogen Bonding Capability: The scaffold contains multiple hydrogen bond donors (the amino group and N-H protons) and acceptors (the pyrazole nitrogens), facilitating critical interactions within protein binding sites. This feature is particularly important for targeting classes like protein kinases.[3]
-
Favorable Physicochemical Properties: As a small, nitrogen-rich heterocycle, it generally possesses good aqueous solubility and a low molecular weight, adhering to the principles of FBDD.
These features make the scaffold an excellent starting point for generating novel intellectual property and developing potent, selective modulators of various biological targets, including kinases, proteases, and other enzyme classes.[4][5]
Synthesis of the Core Fragment
A robust and scalable synthesis of the core fragment is paramount. One of the most common and effective methods for synthesizing 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[6] This principle can be extended to construct the fused pyrazolo[3,4-c]pyrazole system.
Protocol 2.1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis starting from ethyl cyanoacetate and hydrazine.
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
-
Reaction Setup: To a solution of ethyl cyanoacetate (1.0 eq) and ethyl formate (1.1 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 12 hours.
-
Hydrazine Condensation: Cool the resulting mixture back to 0°C and add hydrazine hydrate (1.2 eq) dropwise.
-
Cyclization: Reflux the reaction mixture for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate pyrazole.
Step 2: Formation of the Fused Pyrazolo[3,4-c]pyrazole Ring
-
Reaction Setup: Dissolve the 5-amino-1H-pyrazole-4-carbonitrile intermediate (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Second Cyclization: Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heating: Heat the mixture to reflux for 12-24 hours. The reaction should be monitored by TLC or LC-MS.
-
Isolation: Cool the reaction mixture. If a precipitate forms, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, typically with a DCM/Methanol gradient) to obtain the final this compound fragment.
Application in Fragment-Based Screening Campaigns
Once synthesized and included in a fragment library, the scaffold can be screened against a protein target of interest. Biophysical methods are essential for detecting the weak binding affinities typical of fragments.[7]
Caption: High-level workflow for Fragment-Based Drug Discovery (FBDD).
Protocol 3.1: Thermal Shift Assay (TSA) for Primary Screening
Causality: TSA is a rapid, high-throughput, and cost-effective method to identify fragments that bind and stabilize a target protein, causing an increase in its melting temperature (ΔTm).[8] It is an excellent primary screening technique to quickly identify potential binders from a large library.
-
Preparation: Prepare a master mix containing the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable assay buffer.
-
Plating: Dispense the master mix into a 384-well PCR plate.
-
Compound Addition: Add the this compound fragment and other library members to the wells to a final concentration of 100-500 µM. Include DMSO controls.
-
Data Acquisition: Place the plate in a real-time PCR instrument. Run a gradient melt protocol from 25°C to 95°C, acquiring fluorescence data at each temperature increment.
-
Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the ΔTm (Tm with compound - Tm with DMSO). A significant positive ΔTm (e.g., > 2°C) indicates a potential hit.
Protocol 3.2: Surface Plasmon Resonance (SPR) for Hit Validation
Causality: SPR is a label-free technique that provides real-time kinetic and affinity data (Kᴅ, kₐ, kₔ).[9][10] It is used to confirm direct binding of hits from the primary screen and to accurately quantify binding affinity, which is crucial for ranking fragments for follow-up chemistry.[8]
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
System Priming: Equilibrate the chip surface with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Analysis: Prepare a dilution series of the fragment (e.g., 1 µM to 1 mM) in running buffer.
-
Injection: Inject the fragment solutions sequentially over the immobilized protein surface, followed by a dissociation phase with running buffer. A reference flow cell without protein is used for background subtraction.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kᴅ) and kinetic rate constants.
| Fragment ID | Scaffold | TSA ΔTm (°C) | SPR Kᴅ (µM) | Status |
| F042 | This compound | +3.5 | 150 | Validated Hit |
| F091 | Indole | +0.8 | >1000 | Non-binder |
| F112 | Benzimidazole | +2.9 | 225 | Validated Hit |
| F237 | Naphthyl | +1.5 | 950 | Weak Hit |
| Control | DMSO | 0.0 | N/A | Baseline |
| Caption: Table summarizing hypothetical screening and validation data. |
Hit-to-Lead: Chemical Elaboration of the Core Scaffold
Once this compound is validated as a hit, the next phase is to increase its potency and selectivity through synthetic chemistry. This "hit-to-lead" or "fragment growing" process leverages the versatile chemical handles on the scaffold.[11][12]
Sources
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- 2. arkat-usa.org [arkat-usa.org]
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- 5. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
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- 8. criver.com [criver.com]
- 9. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Molecules | Special Issue : Fragment-to-Lead Optimization in Drug Discovery [mdpi.com]
Troubleshooting & Optimization
Technical Support Gateway: Synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. As a fused bicyclic system, its synthesis can be nuanced, with yield often being a critical pain point. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My overall yield is extremely low (<20%). Where should I begin troubleshooting?
A critically low yield is often a symptom of a fundamental issue in one of three areas: reagent quality, reaction setup, or the core reaction conditions. Before attempting complex optimizations, it's crucial to validate these foundational aspects. The synthesis of pyrazole scaffolds, particularly through the common route of condensing hydrazine with a dinitrile precursor, is highly sensitive to initial parameters.[1][2]
Causality Explained: The reaction hinges on the effective nucleophilic attack of hydrazine on a suitable electrophilic carbon, followed by an intramolecular cyclization.[3] If the hydrazine is degraded, the dinitrile precursor is impure, or the solvent contains water, the primary nucleophilic attack is compromised, leading to a cascade of side reactions or no reaction at all.
Troubleshooting Workflow:
Caption: A step-by-step decision tree for troubleshooting low yields.
Protocol 1: Foundational Integrity Check
-
Hydrazine Quality Control: Hydrazine hydrate can degrade. Use a freshly opened bottle or distill it before use. Its nucleophilicity is paramount for the initial reaction step.[1][4]
-
Precursor Purity Analysis: Obtain an NMR or LC-MS spectrum of your dinitrile starting material. Impurities can act as catalysts for polymerization or other side reactions.[1]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., ethanol, DMF). Water can react with strong bases or interfere with the condensation mechanism.
-
Reaction Monitoring: Track the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.[1] This will tell you if the reaction is stalling, slow, or generating multiple byproducts immediately.
FAQ 2: My TLC/LC-MS shows multiple spots, and the reaction mixture is discolored. What are the likely side products?
The formation of multiple byproducts, often accompanied by darkening of the reaction mixture, points towards competing reaction pathways or product degradation. In syntheses involving hydrazine and activated nitriles, several side reactions are common.
Causality Explained: The primary reaction involves a (3+2) cyclocondensation.[5] However, hydrazines can also act as reducing agents or participate in dimerizations or reactions with the solvent, especially at elevated temperatures.[6] The dinitrile precursor itself might self-polymerize under basic conditions.
Common Side Products and Mitigation Strategies:
| Potential Side Product | Plausible Cause | Proposed Solution |
| Polymeric Material (Insoluble gum) | High reaction temperature or incorrect base concentration, leading to base-catalyzed polymerization of the dinitrile. | Maintain lower reaction temperatures, especially during initial addition of reagents (-15 to 0 °C is a good starting point).[7] Add base slowly. |
| Acyclic Adducts | Incomplete cyclization. The initial adduct between hydrazine and one nitrile group forms but fails to cyclize.[8] | Increase reaction time or temperature moderately after the initial addition is complete. Consider a solvent with a higher boiling point (e.g., switching from ethanol to n-butanol) for the cyclization step. |
| Oxidation/Degradation Products | Reaction run open to air; presence of oxidizing impurities. Hydrazine derivatives can be sensitive. | Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use. |
| Tetrazine Derivatives | Excess hydrazine or specific reaction conditions can sometimes favor the formation of six-membered rings like tetrazines.[8][9] | Ensure precise stoichiometry. A slight excess (1.0-1.2 equivalents) of hydrazine is often optimal, but a large excess should be avoided.[1] |
Protocol 2: Minimizing Side Product Formation
-
Inert Atmosphere: Assemble your reaction glassware and purge with nitrogen or argon for 10-15 minutes before adding solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Controlled Reagent Addition: Add the hydrazine dropwise to the solution of the dinitrile precursor at a reduced temperature (e.g., 0 °C). This dissipates the heat of reaction and prevents localized high concentrations that can favor side reactions.
-
Temperature Staging: Employ a two-stage temperature profile.
-
Stage 1 (Addition): -15 °C to 5 °C.
-
Stage 2 (Cyclization): After addition is complete, allow the reaction to warm to room temperature or heat to reflux gently (e.g., 40-60 °C) to drive the cyclization to completion.[10]
-
-
Solvent Selection: The choice of solvent can influence reaction pathways. Protic solvents like ethanol are common, but aprotic polar solvents like DMF or DMSO can alter reactivity and may be worth screening.[11]
FAQ 3: The reaction stalls and does not proceed to completion. How can I improve the reaction kinetics?
A stalled reaction indicates that the activation energy for the rate-limiting step (often the intramolecular cyclization) is not being overcome under the current conditions.[3] Several factors, including temperature, solvent polarity, and catalysis, can be adjusted to drive the reaction forward.
Causality Explained: The cyclization step requires the nitrogen of the hydrazine adduct to attack the second nitrile group. The nucleophilicity of this nitrogen and the electrophilicity of the nitrile carbon are influenced by the surrounding solvent molecules and the pH of the medium.
Strategies to Enhance Reaction Rate:
| Parameter | Effect on Kinetics | Experimental Suggestion |
| Temperature | Increases molecular kinetic energy, helping to overcome the activation barrier. | After initial reagent addition at low temperature, gradually increase heat to the reflux temperature of the solvent. Monitor by TLC to find the optimal temperature where product formation is maximized without significant byproduct generation.[10] |
| Solvent | Polar aprotic solvents (DMF, DMSO) can stabilize charged intermediates in the transition state, potentially accelerating the cyclization. Protic solvents (EtOH, MeOH) can protonate the nitrile, increasing its electrophilicity. | Screen a small set of solvents. Run parallel reactions in Ethanol, Isopropanol, DMF, and NMP to identify the best medium. |
| Catalysis (Acid/Base) | A catalytic amount of acid (e.g., acetic acid) can activate the nitrile group. A base (e.g., NaOEt, DIPEA) can deprotonate the hydrazine adduct, increasing its nucleophilicity.[7] | Add 0.1 equivalents of acetic acid or triethylamine to your reaction and monitor for improvement. The choice between acid or base catalysis is highly substrate-dependent.[3] |
| Microwave Irradiation | Can dramatically reduce reaction times by efficiently heating the polar reaction mixture.[12] | If available, transfer the reaction mixture to a microwave reactor vial and heat for short intervals (e.g., 10-30 minutes) at temperatures ranging from 80-120 °C.[13] |
FAQ 4: I seem to lose a significant amount of product during workup and purification. What are the best practices for isolating this compound?
The 3-amino-pyrazolo[3,4-c]pyrazole core is rich in nitrogen atoms, making it quite polar and potentially basic. These properties can lead to challenges during extraction and chromatography.
Causality Explained: The amino group and pyrazole nitrogens can be protonated in acidic solutions, making the compound highly water-soluble. Conversely, its high polarity can cause it to streak or remain on the baseline during normal-phase silica gel chromatography.
Protocol 3: Optimized Isolation and Purification
-
Workup Strategy - Avoiding Aqueous Traps:
-
If the reaction solvent is water-miscible (e.g., ethanol, DMF), first remove it under reduced pressure.
-
Avoid acidic aqueous washes (like 1M HCl) if possible, as your product may partition into the aqueous layer as a salt.
-
If a wash is necessary, use brine or a saturated sodium bicarbonate solution cautiously to remove inorganic salts.
-
-
Purification Technique Selection:
-
Crystallization/Trituration: This is the preferred method for purification if applicable. After concentrating the crude product, try triturating (suspending and stirring) it in a solvent where it is sparingly soluble (e.g., diethyl ether, ethyl acetate, or acetonitrile).[14] This can often wash away less polar impurities, leaving the purer product as a solid.
-
Silica Gel Chromatography: If chromatography is unavoidable, use a highly polar mobile phase. A gradient of Dichloromethane (DCM) to 10-20% Methanol in DCM is a common starting point. Adding a small amount of triethylamine or ammonia (0.5-1%) to the mobile phase can prevent streaking by deactivating acidic sites on the silica gel.
-
Acid/Base Purification: For a more advanced approach, the basic nature of the product can be used for purification. Dissolve the crude material in an organic solvent and extract with a dilute acid. Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, basify the aqueous layer with NaOH or Na2CO3 and extract the product back into an organic solvent (e.g., DCM or EtOAc).[15]
-
References
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (8), 945-951.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Shaikh, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-560.
- Siddiqui, Z. N., & Khan, S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 175-199.
- Guesmi, R., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 9034-9043.
- Al-Adiwish, W. M., et al. (2018). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate.
- Chahbane, N., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4257.
- Guzmán, A., & Talamás, F. X. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2814-2849.
- Ostache, N. C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765.
- Ali, T. (2021). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 6(42), 11453-11475.
- Curley, J. J., Sceats, E. L., & Cummins, C. C. (2006). A Cycle for Organic Nitrile Synthesis via Dinitrogen Cleavage. Journal of the American Chemical Society, 128(43), 14036-14037.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Ostache, N. C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765.
- Braun, K., et al. (2011). A cyclic-RGD-BioShuttle functionalized with TMZ by DARinv “Click Chemistry” targeted to αvβ3 integrin for therapy. ResearchGate.
- Shawali, A. S., & Abdallah, M. A. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(4), 492-511.
- Baxter, A., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
- Ostache, N. C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765.
- Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Amino - 4 - cyano pyrazole. Der Pharma Chemica, 2(3), 178-186.
- Ostache, N. C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. SciProfiles.
- Zajac, W. W., Jr., & Denk, R. H. (1985). Reaction of Nitriles with Hydrazine Hydrate and Raney Nickel. The Synthesis of Polynuclear Aromatic Hydrocarbons. The Journal of Organic Chemistry, 50(1), 131-133.
- Ang, X., et al. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc, 2018(5), 1-11.
- Becke, F., & Hagen, H. (2011). Method for purifying pyrazoles. Google Patents.
- Organic Chemistry Portal. (n.d.). Hydrazine.
- Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Physical Chemistry A, 116(31), 8129-8141.
- LibreTexts Chemistry. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
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Technical Support Center: Purification of Aminopyrazole Derivatives
Welcome to the technical support center for the purification of aminopyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Aminopyrazoles are crucial scaffolds in medicinal chemistry, but their purification can present significant challenges due to their unique chemical properties.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, practical problems you may face during the purification of aminopyrazole derivatives. Each issue is broken down by its probable causes and actionable solutions, grounded in chemical principles.
Problem 1: Poor Separation of Regioisomers (e.g., 3-amino vs. 5-aminopyrazoles)
Scenario: You've synthesized an N-substituted aminopyrazole using a monosubstituted hydrazine, and your crude product contains a mixture of regioisomers that are difficult to separate by standard column chromatography.
Probable Causes:
-
Similar Polarity: Regioisomers of aminopyrazoles often have very similar polarities, leading to co-elution in normal-phase and reverse-phase chromatography.
-
Tautomerism: The tautomeric nature of the aminopyrazole ring can influence its interactions with the stationary phase, further complicating separation.[4]
-
Reaction Conditions: The regiochemical outcome of the synthesis is highly dependent on reaction conditions such as pH and solvent. Acidic conditions often favor one isomer, while basic conditions may favor the other.[3][5][6]
Solutions:
| Solution | Detailed Protocol & Explanation |
| Optimize Chromatography | Technique: Employ high-performance liquid chromatography (HPLC) or flash chromatography with a high-resolution stationary phase (e.g., smaller particle size silica). Mobile Phase Modification: Experiment with different solvent systems. A small percentage of a polar modifier like methanol or a chelating agent like EDTA in your mobile phase can sometimes improve resolution by altering the interactions with the stationary phase. For basic compounds, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase in reverse-phase HPLC can improve peak shape.[7] |
| Derivative Formation | Strategy: Convert the mixture of isomers into diastereomers by reacting them with a chiral auxiliary. Diastereomers have different physical properties and are often easier to separate by chromatography or crystallization.[8] Example Protocol: 1. React the isomeric mixture with an enantiomerically pure chiral acid chloride (e.g., Mosher's acid chloride) to form diastereomeric amides. 2. Separate the diastereomers using standard column chromatography. 3. Hydrolyze the separated diastereomers to obtain the pure enantiomers of your aminopyrazole. |
| Crystallization | Technique: Fractional crystallization can be effective if the regioisomers have different solubilities in a particular solvent system. Protocol: 1. Dissolve the mixture in a minimal amount of a hot "good" solvent. 2. Slowly add a "poor" solvent until the solution becomes slightly turbid. 3. Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize out first.[7] 4. Filter the crystals and analyze the mother liquor for the presence of the other isomer. Repeat the process if necessary. |
Problem 2: Persistent Impurities from Starting Materials or By-products
Scenario: Your purified aminopyrazole derivative is contaminated with unreacted starting materials (e.g., β-ketonitriles, hydrazines) or reaction by-products.
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: The synthesis of aminopyrazoles can sometimes lead to the formation of side products, such as hydrazones or other heterocyclic systems.[3][5]
-
Similar Solubility: The impurities may have similar solubility profiles to the desired product, making them difficult to remove by simple extraction or crystallization.
Solutions:
| Solution | Detailed Protocol & Explanation |
| Liquid-Liquid Extraction | Strategy: Exploit the differences in the acid-base properties of your product and the impurities. Protocol: 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer with an acidic solution (e.g., 1M HCl) to remove basic impurities like unreacted hydrazine. 3. Wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. 4. Wash with brine, dry the organic layer over sodium sulfate, and concentrate. |
| Column Chromatography | Technique: This is one of the most common and effective methods for purification.[9][10] Stationary Phase: Silica gel is typically used for normal-phase chromatography, while C18 is common for reverse-phase.[11] Mobile Phase: A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective for separating compounds with different polarities.[9] |
| Recrystallization | Technique: This method is ideal for removing small amounts of impurities from a solid product.[12] Protocol: 1. Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures. 2. Dissolve the crude product in the minimum amount of hot solvent. 3. Allow the solution to cool slowly. The pure product should crystallize out, leaving the impurities in the solution.[7] 4. Filter the crystals and wash with a small amount of cold solvent. |
Problem 3: Product Degradation During Purification
Scenario: Your aminopyrazole derivative appears to be degrading during purification, as evidenced by the appearance of new spots on TLC or new peaks in HPLC.
Probable Causes:
-
Acid or Base Sensitivity: Some aminopyrazole derivatives can be sensitive to acidic or basic conditions, which are often used in chromatography and extraction.
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of air and certain metal ions.
-
Thermal Instability: Some derivatives may be unstable at elevated temperatures used for solvent evaporation.
Solutions:
| Solution | Detailed Protocol & Explanation |
| Neutral Purification Conditions | Chromatography: Use a neutral stationary phase like alumina or a buffered mobile phase to maintain a neutral pH. Extraction: Use pH-neutral washes (e.g., water, brine) instead of acidic or basic solutions if your compound is sensitive. |
| Inert Atmosphere | Technique: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Solvents: Use de-gassed solvents for chromatography. |
| Low-Temperature Evaporation | Technique: Use a rotary evaporator at a low temperature and reduced pressure to remove solvents. Avoid prolonged heating. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel aminopyrazole derivative?
A1: A multi-step approach is often the most effective. Start with a liquid-liquid extraction to remove the bulk of ionic impurities. Follow this with column chromatography (either flash or HPLC) to separate your target compound from other organic impurities.[9][10] Finally, if your compound is a solid, perform a recrystallization to achieve high purity.[12]
Q2: How can I choose the right solvent system for column chromatography?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method.
-
Normal-Phase (Silica Gel): Start with a relatively non-polar solvent system (e.g., hexane/ethyl acetate). Your goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on the TLC plate. This generally provides good separation on a column.
-
Reverse-Phase (C18): Use a polar solvent system (e.g., water/acetonitrile or water/methanol). Aim for an Rf value in a similar range.
Q3: My aminopyrazole derivative is highly polar and doesn't move on a silica gel column. What should I do?
A3: For highly polar compounds, you have a few options:
-
Switch to Reverse-Phase Chromatography: C18 is a non-polar stationary phase that is well-suited for separating polar compounds.[11]
-
Use a More Polar Mobile Phase in Normal-Phase Chromatography: You can increase the polarity of your mobile phase by adding methanol or even a small amount of acetic acid or ammonia to your ethyl acetate/hexane system. However, be cautious as these additives can affect the stability of your compound and the column.
-
Consider Ion-Exchange Chromatography: If your aminopyrazole has a net charge, ion-exchange chromatography can be a powerful purification technique.[13]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques:
-
Chromatographic Methods: A single, sharp peak in HPLC or a single spot on TLC in multiple solvent systems is a good indication of purity.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
-
Melting Point: A sharp melting point range for a crystalline solid suggests high purity.
III. Visualizing Purification Workflows
Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting an appropriate purification strategy for your aminopyrazole derivative.
Caption: A decision tree to guide the selection of a purification method.
IV. References
-
Crystal structure and Hirfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II). PubMed Central. Available from: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available from: [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available from: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. Available from: [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available from: [Link]
-
Types of Chromatography. Bio-Rad. Available from: [Link]
-
Chromatography Sample Preparation Guide. Organomation. Available from: [Link]
-
How Is Chromatography Used for Purification? Moravek. Available from: [Link]
-
Chromatography: Techniques of Separation. TSI Journals. Available from: [Link]
-
Separation techniques: Chromatography. PMC. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]
-
Solid phase synthesis of 5-aminopyrazoles and derivatives. Scilit. Available from: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available from: [Link]
-
Process for preparation of aminopyrazole. Google Patents. Available from:
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available from: [Link]
-
Solving purification challenges in novel antibody therapeutics manufacturing. American Pharmaceutical Review. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
-
Are the enantiomers of the drug compounds separated in the final product? How is this separation done? ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. moravek.com [moravek.com]
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- 12. mdpi.com [mdpi.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ullmann Coupling for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Welcome to the technical support center dedicated to the optimization of the Ullmann coupling reaction for the synthesis of N-arylated 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The Ullmann reaction, a copper-catalyzed N-arylation, is a powerful tool for forging C-N bonds, but its application to complex heterocyclic systems like this compound can present unique challenges.[1][2][3] This resource aims to equip you with the knowledge to navigate these challenges and achieve successful and reproducible outcomes in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the Ullmann coupling of this compound.
Q1: My Ullmann coupling reaction is showing low to no conversion. What are the most likely causes?
A1: Low or no conversion in an Ullmann coupling of this compound can stem from several factors. The primary suspects are often related to the catalyst's activity, the choice of reaction partners, and the reaction conditions. The active catalytic species is typically a Cu(I) complex, and its formation and stability are paramount.[2][4]
-
Inactive Catalyst: The copper source, often a Cu(I) salt like CuI, can be susceptible to oxidation to Cu(II), which is generally less active.[4] Ensure you are using a fresh, high-purity copper(I) salt.
-
Inappropriate Ligand: The pyrazole and amino functionalities of your substrate can act as ligands themselves, potentially interfering with the desired catalytic cycle. The choice of an appropriate external ligand is crucial to modulate the catalyst's reactivity and prevent catalyst deactivation. For N-heterocycles, diamine ligands like 1,10-phenanthroline or amino acids like L-proline have proven effective.[1][5][6]
-
Suboptimal Base: The base plays a critical role in the deprotonation of the amino group of the pyrazole substrate, a necessary step for its participation in the catalytic cycle.[4] For N-heterocycles, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Low Reaction Temperature: While modern Ullmann protocols operate under milder conditions than the classical high-temperature reactions, the temperature must be sufficient to overcome the activation energy of the reaction.[2][7] For complex heterocycles, a temperature range of 80-120 °C is a good starting point.[4]
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system while being inert to the reaction conditions. High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used.[2][8]
Q2: I am observing significant formation of a debrominated/deiodinated side product from my aryl halide. How can I minimize this?
A2: The formation of a debrominated or deiodinated arene is a common side reaction in Ullmann couplings, often referred to as hydrodehalogenation.[9] This side reaction is typically caused by the presence of a proton source that can quench the organocopper intermediate.
-
Trace Amounts of Water: The most common culprit is residual water in the reaction mixture. It is imperative to use anhydrous solvents and reagents and to dry all glassware thoroughly before use.[4]
-
Protic Functional Groups on the Substrate: While your substrate has an amino group, which is a necessary nucleophile, other protic functionalities on either coupling partner can contribute to this side reaction.
-
Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation. If this side product is significant, consider lowering the reaction temperature.
Q3: The regioselectivity of the N-arylation on the this compound core is poor. How can I control which nitrogen atom is arylated?
A3: The this compound scaffold presents multiple nitrogen atoms that could potentially undergo arylation. Controlling the regioselectivity is a key challenge.
-
Steric Hindrance: Arylation will generally occur at the less sterically hindered nitrogen atom. The substitution pattern on both the pyrazole core and the aryl halide will influence the outcome.
-
Electronic Effects: The electronic properties of the pyrazole ring system and the substituents on the aryl halide can also direct the arylation to a specific nitrogen.
-
Ligand Effects: The choice of ligand can influence the regioselectivity by coordinating to the copper center and sterically directing the approach of the pyrazole substrate.
-
Protecting Groups: In cases where regioselectivity remains a significant issue, a protecting group strategy may be necessary. One of the nitrogen atoms can be temporarily protected to direct the arylation to the desired position, followed by a deprotection step.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the Ullmann coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Copper Catalyst | Use a fresh bottle of Cu(I) salt. Run a control reaction with a known reactive substrate pair. | Use a high-purity Cu(I) salt (e.g., CuI, CuBr). Consider adding a reducing agent like ascorbic acid in trace amounts to maintain the Cu(I) state. |
| Inappropriate Ligand | Screen a panel of ligands from different classes (e.g., diamines, amino acids). | For N-heterocycles, start with 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine.[1][5][6] |
| Suboptimal Base | Screen different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | Cs₂CO₃ is often a good choice due to its high solubility in organic solvents. |
| Low Reaction Temperature | Incrementally increase the reaction temperature in 10 °C intervals. | Optimize the temperature between 80-140 °C. Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[10][11] |
| Poor Solvent Choice | Screen high-boiling polar aprotic solvents (e.g., DMF, DMSO, Dioxane, Toluene). | Ensure the solvent is anhydrous. |
| Substrate Decomposition | Analyze the crude reaction mixture by LC-MS or NMR to identify decomposition products. | Lower the reaction temperature. Use a milder base. Ensure a strictly inert atmosphere. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation of Aryl Halide | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Consider adding a mild desiccant like molecular sieves. |
| Homocoupling of Aryl Halide (Biaryl formation) | High catalyst loading. High reaction temperature. | Reduce the catalyst loading. Lower the reaction temperature. Ensure slow addition of the aryl halide if feasible. |
| Homocoupling of this compound | High concentration of the pyrazole substrate. | Use a slight excess of the aryl halide. |
| Oxidation of the Amino Group | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[4][8] Degas the solvent before use. |
Problem 3: Poor Reproducibility
| Potential Cause | Diagnostic Check | Recommended Solution |
| Variability in Reagent Quality | Use reagents from the same batch for a series of experiments. | Use high-purity, anhydrous reagents from a reliable supplier. |
| Inconsistent Inert Atmosphere | Check for leaks in the reaction setup. | Use a well-sealed reaction vessel. Employ robust techniques for creating an inert atmosphere, such as multiple vacuum/backfill cycles.[4][8] |
| Inconsistent Heating | Use a calibrated heating block or oil bath. | Ensure uniform heating and stirring of the reaction mixture. |
| Trace Impurities | Purify starting materials if their purity is questionable. | Be meticulous with experimental setup and reagent handling to avoid adventitious impurities. |
III. Experimental Protocols & Methodologies
General Protocol for the Ullmann Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound
-
Aryl halide (iodide or bromide is preferred over chloride)[2][7]
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.[4][8]
-
Add the anhydrous solvent via syringe.
-
Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization Parameter Screening
A systematic approach to optimization is crucial for success. The following table outlines key parameters to screen.
| Parameter | Screening Suggestions | Rationale |
| Copper Source | CuI, CuBr, Cu₂O | The counterion can influence catalytic activity. |
| Ligand | 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine, Salicylaldoxime | Ligands stabilize the Cu(I) catalyst and facilitate reductive elimination.[1][5][6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | Base strength and solubility affect the deprotonation of the amine. |
| Solvent | DMF, DMSO, Dioxane, Toluene, NMP | Solvent polarity and boiling point are critical. |
| Temperature | 80 °C, 100 °C, 120 °C, 140 °C | Balances reaction rate with potential for side reactions and decomposition. |
IV. Visualizations
Catalytic Cycle of the Ullmann Condensation
Caption: A systematic workflow for troubleshooting low-yield Ullmann coupling reactions.
V. References
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved from
-
Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.). Retrieved from
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. (2020). RSC. Retrieved from [Link]
-
Ullmann condensation - Grokipedia. (n.d.). Retrieved from
-
Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing). (2014). RSC Publishing. Retrieved from [Link]
-
1.1 Modern Ullmann-Type Couplings - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). MDPI. Retrieved from [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - NIH. (n.d.). Retrieved from [Link]
-
Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - AWS. (n.d.). Retrieved from [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC. Retrieved from [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023). Reddit. Retrieved from [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (n.d.). Frontiers. Retrieved from [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. (n.d.). Retrieved from [Link]
-
(PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles - ResearchGate. (n.d.). Retrieved from [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. (n.d.). Retrieved from [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c]pyrazoles. (n.d.). Retrieved from
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles - Nanoscale (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]
-
Publication: Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - SciProfiles. (2021). SciProfiles. Retrieved from [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - NIH. (n.d.). Retrieved from [Link]
-
Mild method for Ullmann coupling reaction of amines and aryl halides. - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Ullmann coupling-An overview - OperaChem. (n.d.). Retrieved from [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. Retrieved from [Link]
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link]
-
Ullmann Reaction- All Tips and Tricks with Mechanisms [Full Case Study] - YouTube. (2021). YouTube. Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ullmann reaction - L.S.College, Muzaffarpur. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes - ACS Publications. (2022). ACS Publications. Retrieved from [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. (2024). MDPI. Retrieved from [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | ACS Catalysis. (2016). ACS Publications. Retrieved from [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
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- 10. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciprofiles.com [sciprofiles.com]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for navigating the complexities of pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity, a common and critical issue in the synthesis of substituted pyrazoles. Pyrazole-containing compounds are cornerstones in pharmaceuticals, agrochemicals, and materials science, making the reliable and selective synthesis of the correct isomer paramount.[1][2]
This resource provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios. We will delve into the mechanistic underpinnings of the reactions, explain the causality behind experimental choices, and offer field-proven protocols to help you gain control over your synthetic outcomes.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is "regioselectivity" in the context of pyrazole synthesis and why is it so important?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[3] In the classic Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[4][5][6]
The reaction can proceed via two different pathways, as the initial attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound. This results in two possible regioisomeric pyrazoles, as illustrated below.
Caption: The regioselectivity dilemma in Knorr pyrazole synthesis.
Controlling which isomer is formed is critical because different regioisomers can possess vastly different biological activities, physical properties (like solubility and crystal packing), and subsequent reactivity.[3] For drug development, synthesizing the wrong isomer can lead to inactive compounds or off-target effects, wasting significant time and resources.
Q2: What are the primary factors that govern regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is a result of a delicate balance between several competing factors. Understanding these is the key to troubleshooting and optimization.[3][6]
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-poor) carbonyl carbon will typically react faster. For instance, a carbonyl adjacent to a strong electron-withdrawing group (EWG) like a trifluoromethyl (-CF₃) group is significantly more reactive than one next to an alkyl group.[3][6]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically impede the approach of the nucleophile. The reaction will favor the pathway where the nucleophilic attack occurs at the less sterically hindered carbonyl center.[3][6]
-
Reaction Conditions (pH, Solvent, Temperature):
-
pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms.[3][6] The reaction mechanism involves several intermediates, and the stability of these is pH-dependent.[5][7]
-
Solvent: The choice of solvent can have a dramatic impact. As we will discuss in the troubleshooting section, specialized solvents like fluorinated alcohols can significantly enhance the formation of a single regioisomer by differentially stabilizing the transition states.[6][8]
-
Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the products.[6]
-
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter in the lab and provides actionable solutions grounded in mechanistic principles.
Scenario 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a frequent and frustrating outcome, often occurring when the steric and electronic properties of the substituents on the dicarbonyl (R¹ and R³) are very similar. This results in little to no inherent preference for the site of the initial hydrazine attack.[3]
Root Cause Analysis: The activation energies for the two competing reaction pathways (Pathway A and Pathway B) are nearly identical.
Solution Workflow:
Caption: Decision workflow for resolving poor regioselectivity.
In-Depth Explanation: Research has shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can profoundly influence regioselectivity.[8] These solvents are strong hydrogen bond donors but poor acceptors. They can stabilize intermediates or transition states in a way that conventional solvents like ethanol cannot, thereby lowering the energy barrier for one pathway while raising it for the other.[6]
Scenario 2: The major product of my reaction is the undesired regioisomer.
This happens when the inherent electronic and steric factors of your starting materials favor the formation of the isomer you do not want. A classic example is the reaction of 1,1,1-trifluoro-2,4-pentanedione with a substituted hydrazine. The initial attack almost always occurs at the carbonyl carbon next to the highly electrophilic -CF₃ group, which may not lead to the desired product.[3]
Root Cause Analysis: The kinetically favored pathway leads to the undesired product.
Solution: Exploit Mechanistic Differences
The key is to understand the nuances of the hydrazine's reactivity. For a substituted hydrazine like methylhydrazine (CH₃-NH-NH₂), the terminal -NH₂ group is generally considered more nucleophilic. However, the reaction can be reversible.
-
Kinetic Control (Standard Conditions): The more nucleophilic -NH₂ attacks the more electrophilic carbonyl. This is fast and often irreversible upon dehydration to the hydrazone, locking in the regiochemistry.
-
Thermodynamic Control (Forcing Conditions): If the initial adduct can revert, it may be possible to favor the thermodynamically more stable final pyrazole product. However, a more reliable strategy is to change the reaction conditions to alter the initial selectivity.
| Condition | R¹ on Dicarbonyl | R³ on Dicarbonyl | Hydrazine | Solvent | Isomer Ratio (A:B) | Rationale |
| Standard | Furyl | -CF₃ | Methylhydrazine | Ethanol | 15:85 | Fast attack at the highly electrophilic C=O next to -CF₃.[8] |
| Optimized | Furyl | -CF₃ | Methylhydrazine | HFIP | 97:3 | HFIP solvent interactions favor the transition state leading to the 5-Furyl isomer.[8] |
| Standard | Phenyl | -CH₃ | Phenylhydrazine | Ethanol | ~50:50 | Similar electronic/steric profiles lead to poor selectivity. |
| Optimized | Phenyl | -CH₃ | Phenylhydrazine | Acidic (AcOH) | >95:5 | Acid catalysis alters the mechanism, favoring a specific cyclization pathway.[9] |
Table 1: Effect of Solvent and pH on Regioselectivity in Pyrazole Synthesis. Isomer A has the N-substituent adjacent to R¹, while Isomer B has it adjacent to R³.
Validated Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP
This protocol details a general procedure for the Knorr condensation designed to maximize the formation of one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[3]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3 M solution, ~3.3 mL)
-
Round-bottom flask, magnetic stirrer, TLC setup
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3.3 mL).
-
At room temperature, add the substituted hydrazine (1.1 mmol) to the solution dropwise over 1 minute.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the HFIP solvent under reduced pressure (Note: HFIP is volatile but has a high density).
-
The crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure pyrazole regioisomer.
Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the structure and ratio of your products.
Procedure:
-
Prepare a clean, dry NMR tube.
-
Dissolve a small, representative sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard proton (¹H) NMR spectrum.
-
Identify Diagnostic Peaks: Look for distinct signals corresponding to each regioisomer. Protons on the pyrazole ring or on the substituents (e.g., the N-methyl group) often have slightly different chemical shifts in the two isomers. For example, the N-CH₃ signal for one isomer might be at 3.7 ppm, while for the other it might be at 3.9 ppm.[10]
-
Integrate and Calculate: Carefully integrate the area under the diagnostic peaks for each isomer. The ratio of the integration values directly corresponds to the molar ratio of the regioisomers in the mixture.
-
Confirmation (Optional but Recommended): For unambiguous assignment, perform a 2D NMR experiment like NOESY. A Nuclear Overhauser Effect (NOE) can be observed between protons that are close in space, such as between the N-substituent and the C5-substituent on the pyrazole ring, confirming the connectivity.[9][10]
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. [Link]
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. [Link]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.).
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). J. Org. Chem. [Link]
- Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2025).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
Sources
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- 2. hilarispublisher.com [hilarispublisher.com]
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- 4. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Welcome to the technical support guide for the synthesis and purification of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring a robust and reproducible workflow.
Introduction: The Challenge of Purity
The synthesis of fused pyrazole systems like this compound is a cornerstone in the development of novel therapeutics, owing to their versatile biological activities.[1][2][3][4][5] The common synthetic routes, often involving the condensation of hydrazine with cyano-activated precursors, are efficient but frequently yield a crude product contaminated with various byproducts.[6][7] These impurities can include unreacted starting materials, regioisomers, and side-reaction products, which can complicate downstream applications and biological assays.
This guide provides a structured, question-and-answer approach to troubleshoot and resolve the most common issues encountered during the purification of this important heterocyclic scaffold.
Troubleshooting and FAQs: From Crude Mixture to Pure Compound
This section directly addresses specific experimental challenges in a question-and-answer format.
Q1: My crude product is contaminated with a significant amount of residual hydrazine hydrate. What is the most effective way to remove it?
A1: Excess hydrazine is a frequent issue due to its use as a primary reagent and its high boiling point. Several methods can be employed, and the choice depends on the scale of your reaction and the physical properties of your product.
-
For Solid, Water-Insoluble Products (Recommended First Approach): The simplest method is to induce precipitation. If your reaction was performed in a solvent like ethanol, adding water can often cause your desired product to precipitate while the highly water-soluble hydrazine hydrate remains in the filtrate.[8] This is a cost-effective and scalable initial purification step.
-
Azeotropic Distillation: For stubborn cases or non-crystalline products, azeotropic removal is highly effective. By adding a solvent like xylene or toluene and distilling, you can remove hydrazine as an azeotrope at a temperature lower than its own boiling point.[9] This is a common industrial practice for removing volatile impurities.
-
Solvent Washing/Trituration: If your product has precipitated from the reaction, washing the solid cake with a solvent in which hydrazine is soluble but your product is not (e.g., diethyl ether) can effectively remove residual amounts.[8]
-
Evaporation Under Reduced Pressure (Caution Advised): While seemingly straightforward, removing hydrazine via rotary evaporation requires careful temperature control (e.g., bath temperature of 50-70°C) and a robust vacuum.[9][10] This should always be performed within a certified fume hood due to the toxicity of hydrazine.[11]
Q2: My TLC analysis shows multiple spots close to my product's Rf value, suggesting isomeric or structurally similar byproducts. How can I resolve this?
A2: The presence of closely-related impurities necessitates more refined purification techniques than simple precipitation. Column chromatography and recrystallization are the gold standards for purifying pyrazole derivatives.
-
Column Chromatography: This is the most powerful technique for separating complex mixtures.[12]
-
Stationary Phase: Standard silica gel is typically effective. However, the basic amino group on your pyrazole can cause streaking or irreversible binding. To mitigate this, it is highly recommended to deactivate the silica by preparing your slurry with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia in methanol.[13]
-
Mobile Phase: A gradient elution starting from a non-polar system (e.g., hexane/ethyl acetate) and gradually increasing polarity is typically effective. The optimal solvent system should be determined by thorough TLC analysis beforehand.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent and economical method for achieving high purity. The key is identifying a suitable solvent or solvent pair.
-
Solvent Selection: Good solvents for aminopyrazole derivatives often include alcohols (ethanol, isopropanol), ethyl acetate, or mixtures like ethanol/water.[13] The ideal solvent should dissolve your compound when hot but have low solubility when cold. You can test this on a small scale by dissolving a sample in hot alcohol and adding hot water dropwise until turbidity appears, then allowing it to cool slowly.[13]
-
Q3: How do I develop a comprehensive purification strategy?
A3: A multi-step approach is often the most efficient. The following workflow provides a logical progression from initial workup to final purification.
Caption: A logical workflow for the purification of this compound.
Q4: What are the essential analytical methods for confirming the purity and identity of my final product?
A4: A combination of chromatographic and spectroscopic techniques is crucial for validating your results.
| Analytical Technique | Purpose | Key Insights |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative purity assessment and reaction monitoring. | Visualize separation of product from impurities; determine Rf values to guide column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Determine the exact percentage of purity; detect trace impurities not visible by TLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity identification.[12] | ¹H and ¹³C NMR spectra confirm the chemical structure and connectivity of the pyrazole core and substituents. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the molecular weight of the compound, confirming its elemental composition. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification.[12] | Confirms the presence of key functional groups such as N-H (amine) and C=N bonds within the pyrazole ring. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
-
Dissolution: Transfer the crude, solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.
-
Induce Turbidity: While the solution is still hot, add hot deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the saturation point.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). The triethylamine serves to deactivate the acidic sites on the silica.[13]
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product.
-
Fraction Pooling: Combine the fractions that contain the pure product as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Troubleshooting Decision Tree
This diagram helps navigate common purification roadblocks.
Caption: A decision tree for troubleshooting common purification issues.
References
- ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
- Reddit. (2022). How to quench excess hydrazine monohydrate.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (1982). US4366130A - Process for removing residual hydrazine from caustic solutions.
- ResearchGate. (2021). Remove excess hydrazine hydrate?
- Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene.
- ResearchGate. (2014). Synthesis, centrifugal chromatographic separation and fluorescence study of a 2-pyrazoline.
- Journal of Pharmaceutical and Biological Sciences. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method.
- ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- National Center for Biotechnology Information. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- RSC Publishing. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Amino-4-cyano pyrazole.
- RSC Advances. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- RSC Publishing. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- National Center for Biotechnology Information. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- ScienceDirect. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- ResearchGate. (2025). Recent developments in aminopyrazole chemistry.
- Google Patents. (1981). CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole.
- National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Letters in Applied NanoBioScience. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL.
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- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Welcome to the dedicated technical support guide for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS: 128854-05-7). This document is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the stability challenges associated with this electron-rich heterocyclic compound. While the pyrazole core is generally robust, the presence of the exocyclic amino group introduces specific vulnerabilities, primarily to oxidative degradation.[1][2][3] This guide provides in-depth, cause-and-effect explanations and actionable protocols to ensure the integrity of your compound during storage, handling, and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Core Stability Issues
Question 1: My sample of this compound is showing discoloration (e.g., turning yellow/brown) upon storage. What is the likely cause?
Answer: Discoloration is a common indicator of chemical degradation, most frequently due to oxidation. The 3-amino group makes the pyrazolopyrazole scaffold particularly electron-rich and susceptible to oxidation by atmospheric oxygen.[3] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities. The formation of colored byproducts often results from the creation of oxidized dimeric or polymeric species.
Question 2: What are the primary degradation pathways I should be concerned about?
Answer: Based on the structure, the two most probable non-metabolic degradation pathways are oxidation and photodegradation .[3][4]
-
Oxidative Degradation: The primary site of oxidation is the amino group, which can be converted to nitroso, nitro, or other oxidized species. The pyrazole ring itself can also be susceptible to strong oxidizing agents like peroxides.[1] This is often an auto-oxidative process, meaning it can occur slowly just with exposure to air.[5]
-
Photodegradation: Aromatic amines and heterocyclic systems can absorb UV-Vis light, leading to the formation of excited states and free radicals, which accelerates degradation.[3] If your experiments are conducted under ambient light for extended periods, this could be a significant factor.
Hydrolytic degradation is less likely to be a primary concern for the core structure unless it is formulated with susceptible functional groups (e.g., as an ester or amide prodrug) or exposed to extreme pH conditions.[6]
Section 2: Proactive Stability Enhancement & Handling Protocols
Question 3: How should I properly store solid this compound to maximize its shelf-life?
Answer: Proper storage is the most critical first step in maintaining compound integrity. The goal is to minimize exposure to oxygen, light, and heat.
| Storage Parameter | Recommended Condition | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[7] |
| Temperature | Store at low temperatures (-20°C or -80°C). | Reduces the kinetic rate of all potential degradation reactions. |
| Light Exposure | Use amber vials or wrap containers in aluminum foil. | Prevents initiation of photochemical degradation pathways.[3] |
| Container | Use high-quality, tightly sealed glass vials. | Prevents moisture and oxygen ingress. Avoids potential leachables from plastic containers. |
Question 4: I need to prepare a stock solution for my assays. What is the best practice to ensure its stability?
Answer: The stability of the compound can decrease significantly once in solution.[4] The choice of solvent and handling procedure is paramount.
Recommended Protocol for Stable Stock Solution Preparation:
-
Solvent Selection: Use a high-purity, anhydrous grade solvent. If possible, use a solvent that has been de-gassed. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for initial solubilization. For aqueous buffers, prepare them with high-purity water and de-gas them thoroughly before use.
-
Inert Atmosphere Handling:
-
Before adding solvent, flush the vial containing the solid compound with dry argon or nitrogen for 1-2 minutes.
-
Use a cannula or a syringe to transfer the de-gassed solvent to the vial, maintaining a positive pressure of the inert gas.
-
This entire process should ideally be performed in a glove box.
-
-
Use of Antioxidants (Optional but Recommended): For long-term solution storage, consider adding a radical-scavenging antioxidant.
-
Butylated hydroxytoluene (BHT): A common and effective antioxidant. A final concentration of 0.01-0.05% is often sufficient.[8]
-
Ascorbic Acid: A good choice for aqueous solutions.
-
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly opening a stock solution vial exposes the headspace to fresh oxygen, compromising stability.
dot
Caption: Workflow for preparing stable solutions.
Section 3: Investigating and Confirming Degradation
Question 5: I suspect my compound has degraded. How can I confirm this and identify the problematic conditions?
Answer: To systematically identify stability issues, a Forced Degradation Study is the recommended approach.[9][10][11] This involves intentionally exposing your compound to harsh conditions to rapidly produce potential degradants, which can then be used to develop a stability-indicating analytical method (typically HPLC-UV or LC-MS).
Experimental Design for a Forced Degradation Study:
| Stress Condition | Protocol Example | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 4-8 hours | Hydrolysis (less likely for this core) |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4-8 hours | Base-mediated degradation/hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of amine and pyrazole rings[3] |
| Thermal Stress | Solid sample at 105°C for 48 hours | Thermolytic degradation |
| Photostability | Solution exposed to ICH Q1B specified light source | Photodegradation[3][4] |
Analytical Workflow:
-
Prepare solutions of your compound under the stress conditions listed above. Aim for approximately 10-20% degradation of the parent compound.[9]
-
Analyze the stressed samples, along with an unstressed control, by reverse-phase HPLC with a photodiode array (PDA) detector.
-
Develop a gradient method that resolves the parent peak from all newly formed impurity peaks. This is now your "stability-indicating method."
-
If possible, use LC-MS to obtain mass information on the new peaks to help elucidate the structures of the degradation products.[12]
dot
Caption: Logic diagram for a forced degradation study.
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, NIH.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC, PubMed Central.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Forced Degradation Studies. MedCrave online.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed.
- Forced Degradation Studies. SciSpace.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
- Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI.
- A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. ResearchGate.
- How do phenols work with a amine antioxidant additives?. YouTube.
- Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Capsugel.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions. ResearchGate.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. NIH.
- Chemical structures and numbering of pyrazole (1) and dihydropyrazole (pyrazoline) tautomers 2–4[13]. ResearchGate.
- Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.
- Drug degradation pathways. Pharmacy 180.
- 7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-. PubChem.
- 3,5-Diamino-1H-pyrazole. PubChem.
- (PDF) Degradation Pathway. ResearchGate.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the common impurities and analytical challenges encountered during the synthesis, purification, and handling of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory work, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Synthesis & Impurities
Q1: What are the most probable impurities I might encounter during the synthesis of this compound?
A1: Based on common synthetic routes for pyrazolo[3,4-c]pyrazoles, the impurities in your sample of this compound can be categorized into three main types:
-
Process-Related Impurities: These are substances introduced or generated during the synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like substituted pyrazole carbaldehydes or nitriles, and various hydrazine derivatives. For instance, a plausible route involves the condensation of a hydrazine with a functionalized pyrazole.[1][2]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., from cross-coupling reactions) used in the synthesis may be present.[1][3]
-
By-products: These are formed from side reactions. A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[4]
-
-
Degradation Products:
-
Oxidation Products: The amino group on the pyrazole ring can be susceptible to oxidation, especially if exposed to air and light over extended periods. This can lead to the formation of colored impurities.
-
Hydrolysis Products: While generally stable, under harsh acidic or basic conditions, the pyrazole ring system or the amino group could potentially undergo hydrolysis, although this is less common under standard conditions.
-
-
Residual Solvents:
-
Solvents used during the synthesis and purification (e.g., ethanol, ethyl acetate, acetonitrile, DMF) may be retained in the final product.
-
Q2: How are regioisomeric impurities formed, and why are they difficult to separate?
A2: Regioisomers are a common challenge in the synthesis of many heterocyclic compounds, including pyrazoles.[4] In the context of pyrazolo[3,4-c]pyrazole synthesis, if an unsymmetrical precursor is used in the cyclization step, the reaction can proceed in two different orientations, leading to the formation of two or more isomers with the same molecular formula but different arrangements of atoms.
For example, in the synthesis of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles starting from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde and a substituted hydrazine, the initial condensation and subsequent intramolecular cyclization can potentially lead to different isomeric products.[1][2]
These isomers often have very similar physical properties, such as polarity, solubility, and boiling point, which makes their separation by standard techniques like column chromatography or recrystallization challenging.
Purification & Analysis
Q3: What are the recommended methods for purifying this compound?
A3: The most effective purification techniques for aminopyrazole derivatives are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from by-products and unreacted starting materials. Silica gel is a common stationary phase. Due to the basicity of the amino group, streaking on the silica gel column might be observed. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
-
Recrystallization: This is a cost-effective method for obtaining highly pure solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Q4: How can I monitor the purity of my this compound sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the efficiency of purification. It provides a qualitative assessment of the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis.[5] A reverse-phase C18 column with a UV detector is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic/acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the purified compound and identifying any remaining impurities.[7] Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable for distinguishing between regioisomers.[8]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of the main component and any impurities, providing further structural information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC after purification | - Incomplete separation during column chromatography.- Co-elution of impurities with the product.- Degradation of the product on the TLC plate. | - Optimize the mobile phase for column chromatography; try a different solvent system or a gradient elution.- Consider using a different stationary phase (e.g., alumina).- Spot the TLC plate and develop it immediately. |
| Low yield after purification | - Loss of product during multiple purification steps.- Inefficient extraction from the reaction mixture.- Degradation of the product during workup or purification. | - Minimize the number of purification steps.- Optimize the extraction pH to ensure the product is in a neutral form for efficient extraction into an organic solvent.- Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures. |
| Presence of regioisomers confirmed by NMR | - Non-selective cyclization reaction. | - Modify the reaction conditions (e.g., temperature, catalyst, solvent) to favor the formation of the desired isomer.- Employ a protecting group strategy to direct the cyclization.- Utilize preparative HPLC for separation if other methods fail. |
| Colored impurities in the final product | - Oxidation of the amino group.- Formation of colored by-products from side reactions involving hydrazine starting materials.[5] | - Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Consider treatment with activated carbon during recrystallization to remove colored impurities. |
| Broad peaks or tailing in HPLC chromatogram | - Interaction of the basic amino group with residual silanols on the C18 column.- Inappropriate mobile phase pH. | - Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of the amino group (typically pH > 7) or to fully protonate it (pH < 3), depending on the compound's pKa. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol provides a starting point for developing a specific HPLC method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to get a concentration of 0.1 mg/mL.
Protocol 2: NMR Sample Preparation for Impurity Identification
1. Materials:
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent will depend on the solubility of the compound.
-
Internal standard (optional, e.g., TMS).
2. Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex or gently sonicate the sample to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC) spectra.
-
Analyze the spectra for unexpected signals that may correspond to impurities. The integration of signals in the 1H NMR can be used to estimate the relative amounts of impurities if their structures are known.
Visualizations
Workflow for Impurity Identification and Troubleshooting
Caption: A diagram showing the logical relationship of potential impurities associated with this compound.
References
- Michon, V., et al. (1995). Preparation, structural analysis and anticonvulsant activity of 3- and 5-aminopyrazole N-benzoyl derivatives. Semantic Scholar.
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765.
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing.
- Stella, V. J., & Hageman, M. J. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 92(6), 1235-1246.
- Ohta, H., et al. (2024). Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis. Molecules, 29(1), 296.
- Shawali, A. S., & Abdelhamid, A. O. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(3), 365-394.
- Reddy Arava, V., et al. (2010). New reagents from “N, N-Dimethyl amino methoxy methylenium methyl sulphate”-Synthesis of 3-Amino-4-cyano pyrazole. Der Pharma Chemica, 2(3), 178-186.
- Dorn, H., & Zubek, A. (1965). 3(5)-aminopyrazole. Organic Syntheses, 45, 8.
- Gold, H., & Haug, E. (1975). U.S. Patent No. 3,920,693. Washington, DC: U.S. Patent and Trademark Office.
- Fichez, J., Busca, P., & Prestat, G. (2019). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Revista de la Sociedad Química de México, 63(4), 322-337.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.
- Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Chemistry, 6(2), 526-551.
- Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737.
- Wu, Y., et al. (2022). CN Patent No. 114965738A.
- Agilent Technologies. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Sreejith, P. S., et al. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Journal of Pharmaceutical Research, 20(3), 205-211.
- Goger, N. G., & Er, M. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of chromatographic science, 59(3), 241–245.
Sources
- 1. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 7. Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives† | Semantic Scholar [semanticscholar.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Pyrazole Condensation Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting pyrazole condensation reactions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses the most frequent challenges encountered during the synthesis of pyrazoles, particularly via the classical Knorr synthesis and related condensation methods.
Question 1: My reaction yield is low or I'm getting no product at all. What are the likely causes and how can I improve it?
Answer:
Low or no yield in pyrazole synthesis is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or competing side reactions.[1][2]
Probable Causes & Recommended Solutions:
-
Poor Quality or Inappropriate Starting Materials:
-
The "Why": Hydrazine derivatives are susceptible to oxidation and can be hydroscopic. The 1,3-dicarbonyl starting material may exist in an unfavorable keto-enol equilibrium or be unstable under the reaction conditions.
-
Solution:
-
Verify Reagent Purity: Use freshly opened or purified hydrazine. Hydrazine hydrate can be particularly reactive and toxic; for a safer and more controlled reaction, consider using a salt like hydrazine sulfate or hydrochloride, which can be neutralized in situ.[2][3]
-
Check Dicarbonyl Stability: Ensure the purity of your 1,3-dicarbonyl compound. If it is unstable, consider generating it in situ or using a more stable synthetic equivalent.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": Pyrazole formation is a multi-step process (hydrazone formation, cyclization, dehydration), and each step has a different activation energy.[4] Temperature and solvent polarity play a critical role in mediating these steps.
-
Solution:
-
Optimize Temperature: The reaction may require heating (reflux) to drive the dehydration step, but excessive heat can cause decomposition and the formation of tarry byproducts.[2][5] Conversely, the initial condensation can be exothermic, sometimes requiring initial cooling to control the reaction rate.[2][4] Perform small-scale trials at different temperatures (e.g., room temperature, 60 °C, reflux) to find the sweet spot.
-
Screen Solvents: Ethanol is a standard solvent, but its polarity may not be optimal for all substrates.[6] Forcing conditions with a high-boiling point solvent like DMF or DMAc can sometimes improve yields, particularly in the final dehydration step.[7]
-
-
-
Air Sensitivity:
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield pyrazole syntheses.
Question 2: My reaction produced a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
Answer:
This is arguably the most significant challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[6][9] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl groups. The initial nucleophilic attack can occur at either carbonyl, leading to two different hydrazone intermediates and, ultimately, two pyrazole regioisomers.[9][10]
Controlling Regioselectivity:
-
Exploit Electronic and Steric Differences:
-
The "Why": The initial attack of the more nucleophilic nitrogen of the hydrazine (the terminal NH2 group) will preferentially occur at the more electrophilic or less sterically hindered carbonyl carbon of the 1,3-dicarbonyl.
-
Solution: In a compound like trifluoroacetylacetone, the carbonyl carbon adjacent to the electron-withdrawing CF3 group is significantly more electrophilic. The hydrazine will almost exclusively attack this position first, leading to a single major regioisomer.
-
-
Solvent Choice is Critical:
-
The "Why": Solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl and stabilize certain transition states over others. Fluorinated alcohols, in particular, can dramatically alter the reaction pathway.
-
Solution: Switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to drastically improve regioselectivity in favor of one isomer.[2][6] These solvents can modulate the relative reactivity of the two carbonyl groups through hydrogen bonding.
-
| Solvent | Typical Regioisomeric Ratio (Example) | Rationale |
| Ethanol (EtOH) | Often gives mixtures (e.g., 1:1 to 3:1) | Standard protic solvent, offers little directive effect.[6] |
| Trifluoroethanol (TFE) | Can be highly selective (>20:1) | Increases the electrophilicity difference between carbonyls.[6] |
| Hexafluoroisopropanol (HFIP) | Can be highly selective (>20:1) | Strong hydrogen-bond donor, enhances regiochemical control.[6] |
Question 3: I've isolated my crude product, but purification is proving difficult. What are the best practices for purifying pyrazoles?
Answer:
Purification challenges often stem from separating the desired product from unreacted starting materials, hydrazine byproducts, or regioisomers.[2][11]
Purification Strategies:
-
Recrystallization:
-
The "Why": If your product is a solid and has significantly different solubility from the impurities, recrystallization is the most efficient purification method.
-
Protocol: Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[2][12] To perform this, dissolve your crude product in a minimum amount of the hot "good" solvent (e.g., ethanol). Then, slowly add the "bad" solvent (e.g., water) dropwise until the solution becomes turbid. Allow it to cool slowly to promote the growth of pure crystals.[1]
-
-
Acid-Base Extraction:
-
The "Why": Unreacted hydrazine and many basic byproducts can be removed by converting them into their water-soluble salts.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. Then, wash with water and brine, dry the organic layer (e.g., over Na2SO4), and concentrate to obtain the crude product.[2][13]
-
-
Column Chromatography:
-
The "Why": This is the most powerful method for separating compounds with similar polarities, such as regioisomers.[11]
-
Protocol:
-
Normal Phase (Silica Gel): This is the default choice. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Deactivated Silica: Pyrazoles are basic and can streak or stick irreversibly to acidic silica gel. If you encounter this, deactivate the silica by preparing your slurry with a solvent system containing a small amount of triethylamine (e.g., 1%).[2][12]
-
Reverse Phase (C18): For very polar pyrazoles, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knorr Pyrazole Synthesis?
The Knorr synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[5][14] The reaction is typically acid-catalyzed and proceeds through two key stages:[4]
-
Hydrazone Formation: The terminal, more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound. After a proton transfer, a molecule of water is eliminated to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This forms a cyclic hemiaminal-type intermediate. Subsequent elimination of a second molecule of water yields the stable, aromatic pyrazole ring.[4][14]
Caption: The reaction pathway for the Knorr pyrazole synthesis.
Q2: How do I select the appropriate catalyst for my reaction?
While the Knorr synthesis is often referred to as acid-catalyzed, the choice of catalyst can be nuanced.
-
Protic Acids (Acetic Acid, HCl): A small amount of a weak acid like glacial acetic acid is the most common choice.[4][5] It protonates a carbonyl oxygen, activating it for nucleophilic attack without being so strong that it fully protonates the hydrazine, which would render it non-nucleophilic.
-
Lewis Acids: Catalysts like Yb(PFO)3 have been used in multicomponent reactions to synthesize pyrazoles, effectively coordinating to the carbonyl oxygen.[15]
-
Heterogeneous Catalysts: Solid-supported acids or reusable catalysts like nickel-based nanoparticles offer advantages in terms of product purification (the catalyst can be filtered off) and green chemistry.[16][17]
-
"Green" Catalysts: Mild, inexpensive, and non-toxic catalysts such as ammonium chloride have been successfully employed, aligning with sustainable chemistry principles.[18]
Q3: Can I use α,β-unsaturated ketones or alkynes as starting materials instead of 1,3-dicarbonyls?
Yes, these are common and powerful alternatives for accessing different substitution patterns on the pyrazole ring.
-
α,β-Unsaturated Carbonyls (Chalcones): Reaction with hydrazine typically forms a pyrazoline (a non-aromatic, five-membered ring) first via a Michael addition followed by cyclization.[7][19] This pyrazoline must then be oxidized in a separate step (e.g., using I2, Br2, or simply air/DMSO) to yield the aromatic pyrazole.[20][21]
-
Acetylenic Ketones: The reaction of an acetylenic ketone with a hydrazine derivative can directly yield pyrazoles. However, this method also faces significant challenges with regioselectivity, often producing a mixture of isomers.[21]
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol is a representative example of the Knorr synthesis using a β-ketoester.[4][5]
Safety Precautions: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (~64-65% in water, 2 equivalents)
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, ~577 mg) and hydrazine hydrate (e.g., 6 mmol, ~300 µL).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the vial, followed by 3-4 drops of glacial acetic acid.
-
Heating: Place the vial in a heating block or oil bath pre-heated to approximately 100 °C. Stir the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase like 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours when the starting ketoester spot is no longer visible.[3][5]
-
Work-up and Crystallization: Once the reaction is complete, remove the vial from the heat. While the solution is still hot, add deionized water (10 mL) with vigorous stirring. The product should begin to precipitate.[5]
-
Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water to remove any water-soluble impurities like excess hydrazine or acetic acid.[3] Allow the product to air dry. If further purification is needed, the solid can be recrystallized from an ethanol/water mixture.
References
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). A mechanism of pyrazole forming reaction.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- ACS Publications. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
- Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- Ijcrt.org. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- ResearchGate. (2024). review of pyrazole compounds' production, use, and pharmacological activity.
- ResearchGate. (n.d.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
- Taylor & Francis Online. (n.d.). Synthesis of Pyrazoles by the Condensation of C(α)- and Trianions with Esters. Synthetic Communications.
- Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
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Technical Support Center: A Guide to Enhancing the Purity of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Welcome to the technical support center for the purification of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important heterocyclic compound. The following question-and-answer format directly addresses common challenges encountered during its purification, offering scientifically grounded explanations and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is showing multiple spots on TLC, even after initial workup. What are the likely impurities?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities in the synthesis of pyrazole derivatives, particularly from the condensation of a hydrazine with a dicarbonyl or cyano-containing precursor, can include:
-
Unreacted Starting Materials: Residual hydrazine or the precursor molecule are common contaminants.
-
Regioisomers: If an unsymmetrical precursor is used, the formation of isomeric pyrazole products is possible.
-
Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can result in the presence of partially saturated pyrazoline intermediates.
-
Side-Reaction Products: Hydrazine starting materials can undergo side reactions, leading to colored byproducts.
-
Polymeric Materials: Under certain conditions, polymerization of starting materials or intermediates can occur.
To identify these impurities, it is crucial to employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: I am struggling with column chromatography for my this compound. The compound streaks on the silica gel column, and I get poor separation. Why is this happening and how can I fix it?
A2: This is a very common issue when purifying amino-containing heterocyclic compounds on standard silica gel.[2] The basicity of the amino group leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can cause several problems:
-
Irreversible Adsorption: A portion of your compound may bind so strongly that it does not elute from the column, leading to low recovery.
-
Tailing or Streaking: The strong interaction causes slow and uneven elution of the compound, resulting in broad, tailing peaks on the chromatogram and poor separation from impurities.
-
Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
Here are proven strategies to overcome this challenge:
-
Use of a Basic Modifier in the Mobile Phase: Adding a small amount of a volatile amine, such as triethylamine (TEA) or ammonia, to your mobile phase can significantly improve the chromatography.[2][3] These basic modifiers compete with your compound for binding to the acidic sites on the silica gel, leading to sharper peaks and better separation. A typical starting point is to add 0.1-1% (v/v) of triethylamine to your eluent system.
-
Employing Amine-Functionalized Silica Gel: A more robust solution is to use a stationary phase where the silica surface has been chemically modified with amino groups (e.g., aminopropyl-functionalized silica). This creates a more basic surface, minimizing the strong acid-base interactions with your aminopyrazole.[2]
-
Switching to a Different Stationary Phase: If the above methods are not successful, consider using a different adsorbent altogether. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
The following diagram illustrates the logical workflow for troubleshooting column chromatography of this compound.
Q3: Can I use recrystallization to purify this compound? If so, what solvents should I try?
A3: Recrystallization is an excellent and often preferred method for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
For aminopyrazoles, which are generally polar compounds, a good starting point for solvent screening would be polar protic solvents. Here is a systematic approach to finding a suitable recrystallization solvent:
-
Single Solvent Screening: Start with small-scale solubility tests in a variety of solvents with differing polarities. Alcohols like ethanol, methanol, and isopropanol are often good choices for pyrazole derivatives.[4][5] Water can also be effective for highly polar compounds.
-
Solvent Pair Screening: If a single suitable solvent cannot be found, a two-solvent system is often effective. In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly to induce crystallization. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.[6]
The following table provides a starting point for solvent screening for the recrystallization of this compound.
| Solvent/Solvent System | Rationale | General Procedure |
| Ethanol | Often a good solvent for pyrazoles and aminopyrazoles.[4] | Dissolve the crude product in a minimal amount of hot ethanol, then allow it to cool slowly. |
| Methanol | Similar to ethanol, but with higher polarity. | Follow the same procedure as with ethanol. |
| Isopropanol | A slightly less polar alcohol that can sometimes provide better crystal growth. | Follow the same procedure as with ethanol. |
| Water | Suitable for highly polar compounds. | Due to the amino group, the compound may have some water solubility. |
| Ethanol/Water | A common solvent pair for polar organic molecules. | Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Allow to cool. |
| Acetone/Hexane | A good choice for moderately polar compounds. | Dissolve in hot acetone and add hexane until the solution becomes cloudy. Allow to cool. |
Q4: How can I use acid-base extraction to purify my compound?
A4: The basic nature of the amino group on the pyrazole ring allows for a classical and effective purification technique: acid-base extraction. This method is particularly useful for removing non-basic impurities.
The principle is to convert the basic amine into its water-soluble salt by treatment with an acid. This allows for the separation of the desired compound from non-basic, water-insoluble impurities.
Here is a step-by-step protocol for acid-base extraction of this compound:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The aminopyrazole will react with the acid to form its hydrochloride salt, which will partition into the aqueous layer. The non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). This will neutralize the ammonium salt and precipitate the free amine.
-
Product Extraction: Extract the precipitated free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
This workflow is visualized in the following diagram:
Q5: How do I assess the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for purity analysis.[1] A reversed-phase C18 column is often suitable for polar compounds like aminopyrazoles. A typical mobile phase would be a gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Purity is determined by the peak area percentage of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can also be used for accurate purity determination.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and the pyrazole ring.[8]
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of a pure crystalline solid.
The following table summarizes the key analytical techniques for purity assessment:
| Technique | Information Provided | Key Considerations |
| TLC | Preliminary purity assessment, reaction monitoring. | Use multiple eluent systems of varying polarity. |
| HPLC | Quantitative purity determination. | Method development may be required to achieve good separation. |
| ¹H and ¹³C NMR | Structural confirmation and detection of impurities. | Ensure complete dissolution of the sample for accurate integration. |
| HRMS | Exact mass and elemental composition. | Confirms the molecular formula. |
| IR Spectroscopy | Presence of functional groups. | Useful for confirming the identity of the compound. |
| Melting Point | Indication of purity for crystalline solids. | A broad melting range suggests the presence of impurities. |
References
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
- Recrystallization solvent selection guide. (n.d.). University of Rochester, Department of Chemistry.
- Common solvents for recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Column chromatography. (n.d.). University of Calgary, Department of Chemistry.
- How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19).
- What solvent should I use to recrystallize pyrazoline? (2017, April 23).
- Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
- Amines and Heterocycles. (n.d.).
- Synthesis and NMR Spectroscopic Investigations with 3-Amino-, 3-Hydroxy-, and 3-Methoxy-4-Acyl-1-Phenyl- 2-Pyrazolin-5-Ones. (2004, April 9).
- This compound. (n.d.). Finetech Industry Limited. [Link]
- Method for purifying pyrazoles. (2011).
- Column Chromatography - Principle, Procedure, Separ
- Structure and IR Spectra of 3(5)
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021, March 5). RSC Publishing.
- Synthesis and Properties of 3,6-Dinitropyrazolo[4,3-c]-pyrazole (DNPP)
- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 )
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
- An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated me
- Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
- High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. (n.d.). Benchchem.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Advances.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Advances.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH.
- HPLC trace for proof of purity. (2024, October 3). Reddit.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021, March 5). RSC Publishing.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC - PubMed Central.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
- A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction p
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6).
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021, March 5).
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Technical Support Center: Catalyst Selection for Pyrazolo[3,4-c]pyrazole Synthesis Optimization
Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in optimizing your synthetic strategies, with a particular focus on catalyst selection. Our aim is to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of synthesizing this important heterocyclic scaffold.
Introduction to Pyrazolo[3,4-c]pyrazole Synthesis
The pyrazolo[3,4-c]pyrazole core is a significant pharmacophore found in a variety of biologically active compounds. Its synthesis typically involves the formation of a bicyclic system through the construction of the second pyrazole ring onto a pre-existing pyrazole moiety. A common and effective strategy is the cyclocondensation of a suitably substituted pyrazolone with a hydrazine derivative. The choice of catalyst is a critical parameter that significantly influences the reaction's yield, purity, and overall efficiency.
This guide will focus on the optimization of this synthetic approach, providing a structured framework for catalyst selection and troubleshooting common issues encountered during the reaction.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of pyrazolo[3,4-c]pyrazoles.
Q1: What are the most common starting materials for the synthesis of pyrazolo[3,4-c]pyrazoles?
The most prevalent starting materials for the construction of the pyrazolo[3,4-c]pyrazole scaffold are 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives. These are reacted with hydrazine or substituted hydrazines in a cyclocondensation reaction to form the bicyclic ring system.
Q2: What types of catalysts are typically used for this synthesis?
Both acid and metal catalysts can be employed. Acid catalysts, such as acetic acid or solid-supported sulfonic acids, are commonly used to promote the condensation reaction.[1] In related pyrazole syntheses, Lewis acids and metal complexes, for instance, those containing Copper(II), have also been shown to be effective.[2] The choice of catalyst will depend on the specific substrates and the desired reaction conditions.
Q3: My reaction is giving a very low yield. What are the likely causes?
Low yields in pyrazolo[3,4-c]pyrazole synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the pyrazolone or hydrazine can lead to side reactions and inhibit catalyst activity.
-
Suboptimal Catalyst: The chosen catalyst may not be active enough for your specific substrates.
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Product Degradation: The product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids.
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
The formation of multiple products often points to issues with regioselectivity, especially when using unsymmetrical pyrazolones or substituted hydrazines. Careful selection of the catalyst and reaction conditions can help to control the regioselectivity. Additionally, side reactions such as the formation of hydrazones that do not cyclize can lead to a complex product mixture.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of pyrazolo[3,4-c]pyrazoles.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Quality: Ensure the catalyst is not old or deactivated. 2. Catalyst Screening: Test a range of catalysts, including both Brønsted and Lewis acids. For example, compare the efficacy of acetic acid with a solid-supported acid like amorphous carbon-supported sulfonic acid (AC-SO3H).[1] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading, but be mindful of potential side reactions. |
| Suboptimal Reaction Temperature | 1. Temperature Screening: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 100 °C) to find the optimal condition.[1] 2. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress at different temperatures. |
| Inappropriate Solvent | 1. Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, chloroform, toluene, or solvent-free conditions).[2] 2. Solubility Check: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. |
| Poor Quality Starting Materials | 1. Purity Verification: Check the purity of your pyrazolone and hydrazine derivatives using techniques like NMR or melting point analysis. 2. Purification: If necessary, purify the starting materials by recrystallization or column chromatography. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | 1. Catalyst Choice: The nature of the catalyst can influence the regioselectivity. Experiment with both protic and aprotic catalysts. 2. Steric Hindrance: Consider the steric bulk of the substituents on your starting materials, as this can direct the cyclization to a specific position. |
| Incomplete Cyclization | 1. Extended Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Incomplete reactions may show the presence of intermediate hydrazones. 2. Increase Temperature: A higher temperature may be required to drive the cyclization to completion. |
| Side Reactions | 1. Milder Conditions: If side reactions are prevalent, try running the reaction under milder conditions (lower temperature, less catalyst). 2. Inert Atmosphere: If oxidation is a concern, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the synthesis of pyrazolo[3,4-c]pyrazoles.
Protocol 1: General Procedure for Catalyst Screening in Pyrazolo[3,4-c]pyrazole Synthesis
This protocol outlines a method for screening different catalysts for the synthesis of a target pyrazolo[3,4-c]pyrazole.
-
Reaction Setup: In a series of reaction vials, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 0.1 mmol of acetic acid, 10 mg of AC-SO3H, 0.05 mmol of Cu(II) acetylacetonate).[1][2]
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol) to each vial.
-
Reactant Addition: Add hydrazine hydrate (1.2 mmol) to each vial.
-
Reaction: Stir the reaction mixtures at a set temperature (e.g., 80 °C) for a specified time (e.g., 6 hours).
-
Monitoring: Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC.
-
Work-up and Analysis: After the reaction is complete, cool the mixtures to room temperature, and isolate the product. Analyze the yield and purity of the product from each reaction to determine the optimal catalyst.
Protocol 2: Optimized Synthesis of a Pyrazolo[3,4-c]pyrazole Derivative using a Solid Acid Catalyst
This protocol is an example of an optimized procedure using an amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst.[1]
-
Reactant Mixture: In a round-bottom flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and AC-SO3H (5 mg).
-
Solvent: Add ethanol (2.0 mL).
-
Reaction: Stir the mixture at room temperature for 30-45 minutes.
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation: Upon completion, filter the reaction mixture and wash the solid with ethanol (3 x 5.0 mL).
-
Purification: If necessary, recrystallize the product from ethanol to obtain the pure pyrazolo[3,4-b]pyridine-5-carboxylate.
Note: While this protocol is for a related pyrazolo[3,4-b]pyridine, the principles of using a solid acid catalyst can be adapted for pyrazolo[3,4-c]pyrazole synthesis.
Visualizing the Synthetic Workflow
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for your pyrazolo[3,4-c]pyrazole synthesis.
Caption: A decision-making workflow for catalyst selection and optimization.
General Reaction Mechanism: Acid-Catalyzed Cyclocondensation
This diagram outlines the proposed mechanism for the acid-catalyzed cyclocondensation of a pyrazolone with hydrazine.
Caption: Proposed mechanism for acid-catalyzed pyrazolo[3,4-c]pyrazole formation.
References
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
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Technical Support Center: Optimizing Pyrazolo[3,4-c]pyrazole Synthesis
A Guide to Mastering Reaction Temperature for Enhanced Yield and Purity
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-c]pyrazoles and related fused heterocyclic systems. Temperature is arguably one of the most critical parameters in these reactions, directly influencing reaction kinetics, selectivity, and the final yield. This document provides in-depth, experience-driven answers to common challenges and questions related to temperature optimization.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in the synthesis of pyrazolo[3,4-c]pyrazoles?
A1: Reaction temperature is the primary lever for controlling the kinetic energy of molecules in the reaction mixture. For the synthesis of complex heterocyclic scaffolds like pyrazolo[3,4-c]pyrazoles, temperature dictates:
-
Reaction Rate: Sufficient thermal energy is required to overcome the activation energy barrier for the desired cyclization and condensation steps. Suboptimal temperatures can lead to sluggish or incomplete reactions[1].
-
Selectivity: Many syntheses of fused pyrazoles involve multiple competing reaction pathways. Temperature can be tuned to favor the activation of the desired pathway over the formation of side products, such as regioisomers or decomposition products[2].
-
Reagent Stability: Starting materials, intermediates, and even the final product can be thermally labile. Excessive heat can lead to degradation, significantly reducing the isolated yield[1].
-
Solubility: Temperature affects the solubility of reactants and catalysts, which is crucial for achieving a homogeneous reaction environment and ensuring efficient molecular interactions.
Q2: What are the general consequences of setting the reaction temperature too low?
A2: An insufficient reaction temperature is a common cause of failed or low-yielding reactions. The primary consequences are:
-
Incomplete Conversion: The most common outcome is a reaction that stalls, leaving a significant amount of unreacted starting material. This is because the system lacks the necessary energy to surmount the activation barrier of the rate-limiting step.
-
Formation of Kinetic, Non-Thermodynamic Products: In some cases, a lower temperature may favor the formation of a less stable, kinetically-favored intermediate that fails to convert to the desired final product.
-
Extended Reaction Times: To achieve a reasonable conversion at low temperatures, reaction times may need to be impractically long, increasing the risk of reagent degradation over time.
Q3: What are the risks associated with an excessively high reaction temperature?
A3: While heat can accelerate a reaction, excessive temperature is often counterproductive. The main risks include:
-
Product and Reagent Degradation: The complex, often aromatic, structures of pyrazolo[3,4-c]pyrazoles can be susceptible to thermal decomposition, leading to a complex mixture of impurities and a lower yield of the desired compound.
-
Formation of Side Products: Higher temperatures can provide sufficient activation energy for undesired side reactions, such as polymerization, elimination, or the formation of thermodynamically stable but unwanted isomers[2].
-
Solvent and Safety Issues: Operating near or above the boiling point of the solvent can create pressure buildup, posing a significant safety hazard. It can also lead to solvent loss over the course of the reaction, changing reactant concentrations. For some solvent-free reactions, very high temperatures (e.g., 160 °C) may be necessary, but this requires careful control and substrate stability[3][4].
Troubleshooting Guide: Temperature-Related Issues
Problem 1: My reaction shows very low or no conversion to the desired pyrazolo[3,4-c]pyrazole product.
-
Potential Cause: The reaction temperature is likely too low to overcome the activation energy for the key cyclization step. Many multi-component reactions or cyclocondensations require heating to proceed at an appreciable rate[1]. While some pyrazole syntheses can occur at room temperature, many require elevated temperatures, sometimes in the range of 60-120°C or even higher, depending on the specific methodology[5][6].
-
Recommended Solution:
-
Systematic Temperature Increase: Incrementally increase the reaction temperature in a series of small-scale trial experiments. Good starting points are 60 °C, 80 °C, and 100 °C, or the reflux temperature of the chosen solvent[3][4].
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the appearance of the product spot/peak at each temperature[1][2]. This provides direct evidence of the temperature's effect on the reaction rate.
-
Consider Solvent Choice: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. If a higher temperature is needed, switch to a higher-boiling solvent (e.g., from ethanol to DMF or toluene)[3].
-
Problem 2: The reaction is fast, but the final product is impure with many side products.
-
Potential Cause: The reaction temperature is too high, promoting undesired reaction pathways or causing decomposition of the target molecule. High temperatures can enable side reactions that have a higher activation energy than the desired reaction, leading to a complex product mixture[2].
-
Recommended Solution:
-
Reduce the Temperature: Systematically lower the reaction temperature in 10-20 °C increments. Even a modest reduction can significantly improve selectivity by disfavoring high-energy side reactions.
-
Optimize Reaction Time: At a slightly lower temperature, the reaction will be slower. It is crucial to re-optimize the reaction time to maximize the yield of the desired product while minimizing the formation of impurities. Continue to monitor the reaction closely via TLC or LC-MS[1].
-
Check Catalyst Loading: In catalyzed reactions, excessive temperature combined with high catalyst loading can often lead to a "runaway" reaction and the formation of byproducts. Consider reducing both temperature and catalyst concentration.
-
Problem 3: I am observing the formation of a regioisomeric byproduct.
-
Potential Cause: When using unsymmetrical starting materials, the formation of regioisomers is a common challenge[2]. Temperature can influence the regioselectivity. One regioisomer might be the kinetically favored product (formed faster at lower temperatures), while the other is the thermodynamically favored product (more stable and favored at higher temperatures where the reaction is reversible).
-
Recommended Solution:
-
Vary the Temperature Systematically: Run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 100 °C) and analyze the ratio of the regioisomers produced using techniques like NMR or LC-MS.
-
Analyze the Trend: If the ratio of the desired isomer increases at lower temperatures, it is likely the kinetic product. If it increases at higher temperatures, it is the thermodynamic product. This information is key to optimizing the reaction conditions for the desired outcome. The selectivity of pyrazole formation from 1,3-diketones, for example, has been shown to be highly dependent on reaction conditions[7].
-
Data Summary: Temperature Effects in Fused Pyrazole Synthesis
The optimal temperature for pyrazole synthesis is highly dependent on the specific reactants, solvent, and catalyst system employed. The following table summarizes conditions from various literature precedents for related pyrazolo-fused systems, illustrating the wide range of effective temperatures.
| Pyrazolo-fused System | Reaction Conditions | Optimal Temperature (°C) | Observed Yield | Reference |
| Pyrazolo[3,4-d]pyrimidine | Sodium alkoxide in alcohol | 60 °C | Good | [5] |
| Pyrazolo[3,4-b]pyridine | Solvent-free | 100-110 °C | High-yielding | [3] |
| Pyrazolo[3,4-b]pyridine | Acetic Acid / Triethylamine | 150-160 °C | 86-98% | [4] |
| Pyrazolo[3,4-b]quinoline | Water-alcohol environment | 60 °C | Good (within 60 min) | [6] |
| Pyrazolo[3,4-b]pyridine | DMF, ZrCl₄ | 95 °C | Not specified | [1] |
| Pyrazole | Ionic Liquid [HDBU][OAc] | 95 °C | Up to 93% | [8] |
Protocol: Experimental Workflow for Temperature Optimization
This protocol outlines a systematic, self-validating approach to determine the optimal reaction temperature for your pyrazolo[3,4-c]pyrazole synthesis.
Methodology:
-
Establish Baseline: Based on literature for similar reactions, choose an initial temperature to test. If no precedent exists, start with room temperature (approx. 25 °C).
-
Set Up Parallel Reactions: Prepare at least three identical small-scale reactions (e.g., 0.1-0.5 mmol scale).
-
Assign Temperatures: Place each reaction under identical stirring conditions but at different temperatures. A recommended screening range is:
-
Reaction 1: Room Temperature (25 °C)
-
Reaction 2: Moderate Heat (e.g., 60 °C)
-
Reaction 3: High Heat (e.g., 100 °C or solvent reflux)
-
-
Monitor Progress: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Analyze each aliquot by TLC or LC-MS to assess the consumption of starting material and the formation of the product and any byproducts.
-
Analyze Results: After a set period (e.g., 24 hours), quench all reactions. Work up each reaction identically and isolate the crude product. Determine the crude yield and assess the purity by NMR, LC-MS, or another suitable analytical technique.
-
Select & Refine:
-
If the highest yield and purity are obtained at one of the tested temperatures, select it for larger-scale synthesis.
-
If the optimal temperature appears to be between two points (e.g., better than 60 °C but more decomposition at 100 °C), you can perform a second round of optimization with a narrower temperature range (e.g., 70 °C, 80 °C, 90 °C).
-
Workflow Visualization
Caption: Experimental workflow for systematic temperature optimization.
References
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- BenchChem. (2025).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in the Synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Welcome to the technical support guide for the synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists. The pyrazolo[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, but its synthesis can be sensitive to reaction conditions, with the choice of solvent being a paramount factor for success. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on solvent-related causes and solutions.
Q1: My reaction yield is consistently low (<40%). What are the most likely solvent-related causes?
A1: Low yield is a common challenge and can often be traced back to suboptimal solvent selection, which impacts reactant solubility, reaction kinetics, and side-product formation.
-
Cause 1: Poor Solubility of Reactants. The synthesis, typically involving the condensation of hydrazine with a cyano-containing precursor (like a malononitrile derivative), requires that all reactants remain sufficiently dissolved to react. If your starting materials are not fully soluble, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate.
-
Solution:
-
Switch to a more effective solvent. If you are using a non-polar solvent, switch to a polar protic solvent like ethanol or a polar aprotic solvent like N,N-Dimethylformamide (DMF). Polar solvents are generally better at dissolving the polar reactants and intermediates involved.[1]
-
Consider a solvent mixture. A co-solvent system, such as Ethanol/Water or Toluene/Methanol, can sometimes provide the ideal balance of solubility for different reactants.[2]
-
Increase the reaction temperature. Refluxing the reaction mixture is a standard procedure that increases both solubility and reaction rate. Ensure the chosen solvent's boiling point is appropriate for the reaction's thermal requirements.
-
-
Cause 2: Inefficient Cyclization/Dehydration. The final ring-closing step is often a dehydration-cyclization process. Protic solvents play a crucial role here by facilitating the necessary proton transfers.
-
Solution:
-
Use a protic solvent. Ethanol and acetic acid are excellent choices. Ethanol can act as a proton source/sink to stabilize intermediates, while acetic acid can serve as both a catalyst and a solvent to accelerate the dehydration steps.[1][3]
-
Add a catalytic amount of acid. If using a less acidic solvent like ethanol, adding a few drops of glacial acetic acid or a Lewis acid catalyst can significantly improve the yield by promoting the final cyclization.[4]
-
Q2: I'm observing a significant, insoluble side product, possibly a polymer. How can my solvent choice mitigate this?
A2: The formation of polymeric or intractable side products often results from uncontrolled side reactions of highly reactive intermediates, such as Michael additions or undesired condensations.
-
Cause: Runaway Side Reactions. Highly polar aprotic solvents like DMF or DMSO can sometimes overly activate reactants, leading to undesired polymerization, especially at elevated temperatures. Malononitrile and its derivatives, common precursors for aminopyrazoles, are particularly susceptible to self-condensation.[5]
-
Solution:
-
Switch to a less activating solvent. A switch from DMF to a protic solvent like ethanol can moderate the reactivity of the intermediates, favoring the desired intramolecular cyclization over intermolecular polymerization.
-
Control the addition of reagents. Instead of adding all reactants at once, try a slow, dropwise addition of the hydrazine solution to the solution of the cyano-precursor. This keeps the concentration of the reactive species low at any given time, minimizing side reactions.
-
Optimize the reaction temperature. Lowering the temperature may slow the desired reaction, but it will often slow the undesired side reactions even more. Monitor the reaction by TLC to find the optimal balance.
-
Q3: The reaction is very slow and fails to reach completion, even after extended reflux. Could the solvent be the culprit?
A3: A stalled reaction points to a high activation energy barrier for a key step, which the solvent is failing to lower effectively.
-
Cause 1: Inadequate Proton Transfer. As mentioned, the mechanism involves several proton transfer steps. Aprotic solvents, unless used with an acid catalyst, are poor proton donors and can slow these steps dramatically.
-
Solution:
-
The primary solution is to use a protic solvent (ethanol, methanol, acetic acid) or to add an acid catalyst to your aprotic solvent system.[1]
-
-
Cause 2: Insufficient Reaction Temperature. The solvent's boiling point dictates the maximum temperature under standard reflux conditions. If this temperature is too low, the reaction may not have enough energy to proceed.
-
Solution:
-
Switch to a higher-boiling solvent. If you are using ethanol (b.p. 78 °C), consider switching to n-butanol (b.p. 118 °C) or DMF (b.p. 153 °C). This allows the reaction to be run at a higher temperature, which can overcome the activation energy barrier. Microwave-assisted synthesis can also be employed to reach higher temperatures rapidly.[6][7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of protic solvents like ethanol in this synthesis?
A1: Protic solvents like ethanol are often the first choice for this class of reaction for several key reasons:
-
Solubility: They provide a good balance for dissolving both the hydrazine hydrate (which is polar) and the often moderately polar organic precursors.
-
Proton Shuttling: They act as a proton shuttle. The synthesis involves nucleophilic attack of hydrazine on a nitrile (cyano) group, forming an intermediate that must tautomerize and cyclize. Ethanol's hydroxyl group can donate and accept protons, stabilizing charged intermediates and lowering the activation energy of these steps.[5]
-
Product Precipitation: In many cases, the final this compound product is less soluble in cold ethanol than the starting materials. This allows for simple isolation by cooling the reaction mixture and filtering the precipitated product, which drives the reaction equilibrium towards completion.
Q2: When should I consider using a polar aprotic solvent like DMF or DMSO?
A2: While protic solvents are a good starting point, polar aprotic solvents have distinct advantages in certain scenarios:
-
Enhanced Solubility: For very complex or sterically hindered starting materials that have poor solubility in alcohols, DMF or DMSO can be superior.
-
Higher Temperatures: Their high boiling points are ideal for reactions that are sluggish even in refluxing ethanol.
-
Regioselectivity: In syntheses where regioisomers are possible (e.g., using an unsymmetrical precursor), the choice of solvent can influence the outcome. Aprotic dipolar solvents have been reported to improve regioselectivity in some pyrazole syntheses.[1] However, be mindful of their potential to promote side reactions and the difficulty in removing them during workup due to their high boiling points.
Q3: Can this synthesis be performed under solvent-free conditions?
A3: Yes, solvent-free or "green" chemistry approaches have been successfully developed for the synthesis of related aminopyrazole structures.[8][9] These methods often involve grinding the reactants together, sometimes with a solid-phase catalyst, and heating the mixture. The advantages include reduced solvent waste, potentially faster reaction times, and simpler workup. This is particularly effective in multicomponent reactions where the reactants can form a eutectic melt.[9]
Part 3: Data Summary & Recommended Protocol
Table 1: Qualitative Comparison of Common Solvents
| Solvent | Type | Boiling Point (°C) | Key Advantages | Potential Drawbacks |
| Ethanol | Polar Protic | 78 | Good solubility, facilitates proton transfer, easy to remove, allows product precipitation. | May not be sufficient for sluggish reactions; lower boiling point. |
| Water | Polar Protic | 100 | "Green" solvent, excellent for dissolving hydrazine salts. | Product may be too soluble; solubility of organic precursors can be low. |
| Acetic Acid | Polar Protic | 118 | Acts as both solvent and acid catalyst, accelerating dehydration. | Can be corrosive; may cause side reactions (e.g., acetylation). |
| DMF | Polar Aprotic | 153 | Excellent dissolving power, high boiling point for slow reactions. | Difficult to remove, can promote side reactions, hygroscopic. |
| Toluene | Non-polar | 111 | Can be used with a Dean-Stark trap to remove water and drive cyclization. | Poor solubility for highly polar reactants like hydrazine hydrate. |
Optimized Experimental Protocol
This protocol is a generalized starting point based on common literature procedures for the synthesis of aminopyrazoles from hydrazine and a dinitrile precursor.[5][10]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dinitrile precursor (1.0 eq).
-
Solvent Addition: Add 30-40 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Catalyst (Optional): Add 3-5 drops of glacial acetic acid or triethylamine to the mixture. The choice of acid or base catalyst depends on the specific mechanism and should be determined from literature precedents for your specific precursor.
-
Reagent Addition: Add hydrazine hydrate (1.05 eq) dropwise to the stirring solution over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).
Part 4: Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis, with a focus on solvent-based solutions.
Caption: Troubleshooting flowchart for pyrazolopyrazole synthesis.
References
- BenchChem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Bekkali, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7204. [Link]
- Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. [Link]
- Karrouchi, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-216. [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Al-Omran, F., et al. (2009). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-10. [Link]
- Zhang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 345-365. [Link]
- Patil, S. S., et al. (2021). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile derivatives. Indian Journal of Chemistry, 60B, 711-717.
- Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 345-365. [Link]
- Mohammat, M. F., et al. (2018). Synthesis and Molecular Docking Studies of Pyrano[2,3-c] Pyrazole-3-Carboxylates as Potential Inhibitors of Plasmodium Falciparum.
- Oishi, T., et al. (2018).
- Kamal, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1167-1191. [Link]
- Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 884-933. [Link]
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. [Link]
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. [Link]
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. [Link]
- Quiroga, J., et al. (2020).
- Ostache, N.-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chim.it [chim.it]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Welcome to the technical support center for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Introduction to the Stability of this compound
This compound is a nitrogen-rich heterocyclic compound with significant potential in medicinal chemistry.[1] Its unique structure, featuring both a dihydropyrazole and an aminopyrazole moiety, makes it a versatile scaffold for drug design. However, these same functional groups can be susceptible to degradation under certain experimental and storage conditions. Understanding the potential degradation pathways is crucial for maintaining the compound's purity, activity, and shelf-life. This guide will walk you through the primary degradation mechanisms—oxidation, hydrolysis, and photodegradation—and provide actionable protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to oxidizing agents, non-neutral pH conditions (both acidic and basic), and exposure to light, particularly UV radiation. The amino group and the dihydropyrazole ring are the most reactive sites for degradation.
Q2: How can I visually detect if my sample of this compound has degraded?
A2: While visual inspection is not a definitive method, degradation can sometimes be indicated by a change in color of the solid compound or its solutions. For example, the formation of oxidized species, such as azo compounds, can lead to the appearance of a yellow or brown hue. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are necessary for accurate assessment.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator at 2-8°C. Avoid storing in solutions for extended periods.
Q4: I've observed a new peak in the HPLC chromatogram of my sample. What could it be?
A4: A new peak in the HPLC chromatogram likely indicates the presence of a degradation product. Depending on the experimental conditions, this could be an oxidation product (e.g., an azo dimer), a hydrolytic product, or a photoproduct. To identify the unknown peak, a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Issue 1: Suspected Oxidative Degradation
-
Symptoms:
-
Appearance of a new, less polar peak in the reverse-phase HPLC chromatogram.
-
A noticeable color change in the sample, often to yellow or brown.
-
Reduced potency or activity in biological assays.
-
-
Causality: The aminopyrazole moiety is susceptible to oxidation.[2][3] Oxidizing agents, including atmospheric oxygen, can lead to the formation of azo-dimers or other oxidized species. This process can be accelerated by the presence of metal ions.
-
Troubleshooting Workflow:
Workflow for troubleshooting oxidative degradation.
Issue 2: Suspected Hydrolytic Degradation
-
Symptoms:
-
Appearance of new, more polar peaks in the reverse-phase HPLC chromatogram.
-
Inconsistent results in aqueous buffers.
-
pH-dependent changes in sample stability.
-
-
Causality: The dihydropyrazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. While pyrazoles are generally stable, the dihydro- form is less aromatic and more prone to cleavage. The stability of similar heterocyclic compounds has been shown to be pH-dependent.[4][5]
-
Troubleshooting Workflow:
Issue 3: Suspected Photodegradation
-
Symptoms:
-
Degradation observed in samples left on the benchtop exposed to light.
-
Appearance of multiple new peaks in the HPLC chromatogram.
-
Inconsistent results between experiments performed on different days (varying light exposure).
-
-
Causality: Pyrazole derivatives can undergo photochemical transformations upon exposure to UV light. [6][7]This can lead to complex reactions, including ring cleavage and rearrangements. The chromophoric nature of the pyrazolopyrazole system makes it susceptible to absorbing light, which can initiate these degradation pathways.
-
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation products of this compound, which is essential for developing a stability-indicating analytical method.
[8][9]1. Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize before analysis.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution of the compound (100 µg/mL) to a UV lamp (254 nm) for 24 hours. Keep a control sample in the dark.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products.
| Stress Condition | Typical Observation | Potential Degradation Pathway |
| 0.1 M HCl, 60°C | Formation of more polar degradants | Acid-catalyzed hydrolysis/ring-opening |
| 0.1 M NaOH, 60°C | Formation of more polar degradants | Base-catalyzed hydrolysis/ring-opening |
| 3% H₂O₂, RT | Formation of less polar degradants | Oxidation of the amino group |
| 80°C (solid/solution) | Moderate degradation | Thermally induced decomposition |
| UV Light (254 nm) | Formation of multiple degradants | Photolytic cleavage and rearrangement |
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
[10][11][12]1. Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV at an appropriate wavelength (determine by UV scan, likely around 254 nm).
2. Gradient Elution Program:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
3. Method Validation:
-
Inject the mixture of stressed samples from the forced degradation study.
-
Optimize the gradient to achieve baseline separation of the parent compound from all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate.
- Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. ResearchGate.
- Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.
- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC - PubMed Central.
- Theoretical Study of the Stability and Chemical Reactivity of a Series of Dihydropyrazoles with Antiproliferative Activities. Chemical Science International Journal.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH.
- Stability indicating study by using different analytical techniques. IJSDR.
- A Short Review on Pyrazole Derivatives and their Applications. ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. PMC - NIH.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.
- Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. Amanote Research.
- Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. ACS Omega.
- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. ResearchGate.
- Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. World Journal of Pharmacy and Pharmaceutical Sciences.
- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmacy and Pharmaceutical Sciences.
- PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE | CBU International Conference Proceedings [ojs.journals.cz]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1,6-dihydropyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties make it an attractive framework for the design of novel therapeutic agents targeting a range of biological processes. This guide provides a comparative analysis of the biological activities of various derivatives of this core structure, with a focus on their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation.
The Versatile Pyrazolo[3,4-c]pyrazole Core: A Hub of Biological Activity
The pyrazolo[3,4-c]pyrazole nucleus is a fused bicyclic system containing four nitrogen atoms. This arrangement imparts a rigid conformation and specific hydrogen bonding capabilities, making it an ideal scaffold for interacting with biological macromolecules. The 3-amino substituent, in particular, serves as a crucial pharmacophore, often acting as a key hydrogen bond donor in interactions with target proteins. The diverse biological activities exhibited by these derivatives stem from the ability to readily modify the scaffold at various positions, allowing for the fine-tuning of their pharmacological profiles.[1][2][3]
Kinase Inhibition: Targeting the ATP-Binding Site
A significant area of investigation for this compound derivatives is their potent inhibitory activity against various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.
Comparative Analysis of Kinase Inhibitory Activity
Several studies have explored the potential of these derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For instance, a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been investigated for their ability to target the understudied PCTAIRE family of kinases, including CDK16.[5]
| Compound/Derivative | Target Kinase | IC50/EC50 (nM) | Cell Line | Reference |
| Compound 1 | CDK16 | 33 | - | [5] |
| Compound 2 | PCTAIRE family | 20-120 | - | [5] |
| Compound 3 | PFTAIRE family | 50-180 | - | [5] |
| Derivative 4 | CDK5 | 410 | - | [6] |
| Derivative 4 | GSK-3 | 1500 | - | [6] |
| Derivative 4 | DYRK1A | 11000 | - | [6] |
Note: The specific structures of compounds 1, 2, and 3 can be found in the cited reference. Derivative 4 is 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a structurally related compound.
Structure-Activity Relationship (SAR) Insights
The kinase inhibitory potency and selectivity of these derivatives are highly dependent on the nature and position of substituents on the pyrazolo[3,4-c]pyrazole core.
-
Substitution at the N1 and N6 positions: Modification at these positions can influence the orientation of the molecule within the ATP-binding pocket of the kinase, impacting potency and selectivity.
-
Substitution on the 3-amino group: Acylation or further substitution on the 3-amino group can modulate the hydrogen bonding interactions with the kinase hinge region.
-
Substitution on the pyrazole ring: Introduction of various groups on the pyrazole ring can lead to interactions with other regions of the ATP-binding site, thereby enhancing affinity and selectivity.[7]
Caption: Key structural features influencing kinase inhibitory activity.
Anticancer Activity: A Multi-pronged Attack
The anticancer properties of this compound derivatives are often linked to their kinase inhibitory activity, leading to cell cycle arrest and apoptosis.[1][8] However, other mechanisms may also contribute to their cytotoxic effects.
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of these compounds has been evaluated against a panel of human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 7f | MCF-7 (Breast) | < 1 | [9] |
| Compound 7f | Other MTX-resistant lines | < 1 | [9] |
| Compound 8k | MCF-7 (Breast) | 0.17 | [10] |
| Compound 1 | K562 (Leukemia) | 7.31 (pIC50) | [11] |
| Compound 3a | A549 (Lung) | 5.988 | [12] |
| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [13] |
| Compound 7 | A549 (Lung) | 68.75 | [13] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [12] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [12] |
Note: The specific structures of these compounds can be found in the cited references.
Signaling Pathways Targeted by Pyrazolo[3,4-c]pyrazole Derivatives
These compounds can interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.
Caption: Signaling pathways targeted by anticancer pyrazolo[3,4-c]pyrazoles.
Antimicrobial Activity: A Renewed Hope Against Resistance
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[3][14][15]
Comparative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 1-8 | [14] |
| Compound 12 | E. coli | 1 | [14] |
| Compound 9 | S. aureus (MDR) | 4 | [16] |
| Compound 9 | S. epidermidis (MDR) | 4 | [16] |
| Compound 9 | E. faecalis (MDR) | 4 | [16] |
| Compound 3c | Staphylococci | 32-64 | [17] |
| Compound 7e | P. aeruginosa & S. aureus | - | [18] |
| Compound 21c | Multi-drug resistant strains | 0.25 | [15] |
| Compound 23h | Multi-drug resistant strains | 0.25 | [15] |
Note: The specific structures of these compounds can be found in the cited references.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK5)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
Histone H1 peptide substrate
-
[-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted compound, 20 µL of the kinase/substrate mixture (containing CDK5/p25 and Histone H1), and 10 µL of [-32P]ATP solution.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable software.
Causality Behind Experimental Choices:
-
[-32P]ATP: The use of a radiolabeled ATP allows for the sensitive detection of phosphate transfer to the substrate, which is a direct measure of kinase activity.
-
Histone H1: This is a well-established and readily available substrate for many kinases, including CDK5.
-
Filter plates: These plates allow for the separation of the phosphorylated substrate (which binds to the filter) from the unreacted ATP, enabling accurate quantification of kinase activity.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Causality Behind Experimental Choices:
-
MTT: This tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
DMSO: This solvent is used to dissolve the for-azan crystals, allowing for spectrophotometric quantification.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method allows for the testing of multiple concentrations of a compound simultaneously, providing a quantitative measure of its antimicrobial activity.
-
Standardized Inoculum: Using a standardized number of microorganisms ensures the reproducibility and comparability of the results.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The structure-activity relationship studies highlighted herein provide a roadmap for the rational design of more potent and selective molecules. Future research should focus on expanding the chemical diversity of these derivatives, exploring their efficacy in in vivo models, and elucidating their detailed mechanisms of action. The continued investigation of this promising chemical class holds the key to discovering next-generation therapies for a wide range of diseases.
References
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Shirley, D. J., et al. (2020). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 6(8), 2166-2177.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. (n.d.).
- Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. (2023). Journal of Microbiology and Biotechnology.
- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry, 30(11), 2561-2566.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(7), 653.
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules, 26(16), 4991.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2020). Journal of Biomolecular Structure and Dynamics, 38(14), 4268-4286.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Scientific Reports, 12(1), 19696.
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry, 46(11), 5293-5309.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International Journal of Molecular Sciences, 24(6), 5319.
- MIC values of pyrazoles 3a-c and 4a-c against bacteria of the... (n.d.).
- Synthesis and biological evaluation of novel pyrazole compounds. (2010). Bioorganic & Medicinal Chemistry, 18(16), 5685-5696.
- Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-363.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). RSC Advances, 12(28), 17765-17774.
- Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). Bioorganic & Medicinal Chemistry Letters, 41, 127996.
- Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2016). ChemInform, 47(34).
- Overview on Biological Activities of Pyrazole Derivatives. (2022). In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioalllied Sciences, 8(1), 2-17.
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The 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole Scaffold: A Comparative Guide for Kinase Inhibitor Discovery
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor scaffolds is both vast and intricate. The selection of a core chemical structure is a critical decision that dictates potency, selectivity, and ultimately, the therapeutic potential of a drug candidate. This guide provides an in-depth, objective comparison of the 3-amino-1,6-dihydropyrazolo[3,4-c]pyrazole scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data and methodological insights. Our analysis will focus primarily on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target of significant interest in oncology.
The Rise of the Pyrazole-Based Scaffolds in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, lauded for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1] Its derivatives have given rise to numerous successful kinase inhibitors. The fusion of a pyrazole ring with other heterocyclic systems, such as in the pyrazolo[3,4-d]pyrimidine scaffold, has been a particularly fruitful strategy, creating bioisosteres of the natural ATP purine ring.[2] This guide will delve into a specific, yet less explored, member of this family: the this compound core.
The this compound Scaffold: Initial Promise as a CDK2 Inhibitor
The 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a derivative of the core scaffold, emerged as a novel class of potent CDK2 inhibitors in the mid-2000s.[3] Researchers at Nerviano Medical Sciences reported the discovery of compounds with nanomolar activity against CDK2/cyclin A and the ability to inhibit tumor cell proliferation.[3] This initial success highlighted the potential of this bicyclic system as a promising starting point for the development of targeted cancer therapeutics.
A key example from this class, compound 1 (structure not disclosed in the reference), demonstrated an IC50 of 0.038 µM against CDK2/cyclin A.[3] The 3-amino group is crucial for its activity, forming hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many Type I ATP-competitive inhibitors.
Comparative Analysis of Kinase Inhibitor Scaffolds for CDK2
To objectively assess the this compound scaffold, we will compare it against three other well-established scaffolds targeting CDK2:
-
Pyrazolo[3,4-d]pyrimidine: A widely used scaffold and a known bioisostere of purines.[2]
-
(4-Pyrazolyl)-2-aminopyrimidine: A more recent scaffold that has yielded highly potent and selective CDK2 inhibitors.
-
3-Amino-1H-pyrazole (monocyclic): The basic building block, to understand the contribution of the fused ring system.
Potency and Efficacy
The following table summarizes the inhibitory activities of representative compounds from each scaffold class against CDK2.
| Scaffold | Representative Compound | CDK2 IC50 (nM) | Reference |
| 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | Compound from Pevarello et al. | 38 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 from a 2022 study | 57 | [4] |
| (4-Pyrazolyl)-2-aminopyrimidine | Compound 17 from a 2024 study | 0.29 | [5] |
| 3-Amino-1H-pyrazole | Compound CAN508 | 350 | [6] |
From this data, it is evident that while the this compound scaffold shows potent nanomolar activity, more recent developments with scaffolds like (4-pyrazolyl)-2-aminopyrimidine have achieved sub-nanomolar potency.[5] This suggests that while the initial promise of the pyrazolo[3,4-c]pyrazole core was significant, further optimization may be required to compete with the most potent CDK2 inhibitors discovered to date.
Selectivity
Kinase inhibitor selectivity is paramount to minimize off-target effects and associated toxicities. The initial report on the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold also noted inhibitory activity against Aurora-A kinase, indicating a degree of polypharmacology.[3] A later study on 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives showed that the most active compound, 11a , also inhibited CDK5 and GSK3β.[7]
In contrast, extensive structure-activity relationship (SAR) studies on the (4-pyrazolyl)-2-aminopyrimidine scaffold have led to compounds with high selectivity for CDK2 over other CDKs and a broader panel of kinases.[5] For instance, compound 17 from this series was found to be highly selective against CDKs 1, 4, 6, 7, and 9.[5]
The pyrazolo[3,4-d]pyrimidine scaffold has a more varied selectivity profile depending on the specific substitutions. Some derivatives have shown multi-kinase inhibitory activity, while others have been optimized for selectivity.[8]
This highlights a key consideration for drug developers: the inherent promiscuity of a scaffold versus its capacity for optimization towards a desired selectivity profile.
Binding Mode and Structure-Activity Relationship (SAR)
The binding mode of these scaffolds within the ATP pocket of CDK2 is crucial for their inhibitory activity. While a crystal structure of a this compound derivative in complex with CDK2 is not publicly available, we can infer its binding from related structures. The 3-amino group is expected to form canonical hydrogen bonds with the backbone carbonyl of Leu83 and the backbone NH of Leu83 in the hinge region of CDK2, mimicking the adenine of ATP.[2] The fused dihydropyrrole ring system will occupy the ribose-binding pocket and provide a vector for further substitutions to enhance potency and selectivity.
The crystal structure of CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 4FKG) reveals these key hinge interactions.[9] Similarly, pyrazolo[1,5-a]pyrimidine inhibitors also engage the hinge region.[10]
The SAR for the this compound scaffold indicates that substitution at the 1-position of the pyrazole ring and the 5-position of the dihydropyrrole ring can significantly modulate activity.[3][7] For the (4-pyrazolyl)-2-aminopyrimidine scaffold, SAR studies have shown that modifications on both the pyrazole and pyrimidine rings are critical for achieving high potency and selectivity.[5]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays in kinase inhibitor profiling.
Kinase Inhibition Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity in a high-throughput format.[11]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the europium and XL665 are brought into close proximity through this binding event, Förster Resonance Energy Transfer (FRET) occurs, generating a specific fluorescent signal.
Step-by-Step Protocol:
-
Compound Plating: Dispense 0.5 µL of the test compound (in 50% DMSO) into a 384-well low-volume plate.
-
Enzyme Addition: Add 5.5 µL of the kinase (e.g., CDK2/cyclin A) solution in enzymatic buffer.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Substrate and ATP Addition: Add 2 µL of the biotinylated substrate and 2 µL of ATP solution to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Add 10 µL of the detection reagent mixture (Europium anti-phospho-antibody and SA-XL665 in detection buffer containing EDTA to stop the reaction).
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring fluorescence at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the amount of phosphorylated substrate.
Kinase Binding Assay (LanthaScreen®)
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based method to quantify the binding of an inhibitor to a kinase.[1]
Principle: The assay relies on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP-binding site by a test compound. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used. When the Alexa Fluor™ 647-labeled tracer is bound to the kinase-antibody complex, a high FRET signal is observed. An inhibitor competing for the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Component Preparation: Prepare 3x solutions of the test compound, the kinase/antibody mixture, and the tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3x test compound solution.
-
Add 5 µL of the 3x kinase/antibody mixture.
-
Add 5 µL of the 3x tracer solution.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium). The ratio of acceptor to donor emission is calculated.
Pharmacokinetic (ADME) Considerations
The drug-like properties of a scaffold are as important as its potency and selectivity. While specific ADME data for the this compound scaffold is limited in the public domain, studies on related pyrazolo[3,4-d]pyrimidines have highlighted challenges with poor aqueous solubility. This can be a significant hurdle for oral bioavailability. However, formulation strategies such as encapsulation in nanoparticles or liposomes have been shown to improve the pharmacokinetic profiles of these compounds. In silico ADMET predictions for pyrazole-based compounds can also provide early insights into their potential liabilities.[10]
Synthesis of the this compound Scaffold
The synthesis of the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is achievable through a multi-step solution-phase protocol that is amenable to parallel synthesis for library generation.[3] A general synthetic route is outlined below.
Caption: General synthetic workflow for the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold.
More recent work has also detailed the synthesis and functionalization of the core 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazole ring system using hydrazine condensations and cross-coupling reactions.
Conclusion and Future Perspectives
The this compound scaffold demonstrated early promise as a potent inhibitor of CDK2. Its rigid, bicyclic structure provides a solid foundation for engaging the ATP-binding site of kinases. However, a comparative analysis reveals that in the highly competitive field of CDK2 inhibitor development, other scaffolds, such as the (4-pyrazolyl)-2-aminopyrimidine, have been more extensively optimized to achieve superior potency and selectivity.
For researchers considering the this compound scaffold, several key points should be considered:
-
Potential for Optimization: The scaffold's initial nanomolar potency suggests that further medicinal chemistry efforts could lead to more competitive inhibitors. Exploring a wider range of substitutions at the 1- and 5-positions is a logical next step.
-
Selectivity Profiling: A comprehensive kinase selectivity screen of any new derivatives is crucial to understand their off-target effects and to guide further optimization.
-
Addressing Physicochemical Properties: Early assessment of solubility and other ADME properties is essential to avoid late-stage attrition.
The journey of a kinase inhibitor from a promising scaffold to a clinical candidate is long and challenging. While the this compound scaffold may not currently be at the forefront of CDK2 inhibitor research, its unique structural features and demonstrated biological activity warrant its consideration as a valuable starting point for novel kinase inhibitor discovery programs.
References
- El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(7), 853-864.
- Kang, Y.N., & Stuckey, J.A. (2013). Crystal structure of the cdk2 in complex with aminopyrazole inhibitor.
- Trinquet, E., et al. (2004). HTRF: A technology for drug discovery. Cisbio Bioassays.
- Hazel, P., & Freemont, P.S. (2010). Crystal structure of CDK2 in complex with inhibitor BS-194.
- Bhatia, C., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313.
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Pharmaceutical Chemistry Journal, 27(19), 2791-2804.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay.
- Brummond, K. M., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112-3126.
- Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(46), 33623-33642.
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The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-c]pyrazole Analogs
The relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led medicinal chemists to explore the vast chemical space of heterocyclic compounds. Among these, fused heterocyclic systems have garnered significant attention due to their rigid structures and ability to present diverse pharmacophoric features in a defined three-dimensional space. The pyrazolo[3,4-c]pyrazole scaffold, a fused bicyclic system containing four nitrogen atoms, has emerged as a promising framework in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-c]pyrazole analogs, offering insights into the chemical subtleties that govern their biological functions.
The Pyrazolo[3,4-c]pyrazole Core: A Privileged Structure
The pyrazolo[3,4-c]pyrazole ring system is a unique bicyclic heterocycle that marries the electronic properties of two fused pyrazole rings. This arrangement results in a planar, aromatic scaffold with multiple sites for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The inherent characteristics of this core, including its hydrogen bonding capabilities and potential for π-π stacking interactions, make it an attractive starting point for the design of targeted therapeutics.
Comparative Analysis of Biological Activities
Recent research has unveiled the potential of pyrazolo[3,4-c]pyrazole derivatives across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3] This section will delve into a comparative analysis of these activities, underpinned by experimental data.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyrazole analogs. For instance, certain derivatives have shown inhibitory activity against liver cancer (HepG2) cells.[1] The mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.
A comparative study of aryl-substituted pyrazolo[3,4-c]pyrazole-4,6-diones demonstrated that the electronic nature of the substituent on the phenyl ring significantly influences their cytotoxic activity. Electron-withdrawing groups were found to enhance the anticancer effects, suggesting that modulation of the electron density of the aromatic substituent is a key SAR consideration.
Antimicrobial and Antifungal Activity
The global challenge of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Pyrazolo[3,4-c]pyrazole derivatives have shown promise in this arena.[1][2] A recent study detailed the synthesis of a novel pyrazolo[3,4-c]pyrazole derivative with both antibacterial and antifungal properties, indicating its potential for broad-spectrum antimicrobial applications.[1][2] The SAR in this context often revolves around the lipophilicity and steric bulk of the substituents, which influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Analgesic and Anti-inflammatory Properties
Chronic inflammation and pain are debilitating conditions with a significant need for new therapeutic interventions. A series of 3-(aryl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazole-2(3H)-carboxamides and their corresponding carbothioamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[3] The study revealed that the nature of the substituent on the aryl ring plays a crucial role in modulating these activities.
Table 1: Comparative Anti-inflammatory Activity of Pyrazolo[3,4-c]pyrazole Analogs [3]
| Compound | R | % Inhibition of Carrageenan-induced Paw Edema |
| IVa1 | H | 45.2 |
| IVb1 | 4-CH3 | 52.8 |
| IVc1 | 4-OCH3 | 58.1 |
| IVd1 | 4-Cl | 65.4 |
| IVe1 | 4-NO2 | 72.3 |
| Indomethacin | - | 78.5 |
The data clearly indicates that electron-withdrawing groups at the para-position of the aryl ring enhance anti-inflammatory activity, with the nitro-substituted analog (IVe1) exhibiting the highest potency among the tested compounds.[3]
Key Structure-Activity Relationship Insights
Based on the available data, several key SAR principles for the pyrazolo[3,4-c]pyrazole scaffold can be delineated.
-
Aryl Substituents at Position 3: The nature of the substituent on an aryl ring at the 3-position is a critical determinant of activity. Electron-withdrawing groups (e.g., nitro, chloro) generally enhance anti-inflammatory and cytotoxic activities, likely by modulating the electronic properties of the entire molecule and its interaction with biological targets.[3]
-
Substitution at the Pyrazole Nitrogens: Modifications at the nitrogen atoms of the pyrazole rings, such as the introduction of carboxamide or carbothioamide moieties, have been shown to be crucial for analgesic and anti-inflammatory effects.[3] The choice between an oxygen or sulfur atom in this position can influence the compound's hydrogen bonding capacity and overall polarity, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
To facilitate further research and validation, this section provides a representative experimental protocol for the synthesis and biological evaluation of pyrazolo[3,4-c]pyrazole analogs, based on established methodologies.[3]
General Procedure for the Synthesis of 4-(Aryl)-3-methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazoles (IVa1-e1)
-
A mixture of an appropriate aromatic aldehyde (0.01 mol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solid product that separates out is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 4-(arylmethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one.
-
A mixture of the synthesized pyrazolin-5-one derivative (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (30 mL) is refluxed for 8-10 hours.
-
The excess solvent is removed under reduced pressure, and the resulting solid is filtered, washed with cold ethanol, and dried.
-
The final product is purified by recrystallization from a suitable solvent.
In-vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)
-
Wistar albino rats of either sex (150-200 g) are divided into groups of six animals each.
-
The test compounds are administered orally as a suspension in 1% gum acacia at a dose of 100 mg/kg. The control group receives only the vehicle, and the standard group receives indomethacin (10 mg/kg).
-
After 30 minutes of drug administration, 0.1 mL of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The pyrazolo[3,4-c]pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity. The clear dependence of anti-inflammatory and anticancer efficacy on the electronic properties of substituents provides a rational basis for the design of more potent and selective analogs. Future research should focus on expanding the diversity of substituents at various positions of the pyrazolo[3,4-c]pyrazole core and exploring a wider range of biological targets. The synthesis of libraries of these compounds, coupled with high-throughput screening, will undoubtedly accelerate the identification of new drug candidates based on this promising heterocyclic framework.
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A Senior Application Scientist's Guide to In Vitro Kinase Assays for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a novel chemical scaffold to a potent and selective kinase inhibitor is paved with rigorous biochemical testing. The 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole core is a privileged scaffold, known to yield potent inhibitors of various protein kinases, making it a focal point in modern oncology and inflammation research. This guide provides an in-depth comparison of contemporary in vitro kinase assay protocols tailored for the characterization of these specific derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Rise of the Pyrazolo[3,4-c]pyrazole Scaffold in Kinase Inhibition
The pyrazole motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. The bicyclic this compound scaffold, in particular, has demonstrated significant potential as a versatile template for designing inhibitors against key kinase families. These include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs), all of which are critical regulators of cell cycle progression, mitosis, and inflammatory signaling, respectively.[1][2][3] The development of potent inhibitors targeting these kinases is a major focus in the search for novel therapeutics.[4][5]
Choosing the Right Tool: A Comparative Overview of Kinase Assay Platforms
The selection of an appropriate assay platform is a critical decision that influences data quality, throughput, and the types of mechanistic insights that can be gleaned. The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor (usually ATP) to a substrate (a peptide or protein).[6] The inhibition of this process by a compound like a this compound derivative is then quantified. Here, we compare the leading technologies.
| Assay Technology | Principle | Advantages | Disadvantages | Best For |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7] | "Gold standard" direct measurement of catalytic activity, high sensitivity, compatible with diverse substrates.[8][9] | Requires handling of radioactive materials, generates radioactive waste, lower throughput, discontinuous.[10] | Orthogonal validation, detailed kinetic studies. |
| Luminescence-Based | Measures the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo™).[6][11] | Homogeneous ("add-and-read"), high-throughput, non-radioactive, excellent signal-to-background.[11] | Indirect measurement, susceptible to ATP-competitive inhibitors that also inhibit luciferase. | High-throughput screening (HTS), IC50 determination. |
| Fluorescence-Based | Various formats including TR-FRET, Fluorescence Polarization (FP), and simple fluorescence intensity.[7] | Homogeneous, high-throughput, non-radioactive, allows for real-time monitoring in some formats.[7] | Susceptible to interference from fluorescent compounds or light scattering.[12][13] | HTS, fragment screening, binding affinity studies. |
Causality in Assay Selection:
-
For primary high-throughput screening (HTS) of a library of pyrazolo[3,4-c]pyrazole derivatives, luminescence-based assays like ADP-Glo™ are often preferred. Their "add-and-read" format is amenable to automation, and the positive correlation between signal and kinase activity simplifies data interpretation.[14][15][16]
-
For secondary screening and potency determination (IC50) , both luminescence and fluorescence-based methods are excellent. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, offer a robust alternative that is less susceptible to compound interference.[12][13][17]
-
For mechanism of action studies and to eliminate false positives, the radiometric assay remains the definitive standard as it directly measures the transfer of phosphate.[8][9]
Visualizing the Workflow: From Compound to IC50
The journey to characterizing an inhibitor involves a systematic workflow. The following diagram illustrates the key stages.
Caption: Data analysis workflow for IC50 determination.
Trustworthiness of the Protocol: A Self-Validating System
To ensure the trustworthiness of your results, every assay plate should include controls that validate the run:
-
Z'-factor: This statistical parameter assesses the quality of the assay. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [6] Z' = 1 - [(3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|]
-
Reference Inhibitor: Include a known inhibitor (e.g., Staurosporine) with a well-characterized IC50. The IC50 obtained for the reference compound should fall within an acceptable range of its historical value.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration. [18]For comparative studies, it is crucial to use a consistent ATP concentration, typically at or near the Michaelis constant (Kₘ) of the kinase. [19]
Hypothetical Performance Data for Pyrazolo[3,4-c]pyrazole Derivatives
The following table presents hypothetical, yet realistic, data for two lead compounds from this chemical class against our target kinases, illustrating how results can be clearly summarized for comparison.
| Compound ID | Target Kinase | Assay Format | ATP Conc. (µM) | IC50 (nM) | Z'-factor |
| PZP-001 | CDK2/Cyclin A | ADP-Glo™ | 25 | 45 | 0.82 |
| PZP-001 | Aurora A | TR-FRET | 10 | 850 | 0.79 |
| PZP-002 | CDK2/Cyclin A | ADP-Glo™ | 25 | 1,200 | 0.85 |
| PZP-002 | Aurora A | TR-FRET | 10 | 25 | 0.81 |
| Staurosporine | CDK2/Cyclin A | ADP-Glo™ | 25 | 15 | 0.84 |
| Staurosporine | Aurora A | TR-FRET | 10 | 20 | 0.80 |
From this data, a researcher could conclude that PZP-001 is a potent and relatively selective CDK2 inhibitor, while PZP-002 is a potent and selective Aurora A inhibitor. This direct comparison is the goal of a well-executed screening cascade.
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A Comparative Guide to the Synthesis of Pyrazolo[3,4-c]pyrazoles: An In-Depth Analysis for Researchers and Drug Development Professionals
The pyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and rich nitrogen content give rise to unique electronic properties and a high propensity for engaging in multiple hydrogen bonding interactions, making it a valuable core for the design of novel therapeutic agents and functional materials. The growing importance of this scaffold necessitates a clear understanding of the available synthetic routes to access its derivatives. This guide provides a critical comparison of the primary synthetic strategies for constructing the pyrazolo[3,4-c]pyrazole ring system, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
Introduction: The Significance of the Pyrazolo[3,4-c]pyrazole Core
The fusion of two pyrazole rings to form the pyrazolo[3,4-c]pyrazole system creates a unique molecular architecture with a distinct arrangement of nitrogen atoms. This arrangement is crucial for its biological activity, which has been explored in various contexts, including the development of anti-inflammatory, analgesic, and antimicrobial agents.[1] The synthetic accessibility and the potential for diverse functionalization of this scaffold are key factors driving its exploration in drug discovery programs.
Route 1: Condensation of Pyrazolone Derivatives with Hydrazines
One of the most established and straightforward methods for the synthesis of pyrazolo[3,4-c]pyrazoles involves the condensation of a pre-formed pyrazolone derivative with a hydrazine. This approach builds the second pyrazole ring onto an existing one.
Mechanistic Rationale
The reaction typically proceeds through the initial formation of a hydrazone intermediate by the reaction of a carbonyl group on the pyrazolone precursor with hydrazine. Subsequent intramolecular cyclization, often facilitated by acid or base catalysis, leads to the formation of the bicyclic pyrazolo[3,4-c]pyrazole core. The choice of catalyst and reaction conditions can influence the reaction rate and yield.
Experimental Protocol: Synthesis of 1,3a,4,5-tetrahydro-3-methyl-4-(pyridin-4-yl)pyrazolo[3,4-c]pyrazole
A common starting material for this route is a chalcone derived from a pyrazolone. The following protocol is adapted from the work of Sonwane, S. B. et al.[1]
Step 1: Synthesis of the Pyrazolone Chalcone Intermediate
-
A mixture of 5-methyl-2,4-dihydro-3H-pyrazol-3-one and a heterocyclic aldehyde (e.g., pyridine-4-carbaldehyde) is prepared in the presence of a base such as sodium acetate.
-
The reaction mixture is typically refluxed in a suitable solvent like acetic acid.
-
The resulting chalcone is isolated by pouring the reaction mixture onto crushed ice and recrystallizing from an appropriate solvent (e.g., ethanol).
Step 2: Cyclization to the Pyrazolo[3,4-c]pyrazole
-
The synthesized pyrazolone chalcone (0.01 mole) and hydrazine hydrate (0.01 mole) are dissolved in acetic acid.
-
Anhydrous sodium acetate (0.02 mole) is added to the mixture.
-
The reaction mixture is refluxed for 10 hours.
-
After cooling, the mixture is filtered, and the filtrate is poured onto crushed ice.
-
The solid product is collected and recrystallized from ethanol to yield the desired pyrazolo[3,4-c]pyrazole derivative.[1]
Performance and Limitations
This method is generally reliable and utilizes readily available starting materials. The yields reported for this type of synthesis are typically in the range of 60-80%.[1] However, a key limitation is the requirement for a multi-step procedure to first prepare the functionalized pyrazolone precursor. The reaction conditions, particularly the prolonged reflux, may not be suitable for sensitive substrates.
Route 2: Intramolecular Cycloaddition Strategies
Intramolecular cycloaddition reactions offer a powerful and elegant approach to constructing fused heterocyclic systems in a single step. For the synthesis of pyrazolo[3,4-c]pyrazoles, this would typically involve a pyrazole precursor bearing functionalities that can undergo an intramolecular [3+2] cycloaddition. While direct examples for the pyrazolo[3,4-c]pyrazole core are not abundant in the reviewed literature, the principles can be extrapolated from the synthesis of related fused systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c][2][3]oxazoles.[4][5]
Conceptual Mechanistic Pathway
An intramolecular 1,3-dipolar cycloaddition could be envisioned starting from a pyrazole derivative bearing both a 1,3-dipole (such as a nitrile imine or a diazo compound) and a dipolarophile (such as an alkene or alkyne) in the same molecule. The proximity of these reactive groups would facilitate an intramolecular reaction to form the second five-membered ring.
Diagram: Conceptual Intramolecular Cycloaddition for Pyrazolo[3,4-c]pyrazole Synthesis
Caption: Conceptual workflow for intramolecular cycloaddition.
Hypothetical Experimental Protocol
Based on analogous transformations, a hypothetical protocol could involve:
-
Synthesis of the Precursor: A pyrazole core would be functionalized with a side chain containing a latent 1,3-dipole and a dipolarophile. For example, a pyrazole with an N-allyl group and a C-hydrazonoyl chloride.
-
In Situ Generation of the 1,3-Dipole: Treatment with a base would generate the reactive nitrile imine in the presence of the tethered alkene.
-
Intramolecular Cycloaddition: Heating the reaction mixture would then promote the intramolecular cycloaddition to furnish the pyrazolo[3,4-c]pyrazole skeleton.
Potential Advantages and Challenges
The primary advantage of such a strategy would be its efficiency in building molecular complexity in a single, often highly stereocontrolled, step. However, the synthesis of the required precursors can be complex and may involve multiple steps. Furthermore, controlling the regioselectivity of the cycloaddition can be a challenge.
Route 3: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry due to their high atom economy and operational simplicity. While specific MCRs leading directly to the pyrazolo[3,4-c]pyrazole core are not extensively documented, the application of MCRs in the synthesis of related fused pyrazoles, such as pyrazolo[3,4-b]pyridines, is well-established and provides a blueprint for potential future developments.[2][4][6]
Conceptual Mechanistic Pathway for a Hypothetical MCR
A hypothetical one-pot, four-component reaction for the synthesis of a pyrazolo[3,4-c]pyrazole derivative could involve the reaction of a β-ketoester, a hydrazine, an aldehyde, and another equivalent of a hydrazine derivative. The reaction would likely proceed through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization steps to build the bicyclic core in a single operation.
Diagram: Conceptual Multicomponent Reaction for Pyrazolo[3,4-c]pyrazole Synthesis
Caption: Conceptual flow of a multicomponent reaction.
Potential Advantages and Challenges
The main advantages of an MCR approach would be its operational simplicity, time and resource efficiency, and the ability to generate diverse libraries of compounds by varying the starting materials. The primary challenge lies in the development of a robust MCR that selectively yields the desired pyrazolo[3,4-c]pyrazole scaffold with good yields and purity, as the complex reaction cascade can often lead to the formation of multiple side products.
Comparison of Synthesis Routes
| Feature | Route 1: Condensation | Route 2: Intramolecular Cycloaddition (Hypothetical) | Route 3: Multicomponent Reaction (Hypothetical) |
| Generality | Well-established for this scaffold. | Less explored for this specific scaffold. | Not yet reported for this specific scaffold. |
| Number of Steps | Multi-step (precursor synthesis required). | Potentially fewer steps for core formation. | One-pot reaction. |
| Yields | Moderate to good (e.g., 66%[1]). | Potentially high for the cyclization step. | Highly variable, dependent on the specific reaction. |
| Reaction Conditions | Often requires prolonged heating.[1] | Can vary from mild to harsh. | Often mild, can be performed under green conditions.[2][4][6] |
| Substrate Scope | Dependent on the availability of pyrazolone precursors. | Limited by the synthesis of complex precursors. | Potentially broad, allowing for diverse substitution patterns. |
| Key Advantages | Reliable and uses known chemistry. | High efficiency in building complexity. | High atom economy and operational simplicity. |
| Key Disadvantages | Requires pre-functionalized starting materials. | Precursor synthesis can be challenging. | Reaction discovery and optimization can be difficult. |
Conclusion and Future Perspectives
The synthesis of pyrazolo[3,4-c]pyrazoles is currently dominated by condensation-based methods, which offer a reliable, albeit sometimes lengthy, route to this important heterocyclic core. While intramolecular cycloaddition and multicomponent reaction strategies have been successfully applied to related fused pyrazole systems, their application to the direct synthesis of pyrazolo[3,4-c]pyrazoles remains an area ripe for exploration. The development of novel, efficient, and versatile synthetic methods, particularly one-pot MCRs, will be crucial for accelerating the discovery of new pyrazolo[3,4-c]pyrazole-based drug candidates and functional materials. Future research in this area should focus on expanding the toolbox of synthetic methodologies to enable the rapid and diverse synthesis of this valuable scaffold.
References
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- Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research.
- Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][2][3]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. MDPI.
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- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH.
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- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
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A Comparative Guide to the Purity Analysis of Synthesized 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole by High-Performance Liquid Chromatography
Introduction
The pyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant pharmacological potential.[1][2] The synthesis of derivatives such as 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole opens avenues for the development of novel therapeutics. However, the synthetic route, often involving multi-step reactions like hydrazine condensations and cross-coupling, can introduce a variety of impurities, including starting materials, intermediates, and regioisomers.[3] For researchers in drug development, ensuring the purity and quality of the synthesized active pharmaceutical ingredient (API) is not merely a procedural step but a regulatory and scientific necessity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. We will move beyond a simple recitation of parameters to explain the causality behind our experimental choices, grounding our recommendations in established analytical principles and regulatory standards, primarily those set forth by the International Conference on Harmonisation (ICH).[4][5]
The Analytical Challenge: Why HPLC is the Gold Standard
This compound, with its fused heterocyclic rings and primary amine group, is a polar molecule. The primary analytical challenge lies in achieving adequate separation between the main compound and structurally similar impurities. These impurities may differ only slightly in polarity or structure, making selective quantification difficult.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is the definitive technique for this task.[6] Its high resolving power, sensitivity, and reproducibility make it ideal for separating components in a complex mixture, providing precise and accurate quantification of the main peak and any impurities.[7][8]
Comparative Analysis of HPLC Methodologies
The success of an HPLC purity analysis hinges on the strategic selection of the stationary phase (column) and the mobile phase. Below, we compare common alternatives.
Stationary Phase (Column) Selection: A Matter of Selectivity
The choice of column chemistry dictates the primary mode of interaction and, therefore, the selectivity of the separation. For a polar, nitrogen-containing heterocycle, several reversed-phase chemistries are viable.[9]
| Stationary Phase | Key Characteristics & Interactions | Best Suited For | Causality Behind Choice |
| C18 (Octadecylsilane) | The industry standard; provides strong hydrophobic retention. Excellent for resolving non-polar to moderately polar compounds. | General-purpose screening and robust, validated methods for a wide range of analytes. | The pyrazole core has sufficient hydrophobicity to be retained on a C18 column, providing a good starting point for method development. Its well-understood behavior ensures method robustness. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic rings of the pyrazole scaffold. | Separating aromatic isomers or compounds with subtle structural differences that are not resolved on a C18. | If impurities include isomers where the primary difference is the position of a substituent on an aromatic ring, the π-π interactions of a Phenyl-Hexyl phase can provide the unique selectivity needed for separation. |
| Polar-Embedded (e.g., RP-Amide) | Contains polar functional groups (like amides) embedded in the alkyl chains. This provides enhanced retention for polar compounds and reduces peak tailing for basic analytes like amines. | Improving peak shape for basic compounds and providing stable retention in highly aqueous mobile phases. | The amino group in the target molecule can cause peak tailing on traditional C18 columns due to interaction with residual silanols. A polar-embedded phase shields these silanols, resulting in sharper, more symmetrical peaks and thus more accurate integration. |
Recommendation: Begin method development with a standard C18 column due to its versatility. If peak tailing is observed for the main amine peak, or if key impurities co-elute, a Polar-Embedded phase is the logical next choice.
Mobile Phase Modifier Selection: Optimizing Peak Shape and Ionization
The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, requires a modifier to control the ionization state of the analyte and improve chromatography.
| Modifier | Mechanism & Effect | Advantages | Disadvantages |
| Formic Acid (0.1%) | An acidic additive that protonates the amino group (R-NH3+), leading to better peak shape and solubility in the mobile phase. | MS-Compatible: Volatile and ideal for LC-MS applications to identify unknown impurity peaks. | Less acidic than TFA, may not be sufficient to fully suppress silanol interactions on all columns. |
| Trifluoroacetic Acid (TFA) (0.1%) | A strong ion-pairing agent that pairs with the protonated amine, masking its charge and improving retention and peak shape. | Excellent peak shape for basic compounds. Provides strong retention. | Not MS-Friendly: Causes significant ion suppression in mass spectrometry. Can be difficult to remove from the column. |
| Phosphate Buffer (e.g., 20 mM, pH 3.0) | Provides precise pH control, ensuring consistent ionization and retention times. | Highly robust and reproducible retention times, ideal for QC environments. | Non-volatile: Not compatible with LC-MS and can precipitate if the organic solvent concentration is too high, potentially damaging the HPLC system. |
Recommendation: For routine purity analysis with UV detection, 0.1% Formic Acid in the mobile phase is the optimal choice, providing a good balance of peak shape, column health, and the invaluable option of being compatible with mass spectrometry for impurity identification.[10]
Visualizing the Workflow and Synthetic Context
To provide a clearer picture, the following diagrams illustrate the analytical workflow and the potential origin of impurities during synthesis.
Caption: High-level workflow for HPLC purity analysis.
Caption: Plausible synthetic pathway and potential impurity formation.
Recommended Experimental Protocol
This protocol represents a robust starting point for the purity analysis of this compound.
Materials and Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks, pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power and is a robust, widely available stationary phase suitable for this compound class. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with a modifier to ensure protonation of the amine for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with a consistent modifier concentration to prevent baseline drift during the gradient. |
| Gradient | 5% B to 95% B over 20 min, hold for 5 min, return to 5% B over 1 min, equilibrate for 4 min. | A broad gradient ensures that both polar and potential non-polar impurities are eluted from the column, providing a complete purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | PDA Detector, 254 nm | 254 nm is a common wavelength for aromatic heterocyclic compounds. A PDA detector is crucial for checking peak purity across the entire UV spectrum. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
Sample Preparation
-
Standard Preparation (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Preparation (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.
Method Validation: A Self-Validating System
A method is not trustworthy until it is validated. The protocol must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[4][11]
System Suitability Testing (SST)
Before any analysis, the system's performance is verified by injecting the reference standard solution five times.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates | ≥ 2000 | Measures the column's efficiency and resolving power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[11] |
Validation Parameters and Hypothetical Data
The following table summarizes the key validation parameters and presents plausible results for a well-developed method.
| Parameter | Method | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the main peak. | Pass |
| Linearity | Analyze 5 concentrations (e.g., 50-150% of target). | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the target concentration.[11] | 80-120% |
| Accuracy | Spike known amounts of standard into the sample at 3 levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery. | 99.5% - 101.2% |
| Precision (Repeatability) | 6 replicate preparations at 100% concentration. | %RSD ≤ 2.0% | %RSD = 0.8% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | S/N ≥ 10 | 0.05% of target |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2). | System suitability parameters must pass. | Pass |
Conclusion
The purity analysis of synthesized this compound is a critical step in its development as a potential pharmaceutical agent. A systematic approach to HPLC method development, beginning with a C18 column and a formic acid-modified mobile phase, provides a robust foundation. This guide has demonstrated that by understanding the physicochemical properties of the analyte and potential impurities, one can make informed decisions on column and mobile phase selection. The ultimate trustworthiness of any analytical data rests upon a rigorous validation process, performed in accordance with ICH guidelines, which transforms a method into a reliable, self-validating system for quality control.
References
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Validation of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole structure by X-ray crystallography
An Objective Guide to the Definitive Structural Validation of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole and its Analogs
In the landscape of modern drug discovery, the pyrazolo[3,4-c]pyrazole scaffold has emerged as a privileged structure due to its prevalence in compounds exhibiting a wide range of biological activities.[1][2] For researchers and drug development professionals, the unambiguous determination of the three-dimensional atomic arrangement of novel derivatives, such as this compound, is a cornerstone of successful and efficient lead optimization. While a suite of analytical techniques provides crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for irrefutable validation.
This guide offers a comprehensive comparison of X-ray crystallography with other widely used analytical methods, providing the experimental context and data-driven insights necessary for a robust structural elucidation workflow.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's structure in the solid state. By diffracting X-rays off a well-ordered crystal lattice, this technique allows for the precise determination of bond lengths, bond angles, and stereochemistry, leaving no ambiguity in the final structural assignment. For complex heterocyclic systems like pyrazolo[3,4-c]pyrazoles, where isomers can be challenging to distinguish by other means, X-ray crystallography is invaluable.[3][4]
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a newly synthesized compound to a validated crystal structure follows a meticulous, multi-step process. The following protocol outlines the typical workflow for a novel pyrazolo[3,4-c]pyrazole derivative.
Step 1: Crystal Growth
The primary challenge often lies in obtaining single crystals of sufficient quality for diffraction. This is more of an art than a science, frequently requiring the screening of numerous conditions.
-
Method: Slow evaporation is a common starting point. A solution of the compound (e.g., 5-10 mg) is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with water) in a small vial.
-
Procedure: The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Rationale: The gradual increase in concentration allows molecules to self-assemble into a highly ordered crystal lattice. The choice of solvent is critical as it influences solubility and molecular packing.
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray data collection.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector is used.[2]
-
Procedure: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.
-
Rationale: The diffraction pattern contains information about the repeating unit cell of the crystal and the arrangement of atoms within it.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.
-
Software: Specialized software packages like SHELXS and SHELXL are used for structure solution and refinement.[2]
-
Procedure:
-
Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. This is an iterative process that minimizes the R-factor, a measure of the agreement between the experimental data and the crystallographic model.
-
-
Rationale: This computational process transforms the diffraction data into a three-dimensional model of the molecule.
Step 4: Structure Validation
The final refined structure is rigorously validated to ensure its accuracy.
-
Key Parameters: The R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF) are key indicators of the quality of the refinement. For a well-refined small molecule structure, an R1 value below 5% is generally considered excellent.
-
Procedure: The structure is checked for any inconsistencies, and the final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
A Comparative Overview: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the definitive structure, other techniques are indispensable for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6][7] For pyrazolo[3,4-c]pyrazole derivatives, a combination of 1D and 2D NMR experiments can map out the complete atomic connectivity.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the piecing together of the molecular skeleton. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying long-range correlations between protons and carbons, which can help in assigning the correct isomeric form.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence. This is critical for confirming that the synthesized compound has the expected composition.[12]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the masses of the fragments, MS/MS can provide clues about the structure and connectivity of the molecule.[13][14]
Data Comparison: Choosing the Right Tool
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry | Atomic connectivity, chemical environment of nuclei | Molecular weight, elemental formula, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ions) |
| Key Advantage | Unambiguous and definitive structural determination[15][16] | Provides structural information in solution, useful for studying dynamics | High sensitivity, accurate mass for formula determination[10][13] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow | Cannot determine absolute stereochemistry, interpretation can be complex for isomers | Does not directly provide 3D structural information |
| Typical Application | Absolute proof of structure, resolving stereochemical ambiguities | Routine structural confirmation, elucidation of novel structures in solution | Confirmation of molecular formula, identification of unknowns in mixtures |
A Synergistic Workflow for Structural Validation
In practice, these techniques are not used in isolation but rather in a complementary fashion to build a comprehensive and self-validating picture of a new molecule.
Initially, HRMS confirms the elemental composition, and NMR spectroscopy is used to propose a putative structure. If any ambiguity remains, or for the definitive validation of a novel scaffold, single-crystal X-ray crystallography is employed to provide the final, irrefutable proof of structure.
Conclusion
For drug development professionals working with novel chemical entities like this compound, establishing the correct molecular structure is a non-negotiable prerequisite for further investigation. While NMR and mass spectrometry are essential tools in the chemist's arsenal, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. By integrating these techniques into a logical workflow, researchers can proceed with confidence, knowing that their structure-activity relationship studies are built on a solid and accurately determined foundation.
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A Comparative Guide to Aminopyrazole Isomers in Drug Discovery: The Unique Advantages of the Fused Pyrazolo[3,4-c]pyrazole Scaffold
Abstract
The aminopyrazole motif is a cornerstone of modern medicinal chemistry, celebrated for its synthetic tractability and its role as a "privileged scaffold" in developing a wide array of therapeutic agents.[1][2][3][4] The positional isomerism of the amino group—at the C3, C4, or C5 position—profoundly alters the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its biological activity. This guide provides an in-depth comparison of the classical monocyclic isomers (3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole) and contrasts them with the structurally distinct, fused bicyclic system: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. We will explore how the rigid, pre-organized nature of this fused scaffold offers significant advantages in the design of highly potent and selective kinase inhibitors, supported by comparative data and detailed experimental protocols.
The Fundamental Building Blocks: 3-, 4-, and 5-Aminopyrazole Isomers
The functionalization of the pyrazole nucleus with an amino group creates a versatile pharmacophore capable of engaging in critical hydrogen bond interactions with biological targets.[3] However, not all isomers are created equal. The placement of the exocyclic amino group dictates the molecule's fundamental physicochemical properties.
Physicochemical and Structural Considerations
A critical feature of 3- and 5-aminopyrazoles is their existence as a mixture of tautomers in solution, a phenomenon that can influence receptor binding and synthetic reactivity.[5] 4-aminopyrazole, by contrast, does not exhibit this specific form of tautomerism.
-
Tautomerism: 3-Aminopyrazole (3-AP) and 5-aminopyrazole (5-AP) are in equilibrium. DFT calculations and experimental IR spectroscopy have shown that the 3-AP tautomer is generally more stable by approximately 10 kJ mol⁻¹.[5] This equilibrium is crucial, as either tautomer may be the active form that binds to a biological target.
-
Basicity and H-Bonding: The position of the amino group influences the pKa of the molecule and its role as a hydrogen bond donor/acceptor. The 3-amino and 5-amino isomers are frequently utilized to form key hydrogen bonds with the hinge region of kinase enzymes, acting as bioisosteres of adenine.[6][7]
Caption: Tautomerism between 3-aminopyrazole and 5-aminopyrazole.
Comparative Biological Activity
The choice of isomer is a critical first step in a drug discovery campaign, as each has demonstrated a propensity for different therapeutic applications.
-
Kinase Inhibition: 3-AP and 5-AP derivatives are prolific as kinase inhibitors.[8] The 3-AP scaffold is a key component of inhibitors targeting Cyclin-Dependent Kinases (CDKs) and AXL kinase, while 5-AP derivatives have shown significant promise as inhibitors of p38 MAPK and Bruton's tyrosine kinase (BTK).[1][2][8]
-
Anticonvulsant Activity: Comparative studies have revealed that 3-AP derivatives generally exhibit stronger anticonvulsant activity than their 5-AP counterparts.[8] 4-AP derivatives have also been explored for these properties.[1]
-
Antimicrobial Activity: 5-AP derivatives have been the basis for compounds with notable antimicrobial effects, showing superior activity against bacteria like S. aureus and E. coli when compared directly to 3-AP analogues in some studies.[8]
| Isomer Class | Primary Therapeutic Area | Representative Target(s) | Key Finding | Reference |
| 3-Aminopyrazole | Oncology, Neurology | CDKs, AXL, Sodium Channels | Generally stronger anticonvulsant activity compared to 5-AP.[8] | [8],[9] |
| 4-Aminopyrazole | Neurology, Inflammation | Various | Reduced anticancer/anti-inflammatory activity vs. 3-AP/5-AP, but noted for anticonvulsant and antioxidant properties.[1] | [1],[3] |
| 5-Aminopyrazole | Inflammation, Oncology | p38 MAPK, BTK, FGFR | Versatile scaffold for kinase inhibitors and potent antimicrobial agents.[8][10][11] | [8],[10] |
The Fused System: this compound
Fusing a second pyrazole ring to the first creates the pyrazolo[3,4-c]pyrazole scaffold. This transformation from a flexible monocyclic system to a rigid, planar bicyclic system has profound implications for drug design. While synthetically more challenging, this scaffold provides a structurally pre-organized framework that can minimize the entropic penalty of binding to a target protein, often leading to enhanced potency.
Structural Uniqueness and Rationale for Use
The this compound core maintains the key 3-aminopyrazole motif but locks it into a specific conformation.
-
Rigidity and Planarity: Unlike monocyclic pyrazoles which have rotational freedom around substituent bonds, the fused system is conformationally restricted. This rigidity is highly advantageous in kinase inhibitor design, where precise positioning of hydrogen bond donors and acceptors within the ATP binding site is paramount for high-affinity interactions.
-
Vectorial Projection of Substituents: The fused core provides a stable platform from which to project substituents into specific pockets of a target protein. This allows for more rational structure-activity relationship (SAR) studies, as changes in activity can be more directly attributed to the modification rather than to unforeseen conformational changes.
-
Application in CDK Inhibition: This specific scaffold has been successfully developed into a potent class of CDK2 inhibitors.[12] The bicyclic core effectively mimics the purine ring of ATP, with the 3-amino group forming the critical hydrogen bonds to the kinase hinge region, while the rest of the scaffold allows for substitutions that confer selectivity and improved pharmacokinetic properties.
Caption: Simplified pathway of G1/S cell cycle transition regulated by CDKs.
Comparative Data: CDK2 Inhibition
While direct, side-by-side comparisons of optimized leads from each scaffold class are rare in single publications, we can synthesize a comparison from representative examples in the literature. The 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, a close analogue and precursor concept to the dihydropyrazolo[3,4-c]pyrazole, demonstrates the power of the fused ring system.
| Scaffold Type | Representative Compound Example | Target | IC₅₀ (nM) | Key Insight | Reference |
| 3-Aminopyrazole | (Generic Substituted) | CDK2/CycA | 1 - 500+ | Activity is highly dependent on substitution patterns to orient the core. | [9] |
| Pyrazolo[3,4-d]pyrimidine | (Various Derivatives) | CDK2/CycA | 61 - 100+ | A common and potent fused scaffold, demonstrating the benefit of a bicyclic system. | ,[6] [7] |
| 3-Amino-tetrahydropyrrolo[3,4-c]pyrazole | (Optimized Derivative) | CDK2/CycA | < 10 | The rigid, fused pyrrolo-pyrazole scaffold leads to compounds with potent, nanomolar activity. [12] | [12] |
Analysis: The data illustrates a clear trend: while monocyclic 3-aminopyrazoles are effective starting points, fusing a second ring to create a rigid bicyclic system (like pyrazolo[3,4-d]pyrimidines or the pyrazolo[3,4-c]pyrazole family) consistently leads to highly potent inhibitors. [6][12]The this compound scaffold provides a framework that is pre-organized for optimal interaction with the kinase hinge, requiring less conformational energy upon binding and resulting in higher affinity.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent standard, validated methodologies for the synthesis and evaluation of aminopyrazole-based inhibitors.
Representative Synthesis: 1-Aryl-3-amino-1H-pyrazole-4-carbonitrile
This protocol describes a common method for synthesizing a 3-aminopyrazole core, which serves as a precursor for more complex derivatives. The reaction relies on the condensation of a hydrazine with an activated nitrile.
Causality: The reaction between an arylhydrazine and ethoxymethylenemalononitrile is a classic and robust method for pyrazole synthesis. The ethoxy group acts as an excellent leaving group following the initial nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization onto one of the nitrile groups is thermodynamically favored, leading to the stable aromatic pyrazole ring.
Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve arylhydrazine hydrochloride (10 mmol) in absolute ethanol (30 mL).
-
Base Addition: Add sodium acetate (12 mmol) to the solution to neutralize the hydrochloride salt and free the hydrazine base in situ. Stir for 15 minutes at room temperature.
-
Condensation: Add ethoxymethylenemalononitrile (10 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (1 x 10 mL). The product is typically of high purity, but can be recrystallized from ethanol if necessary.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay: CDK2/Cyclin A Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound against CDK2.
Causality: The ADP-Glo™ Kinase Assay is a self-validating system for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, preventing further kinase activity and interference. Second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity. An inhibitor will reduce ADP production, leading to a lower luminescent signal.
Caption: Experimental workflow for a luminescent-based CDK2 inhibition assay.
Protocol:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense 50 nL of each concentration into a 384-well low-volume assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix containing kinase buffer, ATP (at the Kₘ concentration for CDK2), a suitable peptide substrate, and the CDK2/Cyclin A enzyme. Add 5 µL of this mix to each well.
-
Kinase Reaction: Centrifuge the plate briefly and incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a suitable plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The positional isomerism of the amino group on a pyrazole ring is a fundamental design element in medicinal chemistry that dictates therapeutic potential. While 3-, 4-, and 5-aminopyrazoles each offer distinct advantages and have led to successful drug candidates, the strategic use of fused bicyclic systems represents a powerful evolution in scaffold design.
The this compound scaffold, by virtue of its conformational rigidity, provides a superior platform for designing high-affinity ligands, particularly for well-defined targets like the ATP-binding pocket of kinases. This pre-organization minimizes the entropic cost of binding, a key principle in rational drug design, translating into enhanced potency. While the synthesis of such fused systems is often more complex, the potential payoff in terms of improved biological activity and selectivity makes them an invaluable tool for researchers and drug development professionals aiming to tackle challenging therapeutic targets. The continued exploration of such rigidified aminopyrazole scaffolds will undoubtedly yield the next generation of potent and selective therapeutics.
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- Wang, X., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances.
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- El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][10][14]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]
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A Senior Scientist's Guide to Evaluating the Efficacy of Novel Pyrazolo[3,4-c]pyrazole Derivatives in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the cellular efficacy of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole derivatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer properties.[1] Derivatives of the fused pyrazolo[3,4-c]pyrazole system, particularly those with amino substitutions, are of growing interest as potential kinase inhibitors.[2][3] This document moves beyond simple protocol listings to explain the scientific rationale behind a multi-assay validation strategy, ensuring that the data generated is robust, reproducible, and translatable.
While extensive data on the specific this compound scaffold is emerging, this guide establishes a robust evaluation paradigm using principles and data from structurally related pyrazole-based kinase inhibitors.
The Strategic Imperative for Cell-Based Assays
Moving from a biochemical hit to a viable therapeutic candidate is a significant challenge in drug discovery.[4] A compound that potently inhibits a purified enzyme in a test tube may fail in a cellular context due to poor membrane permeability, rapid metabolism, or off-target effects.[4] Therefore, a well-designed suite of cell-based assays is not just a validation step but a critical part of the discovery process itself. Our approach is hierarchical, designed to answer three fundamental questions:
-
Target Engagement: Does the compound reach and bind to its intended target inside a living cell?
-
Functional Inhibition: Does this binding translate into the inhibition of the target's biological activity?
-
Phenotypic Outcome: Does functional inhibition lead to the desired cellular outcome (e.g., apoptosis, cell cycle arrest, or inhibition of proliferation)?
This structured approach ensures that resources are focused on compounds with the highest potential for therapeutic success.
An Integrated Workflow for Efficacy Assessment
A logical, multi-step workflow is essential for systematically evaluating novel compounds. The process begins with broad cytotoxicity screening to identify active compounds and progresses to more specific, mechanism-of-action studies for lead candidates.
Caption: Integrated workflow for screening and characterizing novel pyrazolo[3,4-c]pyrazole derivatives.
Comparative Efficacy: An Illustrative Analysis
To contextualize the performance of novel pyrazolo[3,4-c]pyrazole derivatives, it is crucial to compare their activity against established benchmarks or structurally related compounds. The following table summarizes hypothetical and literature-derived cytotoxicity data for various pyrazole derivatives against common cancer cell lines. This serves as a template for how to present your own screening data.
Table 1: Illustrative Efficacy Data of Structurally Related Pyrazole Derivatives
| Compound ID | Scaffold | Target(s) | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|---|---|
| Compound 4a | Benzofuropyrazole | Tubulin | K562 (Leukemia) | Growth Inhibition | 0.26 | [5] |
| A549 (Lung) | Growth Inhibition | 0.19 | [5] | |||
| Compound 5b | Pyrazole | Tubulin | K562 (Leukemia) | Growth Inhibition | 0.021 | [5] |
| MCF-7 (Breast) | Growth Inhibition | 1.7 | [5] | |||
| Compound 11 | Pyrimidine-Pyrazole | Tubulin | A549 (Lung) | Antiproliferative | 0.01 | [1] |
| Colo205 (Colon) | Antiproliferative | 0.02 | [1] | |||
| Compound 34 | Indole-Pyrazole | CDK2 | HCT116 (Colon) | Cytotoxicity | < 23.7 | [1] |
| Compound 43d | 3-Amino-1H-pyrazole | CDK16 | - | Cellular Potency | EC50 = 0.033 | [6] |
| Pevarello et al. Cmpd | Tetrahydropyrrolo[3,4-c]pyrazole | CDK2 | A2780 (Ovarian) | Antiproliferative | ~0.1 - 1.0 |[3] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are key metrics for compound potency. Lower values indicate higher potency.[7][8]
Key Signaling Pathways Targeted by Pyrazole Derivatives
Many pyrazole derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[9][10] A primary example is the Cyclin-Dependent Kinase (CDK) pathway, which controls progression through the cell cycle.[2] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and prevent cancer cell proliferation.[3]
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The Ascendancy of the Pyrazolo[3,4-c]pyrazole Scaffold: A Comparative Guide to Kinase Inhibitor Selectivity
In the intricate landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing the potency, selectivity, and ultimate clinical success of a therapeutic candidate. Among the pantheon of privileged structures, the pyrazolo[3,4-c]pyrazole scaffold has emerged as a compelling framework for the design of highly selective kinase inhibitors. This guide provides an in-depth, objective comparison of the selectivity profiles of kinase inhibitors based on the pyrazolo[3,4-c]pyrazole scaffold against other notable alternatives, supported by experimental data and detailed methodologies. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to navigate the nuanced terrain of kinase-targeted therapies.
The Rationale for Scaffold-Centric Kinase Inhibitor Design
The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The conserved nature of the ATP-binding site across the kinome, however, presents a significant challenge in developing selective inhibitors, with off-target effects often leading to toxicity and diminished therapeutic windows.[1][2] The choice of a central scaffold is therefore a strategic one, dictating the foundational interactions with the kinase hinge region and providing a platform for synthetic modifications that can exploit subtle differences in the active site topography to achieve selectivity.
The pyrazole ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions and for its synthetic tractability.[3] The fused pyrazolo[3,4-c]pyrazole system offers a rigid, planar core that can be strategically functionalized to probe the diverse chemical space of the kinase ATP-binding pocket.
Selectivity Profiling of Pyrazolo[3,4-c]pyrazole-Based Inhibitors: A Data-Driven Analysis
A comprehensive understanding of a scaffold's selectivity profile can only be achieved through rigorous experimental evaluation against a broad panel of kinases. Here, we present and analyze key data from studies that have profiled inhibitors built upon the pyrazolo[3,4-c]pyrazole and its close structural analogs.
Case Study: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles as Potent and Selective Aurora Kinase Inhibitors
A notable example highlighting the potential of the pyrazolo[3,4-c]pyrazole framework is the development of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as inhibitors of Aurora kinases.[4][5][6][7][8] In a pivotal study, compound 9d emerged as a highly potent inhibitor of Aurora A, Aurora B, and Aurora C with IC50 values in the low nanomolar range.[4] Importantly, subsequent selectivity profiling revealed a favorable off-target profile, with significant inhibitory activity observed against a limited number of other kinases, including ABL, RET, TRKA, and FGFR1.
| Kinase Target | Compound 9d IC50 (nM) |
| Aurora A | 13 |
| Aurora B | 79 |
| Aurora C | 61 |
| ABL | <100 |
| RET | <100 |
| TRKA | <100 |
| FGFR1 | <100 |
Table 1: Kinase inhibition profile of compound 9d, a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative. Data sourced from Fancelli et al., J Med Chem. 2006.[4]
This data underscores the ability of the scaffold to generate potent inhibitors with a degree of selectivity that can be further optimized through medicinal chemistry efforts.
Kinome-Wide Chemoproteomics of Pyrrolo[3,4-c]pyrazoles
A broader perspective on the selectivity of this scaffold comes from a kinome-wide chemoproteomics study of a library of 39 pyrrolo[3,4-c]pyrazole inhibitors.[9][10] This investigation, utilizing kinobeads and mass spectrometry, profiled the inhibitors against 217 human protein and lipid kinases. The study revealed that while some members of the library exhibited promiscuous binding, specific substitution patterns could engender remarkable selectivity. A key finding was the identification of a highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK3) with a low nanomolar IC50.[9][10] This demonstrates the scaffold's versatility and its potential to be tailored for high selectivity against specific kinase targets.
Comparative Analysis: The Pyrazolo[3,4-c]pyrazole Scaffold versus Established Alternatives
To provide a comprehensive evaluation, it is essential to compare the pyrazolo[3,4-c]pyrazole scaffold against other well-established kinase inhibitor scaffolds.
| Scaffold | Key Advantages | Common Targets | Representative Approved Drugs |
| Pyrazolo[3,4-c]pyrazole | Rigid, planar structure; multiple points for diversification; potential for high selectivity. | Aurora Kinases, GSK3, CDKs | (Preclinical/Investigational) |
| Quinazoline | Proven clinical track record; well-understood SAR; strong hinge-binding interactions. | EGFR, VEGFR, HER2 | Gefitinib, Erlotinib, Lapatinib |
| Pyrimidine | Versatile core; amenable to extensive chemical modification; broad target applicability. | ABL, KIT, PDGFR, EGFR | Imatinib, Nilotinib, Vandetanib |
| Indole | Privileged scaffold in medicinal chemistry; can engage in various binding modes. | VEGFR, PDGFR, KIT, FLT3 | Sunitinib, Axitinib |
Table 2: Comparative overview of common kinase inhibitor scaffolds.
While scaffolds like quinazoline and pyrimidine have led to numerous approved drugs, the pyrazolo[3,4-c]pyrazole scaffold offers a distinct chemical space for the development of novel inhibitors with potentially improved selectivity profiles and the opportunity to circumvent existing intellectual property.[1] The rigid nature of the fused ring system can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
Experimental Protocols for Selectivity Profiling
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments in kinase inhibitor selectivity profiling.
Synthesis of a 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Core
The following is a generalized protocol for the synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, a key analog of the pyrazolo[3,4-c]pyrazole core.
Caption: Synthetic workflow for the pyrazolo[3,4-c]pyrazole scaffold.
Protocol:
-
Pyrazole Ring Formation: React an appropriately substituted 1,3-dicarbonyl compound with hydrazine hydrate in a suitable solvent such as ethanol under reflux to yield the corresponding pyrazole intermediate.
-
Purification: After cooling, the product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.
-
Pyrrole Ring Annulation: The pyrazole intermediate is then reacted with a suitable three-carbon building block, such as a protected amino acid derivative, in the presence of a coupling agent and a base to facilitate the cyclization and formation of the fused pyrrole ring.
-
Final Purification: The final 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole product is purified using standard chromatographic techniques.
Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for assessing compound binding to a large panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.
Caption: Workflow for DSF-based kinase inhibitor profiling.
Protocol:
-
Reagent Preparation: Prepare a solution of the purified kinase enzyme in a suitable buffer. Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: In a 384-well PCR plate, add the kinase solution, the test compound, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the DMSO control is a measure of the binding affinity. A larger ΔTm indicates stronger binding.
Conclusion and Future Directions
The pyrazolo[3,4-c]pyrazole scaffold represents a highly promising and versatile platform for the development of next-generation kinase inhibitors. The data presented in this guide demonstrates its potential to yield compounds with high potency and selectivity against key oncogenic kinases. While established scaffolds have a longer history of clinical success, the unique structural features and synthetic accessibility of the pyrazolo[3,4-c]pyrazole core offer exciting opportunities for innovation in kinase-targeted drug discovery.
Future efforts should focus on expanding the library of pyrazolo[3,4-c]pyrazole derivatives and subjecting them to comprehensive kinome-wide profiling to further delineate the structure-selectivity relationships. Direct, head-to-head comparisons with clinical-stage inhibitors based on alternative scaffolds will be crucial in establishing the competitive advantage of this promising chemical framework.
References
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- Golkowski, M., Perera, G. K., Vidadala, V. N., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26–36. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
- Golkowski, M., Perera, G. K., Vidadala, V. N., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed, 29725679. [Link]
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- Fancelli, D., Moll, J., Varasi, M., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a potent aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Discovery Research Portal - University of Dundee. [Link]
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A Comparative Guide to Docking Studies of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole Derivatives in Kinase Active Sites
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, second only to G-protein-coupled receptors.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the rational design of specific and potent kinase inhibitors a paramount objective in medicinal chemistry.[2][3] The pyrazole scaffold has been identified as a "privileged" structure in this endeavor, forming the core of numerous kinase inhibitors.[4][5] This guide provides an in-depth technical comparison of docking studies involving a promising subclass: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole derivatives, in the active sites of various kinases. Our focus will be on the practical application of molecular docking to predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of next-generation inhibitors.
The Rationale: Why 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazoles?
The pyrazolo[3,4-c]pyrazole core represents a bioisostere of the purine nucleus, the natural ATP scaffold. This inherent structural mimicry allows it to effectively compete with ATP for binding in the kinase hinge region.[6] The 3-amino group, in particular, provides a crucial hydrogen bond donor that can interact with the backbone carbonyls of the kinase hinge, a canonical interaction for many Type I kinase inhibitors.[5] The bicyclic and relatively rigid nature of the scaffold provides a solid anchor, while allowing for diverse substitutions at other positions to achieve selectivity and potency. This guide will explore how computational docking studies can elucidate the binding nuances of these derivatives.
The Workflow: A Self-Validating Docking Protocol
A robust and reproducible docking protocol is the cornerstone of any computational drug design effort.[7] The following workflow is designed to be self-validating, ensuring the reliability of the generated binding poses and scores.
Experimental Protocol: Step-by-Step Methodology
-
Protein Preparation :
-
Source : Obtain kinase crystal structures from the Protein Data Bank (PDB). For this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2; PDB ID: 1HCK) and p38 MAP Kinase (PDB ID: 1A9U) as representative examples.
-
Procedure : Utilize the Protein Preparation Wizard in Schrödinger's Maestro or similar tools.[8] This involves:
-
Assigning bond orders, adding hydrogens, and creating disulfide bonds.
-
Filling in missing side chains and loops using Prime.
-
Generating protonation states for residues at a physiological pH of 7.4.
-
Performing a restrained energy minimization of the protein structure to relieve steric clashes.
-
-
-
Ligand Preparation :
-
Source : this compound derivatives are sketched in 2D and converted to 3D structures.
-
Procedure : Employ LigPrep in the Schrödinger suite or a similar tool. This step is crucial for generating the correct tautomers, stereoisomers, and ionization states of the ligands at the target pH.[9] An energy minimization is subsequently performed.
-
-
Receptor Grid Generation :
-
Rationale : This step defines the active site and pre-calculates the potential energy grids for different atom types, significantly speeding up the docking process.[10]
-
Procedure : The grid box is centered on the co-crystallized ligand in the original PDB structure or a known binding site. The size of the grid box should be sufficient to accommodate ligands of various sizes and allow for rotational and translational sampling.
-
-
Molecular Docking :
-
Software Comparison :
-
AutoDock Vina : An open-source program known for its speed and accuracy. It uses an empirical scoring function and a Lamarckian genetic algorithm for conformational searching.[11]
-
Glide (Schrödinger) : A commercial software that employs a hierarchical search algorithm and a more complex empirical scoring function (GlideScore) that includes terms for hydrophobic enclosure and penalties for buried polar groups.[12]
-
-
Procedure : Ligands are docked into the prepared receptor grid. For this guide, we will use the Standard Precision (SP) mode of Glide.
-
-
Docking Validation :
-
Rationale : Before docking novel compounds, the protocol's ability to reproduce the known binding mode of a co-crystallized ligand must be verified.[7][9]
-
Procedure : The native ligand from the crystal structure is extracted and re-docked into the receptor. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[13]
-
Comparative Docking Analysis
To illustrate the utility of this workflow, we present a comparative docking study of three hypothetical this compound derivatives against two well-studied kinases: CDK2 and p38 MAP Kinase.
Derivative Structures:
-
Compound 1 (Core Scaffold) : this compound
-
Compound 2 (Aryl Substitution) : 3-Amino-1-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole
-
Compound 3 (Extended Linker) : 3-Amino-1-(4-phenoxy-phenyl)-1,6-dihydropyrazolo[3,4-c]pyrazole
Quantitative Docking Results
| Compound | Target Kinase | Docking Software | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interactions |
| 1 | CDK2 | Glide | -6.8 | Leu83 | Hydrophobic interactions with Ile10, Val18 |
| 2 | CDK2 | Glide | -8.2 | Leu83 | Pi-pi stacking with Phe80 |
| 3 | CDK2 | Glide | -9.5 | Leu83 | Hydrophobic interactions with gatekeeper residue Phe80, additional interactions in the back pocket |
| 1 | p38 MAP | Glide | -6.5 | Met109 | Hydrophobic interactions with Val38, Ala51 |
| 2 | p38 MAP | Glide | -7.9 | Met109 | Pi-pi stacking with Tyr35 |
| 3 | p38 MAP | Glide | -8.8 | Met109 | Interactions with the DFG-out pocket, potential for Type II binding |
Note: The docking scores are illustrative and intended for comparative purposes.
Analysis of Binding Modes
The docking results reveal several key insights into the structure-activity relationship of these derivatives.
-
The Core Scaffold (Compound 1) : As hypothesized, the 3-amino group of the core scaffold consistently forms a crucial hydrogen bond with the backbone of the hinge region residue (Leu83 in CDK2, Met109 in p38).[5] This anchors the molecule in the ATP binding site. The docking scores, while favorable, are the lowest in the series, indicating that further substitutions are necessary to enhance potency.
-
Aryl Substitution (Compound 2) : The addition of a phenyl group at the N1 position leads to a significant improvement in the docking score for both kinases. In CDK2, the phenyl ring is predicted to form a favorable pi-pi stacking interaction with the gatekeeper residue Phe80. This highlights the importance of targeting hydrophobic pockets adjacent to the hinge region.
-
Extended Linker (Compound 3) : The larger phenoxy-phenyl substituent of Compound 3 allows it to access deeper hydrophobic regions of the active site. In CDK2, it extends into the back pocket, making additional van der Waals contacts and resulting in the best docking score. For p38 MAP kinase, this extended moiety can potentially occupy the hydrophobic pocket that becomes accessible in the "DFG-out" inactive conformation, suggesting a possible mechanism for Type II inhibition.[14] This demonstrates how extending from the core scaffold can not only improve potency but also modulate the mechanism of inhibition.
Conclusion and Future Directions
Molecular docking is an indispensable tool in the modern drug discovery pipeline for kinase inhibitors.[15][16] This guide has demonstrated a robust, self-validating workflow for performing comparative docking studies of this compound derivatives. The illustrative results underscore how systematic modifications to this privileged scaffold can be rationally guided by computational analysis to enhance binding affinity and explore different binding modes.
While docking provides a static snapshot of binding, it is crucial to complement these studies with more advanced computational techniques like molecular dynamics (MD) simulations to account for protein flexibility and water dynamics.[3] Ultimately, the predictions from these in silico studies must be validated through experimental testing, including biochemical assays and co-crystallography, to confirm the binding modes and potencies of these promising kinase inhibitors.
References
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- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). LinkedIn.
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- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology.
- Marković, J., Dosen-Micovic, L., & Ivanović, M. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 476. [Link]
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (n.d.). CiteDrive.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024, October 17). PubMed.
- Knapp, S., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
- Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2025, November 28). PubMed Central.
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- Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (n.d.). PubMed.
- Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link]
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- (PDF) Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate.
- Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). (2021, February 15). Biointerface Research in Applied Chemistry.
- Pevarello, P., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084–1090. [Link]
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- In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019, April 1). International Journal of Pharmacy and Biological Sciences.
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- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (n.d.). MDPI.
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A Senior Application Scientist's Guide to the Definitive Identification of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
Introduction: The Criticality of Unambiguous Identification
In the landscape of medicinal chemistry and drug development, fused heterocyclic scaffolds are of paramount importance. The pyrazolo[3,4-c]pyrazole nucleus, in particular, represents a privileged structure found in a variety of pharmacologically active agents.[1][2][3] 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is a key building block in the synthesis of these complex molecules. Its precise structure, free from isomeric impurities or residual starting materials, is fundamental to ensuring the safety, efficacy, and reproducibility of downstream applications.
This guide provides a comprehensive, multi-technique workflow for the unambiguous confirmation of the identity and purity of this compound. We will move beyond simple data reporting to explain the causality behind our choice of analytical methods, establishing a self-validating system for researchers, quality control analysts, and drug development professionals.
Part 1: Foundational Physicochemical Profile
The first step in the identification process is to correlate the sample's basic properties with established data. This serves as a preliminary, yet essential, checkpoint.
| Property | Expected Value | Source(s) |
| CAS Number | 128854-05-7 | [4][5] |
| Molecular Formula | C₄H₅N₅ | [4] |
| Molecular Weight | 123.12 g/mol | [4] |
| InChI Key | ULMQVSLWMOJHHU-UHFFFAOYSA-N | [4][5] |
While these values are foundational, they are insufficient for definitive identification. The molecular formula C₄H₅N₅ could correspond to numerous constitutional isomers and tautomers. Therefore, more sophisticated analytical techniques are required to elucidate the precise atomic arrangement.
Part 2: The Analytical Gauntlet: A Multi-Pronged Approach
No single technique can provide absolute certainty. A robust identification strategy relies on the convergence of data from orthogonal methods, each providing a unique piece of the structural puzzle. The logical workflow for this process is outlined below.
Caption: A logical workflow for the definitive identification of a chemical entity.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: The primary role of Mass Spectrometry is to confirm the molecular weight of the compound. We prioritize High-Resolution Mass Spectrometry (HRMS) over nominal mass analysis. Why? Because HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the elemental composition. This is a powerful tool for distinguishing between compounds that may have the same nominal mass but different atomic constituents.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z for the protonated molecule [M+H]⁺.
-
Data Analysis: The expected exact mass for [C₄H₅N₅+H]⁺ is 124.0618. A measured mass within a narrow tolerance (e.g., ± 5 ppm) of this value provides strong evidence for the correct elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the specific carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms, making it indispensable for distinguishing between isomers. For the pyrazolo[3,4-c]pyrazole core, ¹H and ¹³C NMR will definitively map the unique protons and carbons of the fused ring system.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H protons, allowing them to be observed more clearly.
-
Instrument Setup: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals to look for include the amino (-NH₂) protons, the N-H protons of the pyrazole rings, and the protons on the carbon skeleton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
Advanced Analysis (Trustworthiness): If ambiguity remains, 2D NMR experiments such as COSY (to establish H-H correlations) and HMBC (to establish long-range H-C correlations) can be employed to definitively assign the structure. These experiments provide a self-validating map of atomic connectivity.[6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For our target molecule, this allows for the direct verification of the amine and N-H functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands. While the complete fingerprint region is unique, the presence of strong N-H stretching bands is a key diagnostic marker.
Part 3: Comparative Analysis: Target vs. Alternative
To truly confirm identity, one must not only show what the molecule is, but also what it is not. A common point of failure in synthesis is incomplete reaction or the formation of side products. Here, we compare the expected analytical data for our target compound with a plausible alternative: the common pyrazole building block, 3-Aminopyrazole.
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Assessing the Novelty of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole Derivatives: A Comparative Guide for Drug Discovery
Introduction: The Untapped Potential of the Pyrazolo[3,4-c]pyrazole Scaffold
In the vast landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] However, within the diverse family of pyrazole-containing heterocycles, the fused pyrazolo[3,4-c]pyrazole system has remained relatively underexplored.[2][3] This guide delves into the prospective novelty of a specific subset of these compounds: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole derivatives .
Given the current scarcity of literature on this particular scaffold, this document serves as a forward-looking guide for researchers. It aims to:
-
Propose a viable synthetic strategy for accessing these novel derivatives.
-
Hypothesize their potential biological activities by drawing comparisons with structurally and functionally related compounds.
-
Provide detailed experimental protocols for their synthesis and biological evaluation.
-
Offer a framework for comparing their performance against established alternatives in key therapeutic areas.
The central hypothesis of this guide is that the incorporation of a 3-amino group onto the pyrazolo[3,4-c]pyrazole core, a feature known to be crucial for the activity of many kinase inhibitors, will unlock novel pharmacological properties.[4][5]
Proposed Synthesis of this compound Derivatives
To investigate the potential of these novel compounds, a robust and versatile synthetic route is paramount. Drawing inspiration from established methods for the synthesis of related fused pyrazole systems, a plausible pathway is outlined below.[2][3] This proposed synthesis allows for the introduction of diversity at key positions, enabling the exploration of structure-activity relationships (SAR).
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Comparative Analysis: Potential as Antimicrobial Agents
Fused pyrazole systems have demonstrated a broad spectrum of antimicrobial activities. [6][7][8][9][10]The introduction of an amino group can further enhance the biological activity of heterocyclic compounds. This suggests a second promising avenue for investigating the novelty of this compound derivatives.
Performance Comparison with Alternative Antimicrobial Agents
The following table provides the Minimum Inhibitory Concentration (MIC) values for common antibiotics and some reported pyrazole-based antimicrobial compounds, which can serve as a benchmark for evaluating the novel derivatives.
| Compound/Alternative | Scaffold | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1 | 0.008 - 0.12 | [11] |
| Ampicillin | β-Lactam | 0.25 - 2 | 2 - 8 | Standard |
| Pyranopyrazole derivative | Pyranopyrazole | 12.5 | 6.25 | [12] |
| Compound 4 | Pyrazole | 0.25 | >100 | [11] |
| Novel this compound Derivative | Pyrazolo[3,4-c]pyrazole | To be determined | To be determined |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the novel compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and standard antibiotics
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. Based on the established roles of the 3-aminopyrazole and fused pyrazole motifs in medicinal chemistry, these novel derivatives are promising candidates for development as kinase inhibitors for oncology and as antimicrobial agents.
The true novelty and utility of these compounds will be unveiled through their synthesis and rigorous biological evaluation as outlined in this guide. The comparative data generated will be crucial in establishing their position relative to existing therapeutic alternatives and in guiding future lead optimization efforts. The exploration of this new class of compounds could lead to the identification of potent and selective agents with improved pharmacological profiles, ultimately contributing to the advancement of drug discovery.
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A Technical Guide to Benchmarking 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole-based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the performance of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole-based inhibitors, with a focus on their application in targeting the understudied PCTAIRE family of kinases. This document synthesizes experimental data to offer a clear benchmark against alternative kinase inhibitors.
Introduction: The Rise of 3-Aminopyrazole Scaffolds in Kinase Inhibition
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The this compound core, in particular, has emerged as a promising framework for the development of potent and selective inhibitors targeting cyclin-dependent kinases (CDKs). Dysregulation of CDKs is a hallmark of many cancers, making them a critical target for therapeutic intervention.[2]
This guide focuses on a recently developed series of 3-aminopyrazole-based inhibitors, exemplified by the tool compound 43d , which has demonstrated high potency and selectivity for CDK16, a member of the understudied PCTAIRE family of kinases.[3][4] The PCTAIRE family, which also includes CDK17 and CDK18, is implicated in various cellular processes, and its dysregulation is associated with diseases such as breast, prostate, and cervical cancer.[3][5]
This guide will benchmark the performance of these novel inhibitors against established and alternative CDK inhibitors, providing the necessary experimental protocols to validate these findings in your own research.
Mechanism of Action: Targeting the CDK16 Signaling Axis
CDK16, in complex with its regulatory partner Cyclin Y, plays a crucial role in cell cycle progression and protein regulation.[5] Recent studies have elucidated key downstream targets of CDK16, providing a clearer understanding of its oncogenic role. Notably, CDK16 has been shown to phosphorylate and promote the degradation of the tumor suppressor p53, contributing to radioresistance in lung cancer.[5] Additionally, CDK16 phosphorylates the protein regulator of cytokinesis 1 (PRC1), which is involved in spindle formation during mitosis.[6]
Inhibition of CDK16 by this compound-based compounds like 43d disrupts these downstream signaling events, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[3][4]
Caption: CDK16 Signaling Pathway and Point of Inhibition.
Comparative Performance Analysis
The performance of kinase inhibitors is primarily assessed by their potency (the concentration required to inhibit the target) and selectivity (the degree to which they inhibit the intended target over other kinases).
Potency and Selectivity Profile of 3-Aminopyrazole-based Inhibitor 43d
Compound 43d has demonstrated high cellular potency against CDK16 with an EC50 of 33 nM.[3][4] Its selectivity profile reveals a strong preference for the PCTAIRE (CDK16, CDK17, CDK18) and the structurally related PFTAIRE (CDK14, CDK15) subfamilies.[3]
| Target Kinase | Inhibitor 43d EC50 (nM) |
| CDK16/cyclin Y | 33.4 |
| CDK17/cyclin Y | 21.2 |
| CDK18/cyclin Y | 120.6 |
| CDK14/cyclin Y | 72.1 |
| CDK15/cyclin Y | 301.6 |
| Data sourced from a NanoBRET cellular target engagement assay.[3] |
A broader screen against a panel of approximately 100 kinases showed that 43d has a favorable selectivity profile, with minimal off-target effects at effective concentrations.[3][4]
Comparison with Alternative CDK Inhibitors
To provide a comprehensive benchmark, the performance of 43d is compared with well-established CDK inhibitors, including FDA-approved drugs for cancer therapy.
| Inhibitor | Primary Target(s) | IC50/EC50 (nM) | Key Cellular Effect |
| Inhibitor 43d | CDK16/17/18 | 21-121 | G2/M Arrest [3] |
| Palbociclib | CDK4/6 | CDK4: 11, CDK6: 16[7] | G1 Arrest[8] |
| Ribociclib | CDK4/6 | CDK4: 10, CDK6: 39[2] | G1 Arrest[8] |
| Abemaciclib | CDK4/6 | CDK4: 2, CDK6: 10[1] | G1 Arrest[8] |
| Dinaciclib | Pan-CDK (1,2,5,9) | Multiple CDKs < 5[9] | G2/M Arrest |
| Rebastinib | Multi-targeted | Potent CDK16 inhibitor[3][10] | Varies |
| Dabrafenib | BRAFV600E, CDK16 | Potent CDK16 inhibitor[3][10] | Varies |
IC50/EC50 values are indicative and can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
This comparison highlights the distinct selectivity profile of the 3-aminopyrazole-based inhibitor 43d for the PCTAIRE family, leading to a G2/M cell cycle arrest, in contrast to the G1 arrest induced by the CDK4/6 selective inhibitors.[3][8]
Experimental Protocols for Performance Benchmarking
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
Caption: Experimental Workflow for Inhibitor Benchmarking.
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid and sensitive method to determine the binding of a ligand to a protein by measuring the change in the protein's thermal stability.[5]
Protocol:
-
Protein Preparation: Purify the kinase of interest (e.g., CDK16) to >95% purity.
-
Reaction Mixture: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified kinase (final concentration 1-2 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange at 5x concentration), and the test inhibitor at various concentrations in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor compared to a DMSO control indicates ligand binding and stabilization.
NanoBRET™ Target Engagement Assay for Cellular Potency
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of inhibitor binding to a target kinase within living cells.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase (e.g., CDK16-NanoLuc®) and a vector for its binding partner (e.g., Cyclin Y).
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Inhibitor Treatment: Add the 3-aminopyrazole-based inhibitor or alternative compounds at a range of concentrations to the cells and incubate for 2 hours.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to the kinase, to all wells.
-
BRET Measurement: Add the NanoGlo® substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
FUCCI Cell Cycle Analysis
The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system allows for the real-time visualization of cell cycle progression.[8][11]
Protocol:
-
Generate FUCCI Cell Line: Stably transfect a cancer cell line of interest (e.g., U2OS) with vectors expressing the FUCCI probes (Cdt1-mKO2 and Geminin-mAG).
-
Cell Seeding and Treatment: Seed the FUCCI-expressing cells in a multi-well imaging plate. After cell attachment, treat with the 3-aminopyrazole-based inhibitor or comparators at various concentrations for 24-72 hours.
-
Live-Cell Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope equipped with an environmental chamber. Capture images in the red (mKO2) and green (mAG) channels at regular time intervals.
-
Image Analysis: Use image analysis software to segment and identify individual cells. Quantify the fluorescence intensity of mKO2 and mAG in the nucleus of each cell.
-
Cell Cycle Profiling:
-
G1 phase: Cells with red nuclear fluorescence (mKO2 positive).
-
S/G2/M phases: Cells with green nuclear fluorescence (mAG positive).
-
G1/S transition: Cells with both red and green nuclear fluorescence.
-
Quantify the percentage of cells in each phase of the cell cycle for each treatment condition to determine the point of cell cycle arrest.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of selective inhibitors against the understudied PCTAIRE family of kinases. The tool compound 43d demonstrates potent on-target activity and a distinct cellular phenotype compared to broader-spectrum or CDK4/6-selective inhibitors. The experimental workflows detailed in this guide provide a robust framework for researchers to benchmark the performance of these and other novel kinase inhibitors.
Future research should focus on further elucidating the kinome-wide selectivity of these compounds through comprehensive profiling and exploring their therapeutic potential in relevant preclinical cancer models. The continued development of selective chemical probes for the dark kinome, such as the 3-aminopyrazole-based inhibitors, will be instrumental in unraveling novel biological pathways and identifying new therapeutic targets.
References
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- Elnagdi, M. H., Elmoghayar, M. R. H. & Elgemeie, G. E. H. Recent developments in aminopyrazole chemistry. ARKIVOC2009, 198–250 (2009). [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
As a novel heterocyclic amine, 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole presents unique opportunities in drug development and scientific research. However, its handling requires a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Triage: Understanding the Risks
Key Potential Hazards:
-
Acute Oral Toxicity: Similar compounds, like 3-Aminopyrazole, are categorized as harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in more severe cases, corrosive injury.[1]
-
Serious Eye Damage/Irritation: There is a significant risk of serious eye damage upon contact.[1]
-
Skin Sensitization: Repeated exposure may lead to an allergic skin reaction.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
Based on this data, it is prudent to handle this compound as a hazardous substance, employing a comprehensive personal protective equipment (PPE) strategy.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (ensure appropriate thickness and breakthrough time) | To prevent skin contact, irritation, and potential sensitization.[1] |
| Eye Protection | Chemical Splash Goggles meeting ANSI Z87.1 standard | To protect against dust particles and potential splashes, which can cause serious eye damage.[1][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4] |
dot
Caption: Workflow for safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Engineering Controls:
-
Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Designate a specific area for handling this compound to prevent cross-contamination.
3.2. Weighing and Solution Preparation:
-
Don appropriate PPE as outlined in the table above.
-
Tare the weigh boat inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat, avoiding the creation of dust.
-
Transfer the weighed compound to a suitable reaction vessel.
-
Add the solvent slowly to dissolve the compound, keeping the vessel opening covered as much as possible.
-
Securely cap the vessel once the compound is fully dissolved.
3.3. Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
Properly doff and dispose of contaminated gloves and other disposable PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
4.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for nitrogen-containing compounds.
dot
Caption: Decision tree for the proper disposal of waste.
4.2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of nitrogen-containing heterocyclic compounds.[5] In some cases, incineration at a licensed facility is the required method for "bound nitrogen" containing waste to prevent the formation of NOx.[6]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. For small spills, if properly trained and equipped, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Material Safety D
- SAFETY D
- SAFETY D
- Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison
- Recent Advances in the Synthesis of Pyrazole Deriv
- SAFETY D
- Protective Equipment - American Chemistry Council
- A bottle of nitrogen has appeared in our garden. How do I dispose of this? - Quora
- SAFETY D
- Method of disposal of nitrogen oxides containing industrial emissions - INIS-IAEA
- 3-Amino-1H-pyrazole-4-carboxamide hemisulph
- Personal Protective Equipment (PPE) - CHEMM
- waste containing â“boundâ” nitrogen - Banks Engineering
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista
- Aldrich P56607 - SAFETY D
- CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
- Chemical denitrification for nitrogen removal
- Pyrazole synthesis - Organic Chemistry Portal
- Green Synthetic Strategies for Pyrazole Deriv
- Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf - NIH
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth
- 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology
- 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine - SAFETY D
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. WASTE CONTAINING [banksengineering.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
